Bexicaserin
説明
Structure
3D Structure
特性
CAS番号 |
2035818-24-5 |
|---|---|
分子式 |
C15H19F2N3O |
分子量 |
295.33 g/mol |
IUPAC名 |
(3R)-N-(2,2-difluoroethyl)-3-methyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-5-carboxamide |
InChI |
InChI=1S/C15H19F2N3O/c1-9-8-20-5-4-18-6-10-2-3-11(13(9)14(10)20)15(21)19-7-12(16)17/h2-3,9,12,18H,4-8H2,1H3,(H,19,21)/t9-/m0/s1 |
InChIキー |
KGOOOHQKLRUVSF-VIFPVBQESA-N |
異性体SMILES |
C[C@H]1CN2CCNCC3=C2C1=C(C=C3)C(=O)NCC(F)F |
正規SMILES |
CC1CN2CCNCC3=C2C1=C(C=C3)C(=O)NCC(F)F |
製品の起源 |
United States |
Foundational & Exploratory
Bexicaserin: A Technical Deep Dive into 5-HT2C Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bexicaserin (formerly LP352) is a potent and highly selective agonist of the 5-hydroxytryptamine 2C (5-HT2C) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1][2] It is currently under investigation as a therapeutic agent for seizures associated with developmental and epileptic encephalopathies (DEEs).[1][2] this compound's mechanism of action is thought to involve the modulation of GABAergic neurotransmission, which helps to suppress central hyperexcitability.[2][3] This technical guide provides an in-depth overview of the pharmacology of this compound, focusing on its interaction with the 5-HT2C receptor, the downstream signaling pathways it modulates, and the experimental protocols used to characterize its activity.
Pharmacological Profile of this compound
This compound is distinguished by its high affinity and selectivity for the 5-HT2C receptor. It demonstrates significantly lower affinity for the closely related 5-HT2A and 5-HT2B receptors, which is a critical attribute for minimizing off-target effects.[1][4]
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological data for this compound.
| Parameter | Value | Receptor Subtype | Reference |
| Binding Affinity (Kᵢ) | 44 nM | Human 5-HT2C | [1] |
| Selectivity vs. 5-HT2A | >227-fold | Human | [1] |
| Selectivity vs. 5-HT2B | >227-fold | Human | [1] |
Table 1: this compound Binding Affinity and Selectivity.
| Assay | Metric | Value | Notes | Reference |
| Ligand Binding Inhibition | % Inhibition @ 10 µM | 88% and 99.8% | In separate binding assays | [1] |
| Functional Activity | Agonist | - | Acts as a 5-HT2C receptor agonist | [1] |
Table 2: this compound In Vitro Activity.
Experimental Protocols
The characterization of this compound's 5-HT2C receptor agonism involves a suite of in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay (Competitive Inhibition)
This assay is employed to determine the binding affinity (Kᵢ) of this compound for the 5-HT2C receptor.
Objective: To quantify the ability of this compound to displace a known radiolabeled ligand from the human 5-HT2C receptor.
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human 5-HT2C receptor.
-
Radioligand: [³H]-Mesulergine (a 5-HT2C receptor antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of an unlabeled 5-HT2C ligand (e.g., Mianserin).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Instrumentation: Scintillation counter.
Procedure:
-
Membrane Preparation: Thawed cell pellets are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes. The final pellet is resuspended in the assay buffer.
-
Assay Setup: The assay is conducted in a 96-well plate.
-
Incubation: To each well, cell membranes, the radioligand, and either this compound (at varying concentrations), assay buffer (for total binding), or the non-specific binding control are added. The plate is then incubated to allow for binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity on each filter is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Functional Assay: Calcium Mobilization
This assay measures the functional consequence of 5-HT2C receptor activation by this compound, specifically the mobilization of intracellular calcium.
Objective: To determine the potency (EC₅₀) and efficacy of this compound in activating the 5-HT2C receptor.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2C receptor.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Instrumentation: A fluorescent imaging plate reader (FLIPR) or a similar instrument.
Procedure:
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured overnight.
-
Dye Loading: The culture medium is removed, and the cells are incubated with the calcium indicator dye.
-
Compound Addition: The plate is placed in the FLIPR instrument. A baseline fluorescence reading is taken before the automated addition of this compound at various concentrations.
-
Signal Detection: The fluorescence intensity is monitored in real-time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: The peak fluorescence response for each concentration of this compound is measured. A dose-response curve is generated to determine the EC₅₀ value.
Signaling Pathways
Activation of the 5-HT2C receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The primary and most well-understood pathway is through the coupling to Gq/11 proteins.[5][6] However, evidence also suggests coupling to other G proteins and the involvement of β-arrestin.[7][8]
Canonical Gq/11 Signaling Pathway
Upon binding of this compound, the 5-HT2C receptor undergoes a conformational change, leading to the activation of the Gq/11 protein.[5][6] This initiates the following cascade:
-
The activated Gαq subunit stimulates phospholipase C (PLC).[5]
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5]
-
IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[5]
-
The rise in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates downstream target proteins, leading to various cellular responses.[5]
Non-Canonical Signaling Pathways
In addition to the Gq/11 pathway, 5-HT2C receptors can also couple to other signaling cascades, contributing to the complexity of their physiological effects.
-
Gi/o Pathway: Coupling to Gi/o proteins can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[6]
-
β-Arrestin Pathway: Upon agonist binding, G protein-coupled receptor kinases (GRKs) can phosphorylate the receptor, leading to the recruitment of β-arrestin. This can result in receptor desensitization and internalization, as well as the initiation of G protein-independent signaling cascades.[3][7]
Conclusion
This compound is a highly selective 5-HT2C receptor agonist with a well-defined in vitro pharmacological profile. Its primary mechanism of action involves the activation of the canonical Gq/11 signaling pathway, leading to downstream cellular effects that are believed to contribute to its anti-seizure activity. Further research into its engagement of non-canonical signaling pathways will provide a more comprehensive understanding of its therapeutic potential and may inform the development of future 5-HT2C receptor-targeted therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel 5-HT2C receptor modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diazepine Agonists of the 5-HT2C Receptor with Unprecedented Selectivity: Discovery of this compound (LP352) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Bexicaserin (LP352): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bexicaserin (LP352) is an investigational, orally administered, next-generation selective serotonin (B10506) 2C (5-HT2C) receptor superagonist.[1] It is currently under development for the treatment of seizures associated with developmental and epileptic encephalopathies (DEEs), a group of severe, rare epilepsy syndromes that are often refractory to currently available anti-seizure medications (ASMs).[2] Preclinical and clinical data suggest that agonism of the 5-HT2C receptor can modulate the frequency and threshold of seizure onset.[3] this compound was designed to be highly selective for the 5-HT2C receptor with the aim of minimizing off-target effects associated with less selective serotonergic agents.[1][4] This technical guide provides a comprehensive overview of the preclinical studies of this compound, summarizing key data on its pharmacology, efficacy in seizure models, and proposed mechanism of action.
Pharmacology
This compound is a potent and highly selective superagonist of the 5-HT2C receptor.[5] A superagonist is a compound that is capable of producing a maximal response greater than the endogenous agonist. In in vitro assays, this compound induced a maximal cellular response in HEK293 cells expressing the human 5-HT2C receptor that was greater than the response induced by serotonin.[6]
Receptor Binding Affinity and Selectivity
This compound demonstrates high affinity for the human 5-HT2C receptor and substantial selectivity over other serotonin receptor subtypes, particularly the 5-HT2A and 5-HT2B receptors.[7] Agonism at the 5-HT2B receptor has been associated with cardiac valvulopathy, and 5-HT2A agonism can be linked to psychoactive effects.[8] The high selectivity of this compound for the 5-HT2C receptor is a key design feature intended to improve its safety profile.[9]
| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. 5-HT2C | Reference |
| 5-HT2C | 44 nM | - | [6][7] |
| 5-HT2A | >227-fold lower than 5-HT2C | >227-fold | [7] |
| 5-HT2B | >227-fold lower than 5-HT2C | >227-fold | [7] |
Table 1: Receptor Binding Profile of this compound
Mechanism of Action
The anticonvulsant effects of this compound are believed to be mediated through its potent and selective agonism of the 5-HT2C receptor. The proposed downstream mechanisms include the modulation of GABAergic neurotransmission and the inhibition of T-type calcium channels.[2][8]
Signaling Pathway
Activation of the G-protein coupled 5-HT2C receptor by this compound is thought to initiate a signaling cascade that ultimately leads to a reduction in neuronal hyperexcitability. This is achieved, in part, by enhancing the activity of GABAergic interneurons, which increases inhibitory tone in neural circuits. Additionally, 5-HT2C receptor activation has been linked to the inhibition of CaV3 T-type calcium channels, which play a role in the generation of burst firing patterns in neurons that can initiate seizures.[8]
Caption: Proposed signaling pathway for this compound's anticonvulsant activity.
Preclinical Efficacy in Seizure Models
This compound has demonstrated broad anti-seizure activity in a variety of preclinical models, suggesting its potential efficacy across different seizure etiologies.
Zebrafish Models
Due to their genetic tractability and suitability for high-throughput screening, zebrafish are a valuable tool in epilepsy research.
The scn1lab gene in zebrafish is the ortholog of the human SCN1A gene, mutations in which are the primary cause of Dravet syndrome.
-
Experimental Protocol: scn1lab-/- mutant zebrafish larvae were treated with this compound or a vehicle control. Locomotor activity was tracked using an automated device, and epileptiform activity was quantified through local field potential recordings from the optic tectum.[5]
-
Results: Treatment with this compound resulted in an 84% reduction in the frequency and an 85% reduction in the mean cumulative duration of epileptiform events.[3]
-
Experimental Protocol: Seizures were induced in wild-type zebrafish larvae through treatment with pro-convulsant compounds. The effect of this compound on brain seizure activity was then assessed. The specific chemoconvulsants and this compound concentrations used in these studies are not detailed in the available literature.
-
Results: The available data from these models is presented in the table below.
| Seizure Model | Efficacy Measure | Result | Reference |
| scn1lab-/- (Dravet Syndrome) | Reduction in frequency of epileptiform events | 84% | [3] |
| scn1lab-/- (Dravet Syndrome) | Reduction in duration of epileptiform events | 85% | [3] |
Table 2: Efficacy of this compound in Zebrafish Seizure Models
Mouse Models
The DBA/1 mouse strain is susceptible to audiogenic (sound-induced) seizures and subsequent respiratory arrest, which is used as a model for Sudden Unexpected Death in Epilepsy (SUDEP).
-
Experimental Protocol: 23-24-day-old mixed-sex DBA/1 mice were subjected to a priming phase of daily audiogenic stimulus (110-120 dB tone) for three consecutive days to induce seizures and respiratory arrest. On the fourth day, mice were orally administered this compound or a vehicle control prior to the audiogenic stimulus at various time points post-dosing. The incidence and latency to different seizure types and respiratory arrest were recorded.[10]
-
Results: this compound demonstrated a dose-dependent decrease in the incidence of all seizure types and an increase in the latency to seizure onset and respiratory arrest. At 6 hours post-dose, this compound prevented respiratory arrest in all treated mice.[10]
Caption: Experimental workflow for the audiogenic seizure (SUDEP) model in DBA/1 mice.
Preclinical Pharmacokinetics and Safety
Detailed preclinical pharmacokinetic and toxicology data for this compound in animal models are not extensively available in the public domain. However, a Phase 1 study in healthy human volunteers provides some insight into its pharmacokinetic profile.
Human Pharmacokinetics (Single Ascending Dose Study)
-
Absorption: this compound was rapidly absorbed with a median Tmax of 1.02-1.54 hours.[11]
-
Elimination: The mean terminal elimination half-life ranged from 4.67 to 6.66 hours.[11]
-
Metabolism: Metabolism is the major route of clearance, with less than 5% of the parent drug eliminated in the urine. Three inactive circulatory metabolites have been identified.[11]
-
Food Effect: A high-fat meal did not significantly alter the exposure to this compound.[11]
Conclusion
The preclinical data for this compound (LP352) demonstrate that it is a potent and highly selective 5-HT2C receptor superagonist with broad anti-seizure activity in various animal models of epilepsy. Its proposed mechanism of action, involving the enhancement of GABAergic inhibition and modulation of T-type calcium channels, provides a strong rationale for its use in the treatment of DEEs. The high selectivity of this compound for the 5-HT2C receptor is a key feature that may translate to a favorable safety profile by avoiding off-target effects. While comprehensive preclinical pharmacokinetic and toxicology data are not publicly available, the promising efficacy and selectivity profile have supported the progression of this compound into late-stage clinical development.[4] Further research is warranted to fully elucidate the downstream signaling pathways and to confirm its long-term safety and efficacy in the intended patient populations.
References
- 1. lundbeck.com [lundbeck.com]
- 2. Evaluating this compound for the treatment of developmental epileptic encephalopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Lundbeck to present new data on this compound at upcoming congress, highlighting long-term impact on seizure frequency in patients with rare epilepsy [lundbeck.com]
- 5. longboardpharma.com [longboardpharma.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound exhibits high selectivity and specificity for the 5-ht2c receptor with low potential for off-target activity [aesnet.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound reduces seizures and respiratory arrest in a mouse model of sudep [aesnet.org]
- 11. Safety, Tolerability, Pharmacokinetics, Pharmacodynamics, and Food Effect of this compound in Healthy Participants: A First-in-Human Randomized, Double-Blind, Placebo-Controlled Single Ascending Dose Escalation Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Bexicaserin for the Treatment of Dravet Syndrome
Audience: Researchers, scientists, and drug development professionals.
Abstract: Bexicaserin (LP352) is an investigational, oral, selective 5-hydroxytryptamine 2C (5-HT2C) receptor superagonist in late-stage clinical development for the treatment of seizures associated with Dravet syndrome (DS) and other developmental and epileptic encephalopathies (DEEs).[1][2] By targeting the serotoninergic system with high selectivity, this compound aims to suppress central hyperexcitability with a favorable safety profile, particularly concerning cardiovascular risks associated with less selective serotonergic agents.[3][4][5] Clinical data from the Phase 1b/2a PACIFIC study and its subsequent open-label extension have demonstrated clinically meaningful and sustained reductions in motor seizure frequency in patients with DS.[6][7][8] This guide provides a comprehensive technical overview of this compound, summarizing its mechanism of action, pharmacokinetic profile, clinical efficacy, safety data, and the methodologies of its key clinical trials.
Molecular Profile and Mechanism of Action
This compound is a potent and highly selective 5-HT2C receptor superagonist.[9] Its therapeutic rationale is based on evidence implicating serotoninergic dysfunction in epilepsy.[10] The activation of 5-HT2C receptors is believed to reduce seizure activity through at least two primary pathways: the modulation of GABAergic neurotransmission to suppress central hyperexcitability and the inhibition of CaV3 T-type calcium channels, which are involved in the high-frequency neuronal burst firing that can initiate seizures.[5][10][11]
A critical design feature of this compound is its selectivity. It exhibits a binding affinity (Ki) of 44 nM for the 5-HT2C receptor and shows over 227-fold selectivity for this receptor compared to the 5-HT2A and 5-HT2B subtypes.[12] This high selectivity is significant because it is expected to minimize the risk of off-target effects, such as the cardiac valvulopathy linked to 5-HT2B receptor activation by other serotonergic drugs.[5][12][13] Preclinical studies have confirmed its efficacy in various animal seizure models, including a reduction in seizures and respiratory arrest in a mouse model of Sudden Unexpected Death in Epilepsy (SUDEP).[4][10][11]
Pharmacokinetics and Drug-Drug Interactions
This compound is an orally administered, centrally acting agent.[2] Pharmacokinetic assessments have shown it is rapidly absorbed with a median time to maximum plasma concentration (Tmax) of approximately 1-2 hours, with no reported food effect.[11][14] The primary route of metabolism is glucuronidation.[11] It is converted into three pharmacologically inactive metabolites, with the M20 metabolite being the most prominent, showing exposures 9 to 33 times higher than the parent compound.[14] The main elimination pathway is believed to be hepatic, given its low renal clearance.[14] Importantly for a patient population often on polypharmacy, this compound has demonstrated a low potential for drug-drug interactions with other common antiseizure medications.[3][15]
| Parameter | Description | Citation(s) |
| Administration | Oral, three times daily (TID) | [14] |
| Absorption | Rapidly absorbed | [11][14] |
| Tmax | ~1-2 hours | [14] |
| Food Effect | None reported | [11] |
| Metabolism | Glucuronidation; three inactive metabolites (M20 is major) | [11][14] |
| Elimination | Primarily hepatic metabolism and/or excretion | [14] |
| Drug Interactions | Negligible potential for interaction with common antiseizure drugs | [3][15] |
| Table 1: Summary of this compound Pharmacokinetic Parameters. |
Clinical Development Program
The clinical development of this compound has followed a structured path from early-phase trials to the current global Phase 3 program, known as the DEEp Program. The initial PACIFIC study provided the foundational proof-of-concept, which was supported by long-term data from an Open-Label Extension (OLE). The ongoing DEEp SEA study is the pivotal trial focused specifically on Dravet syndrome.
Clinical Efficacy in Dravet Syndrome
Data from the this compound clinical program have shown significant efficacy in reducing seizure frequency for patients with Dravet syndrome.
| Study / Extension | Treatment Duration | Patient Subgroup | N | Median Reduction in Countable Motor Seizures | Citation(s) |
| PACIFIC Study | ~11 weeks | Dravet Syndrome | 4 | -72.1% to -74.6% | [3][6][8] |
| Expanded Access | ~18 months | Dravet Syndrome | 3 | -73.0% | [3] |
| Expanded Access | ~24 months | Dravet Syndrome | 1 | -100% | [3] |
| Table 2: Efficacy of this compound in Dravet Syndrome Patients Across Studies. |
In the foundational PACIFIC study, this compound also demonstrated broad efficacy across different types of developmental and epileptic encephalopathies.[3][8]
| DEE Subtype | N (this compound Arm) | Median Reduction in Countable Motor Seizures | Citation(s) |
| Dravet Syndrome | 4 | -74.6% | [3][8] |
| Lennox-Gastaut Syndrome | 17 | -50.8% | [3][8] |
| Other DEEs | 15 | -65.5% | [3][8] |
| Placebo (All DEEs) | 9 | -17.4% to -20.8% | [6][8] |
| Table 3: Comparative Efficacy Across DEE Subtypes in the PACIFIC Study. |
Long-term data from the Open-Label Extension and Expanded Access Program show that the reduction in seizure frequency is durable over treatment periods extending up to two years.[3][7][16]
Safety and Tolerability Profile
This compound has been generally well-tolerated across its clinical trials.[6][17] Most treatment-emergent adverse events (TEAEs) have been mild to moderate in severity.
| Adverse Event | Study / Phase | Frequency / Notes | Citation(s) |
| Somnolence / Lethargy | PACIFIC, OLE | Most common reason for discontinuation | [6][16][18] |
| Decreased Appetite | PACIFIC, OLE | Commonly reported | [6][16][18] |
| Constipation / Diarrhea | PACIFIC | Commonly reported | [6][16] |
| Upper Respiratory Tract Infections | OLE | Most common AE in the 12-month OLE | [18][19] |
| Weight Decrease | OLE | Commonly reported | [18][19] |
| Table 4: Common Treatment-Emergent Adverse Events (TEAEs) with this compound. |
Discontinuation rates due to adverse events have been highest during the initial dose titration period.
| Study Phase | Discontinuation Rate (this compound Arm) | Citation(s) |
| PACIFIC - Titration | 16.3% (7 of 43 participants) | [8][16] |
| PACIFIC - Maintenance | 4.7% (2 of 43 participants) | [8][16] |
| Open-Label Extension (12-month) | 2.4% (1 of 41 participants) | [18] |
| Table 5: Discontinuation Rates Due to Adverse Events in Clinical Trials. |
Experimental Protocols
PACIFIC Study (Phase 1b/2a; NCT05364021)
-
Design: A randomized (4:1), double-blind, placebo-controlled, parallel-group study.[8][9]
-
Population: 52 participants aged 12 to 65 years with a diagnosis of a DEE (including DS and LGS), experiencing at least 4 countable motor seizures per 28-day period while on a stable regimen of 1 to 4 antiseizure medications.[4][16][20]
-
Methodology: The study consisted of a 28-day baseline period, followed by a 15-day flexible dose titration period where participants were escalated to a maximum tolerated dose (up to 12 mg TID).[9][16][21] This was followed by a 60-day maintenance period at the highest tolerated dose.[9][16]
-
Endpoints: The primary endpoint was safety and tolerability, assessed by the incidence of TEAEs.[9] A key secondary endpoint was the percent change from baseline in the frequency of countable motor seizures.[8]
Open-Label Extension (OLE; NCT05626634)
-
Design: A 52-week, open-label, long-term safety and efficacy study for participants who completed the PACIFIC trial.[1][18][19]
-
Population: 41 participants from the PACIFIC study, including those previously on this compound and those who had been on placebo.
-
Methodology: Participants underwent a 15-day flexible titration period (maximum dose of 12 mg TID) followed by up to one year of maintenance treatment.[21][22]
-
Endpoints: To investigate the long-term safety, tolerability, and efficacy (effect on seizure frequency) of this compound.[18][21]
DEEp SEA Study (Phase 3; NCT06660394)
-
Design: A global, double-blind, randomized, placebo-controlled pivotal trial.[1][2][23]
-
Population: Approximately 160 participants aged 2 to 65 years with a confirmed diagnosis of Dravet Syndrome.[1][2][24] Key inclusion criteria include experiencing at least 4 countable motor seizures per month and being on a stable dose of 1 to 4 concomitant antiseizure medications.[24]
-
Methodology: The trial includes a 5-week screening and baseline period, a 3-week dose titration period, and a 12-week maintenance period on the highest tolerated dose.[1][2] Eligible participants who complete the study may enroll in a 52-week open-label extension (DEEp OLE Study).[1][2]
-
Endpoints: The primary endpoint is efficacy, measured by the change in countable motor seizure frequency.[1][2] Secondary endpoints include safety and tolerability.[2]
Conclusion and Future Directions
This compound represents a promising, targeted therapeutic approach for Dravet syndrome. Its high selectivity for the 5-HT2C receptor offers a distinct mechanism of action with the potential for a favorable safety profile.[3][12] Clinical data to date have consistently demonstrated substantial and durable reductions in seizure frequency for this difficult-to-treat patient population.[3][6] The ongoing global Phase 3 DEEp SEA study is a critical next step to confirm these findings in a larger patient cohort and to fully establish the risk-benefit profile of this compound.[1][2] If successful, this compound could become a valuable addition to the treatment armamentarium for Dravet syndrome and other severe epileptic encephalopathies.
References
- 1. Longboard begins Phase III Dravet syndrome treatment trial [clinicaltrialsarena.com]
- 2. Longboard Pharmaceuticals Starts Phase 3 Study of this compound in Dravet Syndrome [synapse.patsnap.com]
- 3. neurologylive.com [neurologylive.com]
- 4. Lundbeck to present new data on this compound at upcoming congress, highlighting long-term impact on seizure frequency in patients with rare epilepsy [lundbeck.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. dravetsyndromenews.com [dravetsyndromenews.com]
- 7. Lundbeck announces positive Phase 2 long-term data for this compound in rare childhood-onset epilepsies, at American Epilepsy Society (AES) Annual Meeting [prnewswire.com]
- 8. researchgate.net [researchgate.net]
- 9. content-archive.fast-edgar.com [content-archive.fast-edgar.com]
- 10. Evaluating this compound for the treatment of developmental epileptic encephalopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. This compound exhibits high selectivity and specificity for the 5-ht2c receptor with low potential for off-target activity [aesnet.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Multiple Ascending Doses and Dose Titration of this compound in Healthy Participants in a Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. trial.medpath.com [trial.medpath.com]
- 16. Lundbeck announces positive Phase 2 long-term data for this compound in rare childhood-onset epilepsies, at American Epilepsy Society (AES) Annual Meeting [lundbeck.com]
- 17. dravetsyndromenews.com [dravetsyndromenews.com]
- 18. Lundbeck announces positive results from 12-month Open-Label Extension (OLE) of the PACIFIC trial evaluating this compound in participants with Developmental and Epileptic Encephalopathies [lundbeck.com]
- 19. Longboard reports data from Phase II trial of DEEs treatment [clinicaltrialsarena.com]
- 20. Lundbeck to present new data on this compound at upcoming congress, highlighting long-term impact on seizure frequency in patients with rare epilepsy [prnewswire.com]
- 21. This compound’s safety, tolerability and efficacy in a cohort of participants with developmental and epileptic encephalopathies: interim results of a phase 1b/2a pacific study open-label extension ole [aesnet.org]
- 22. neurology.org [neurology.org]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. clinicaltrials.eu [clinicaltrials.eu]
Bexicaserin for Lennox-Gastaut Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lennox-Gastaut Syndrome (LGS) is a severe form of developmental and epileptic encephalopathy (DEE) characterized by multiple seizure types, cognitive impairment, and abnormal electroencephalogram (EEG) findings.[1] Treatment remains challenging, with many patients experiencing refractory seizures despite polypharmacy. Bexicaserin (formerly LP352) is an investigational, orally administered, highly selective 5-hydroxytryptamine 2C (5-HT2C) receptor superagonist being developed for the treatment of seizures associated with LGS and other DEEs.[1][2][3][4][5][6][7][8][9][10][11][12][13] This technical guide provides an in-depth overview of the current clinical data, mechanism of action, and experimental protocols related to this compound's development for LGS.
Mechanism of Action
This compound is a potent and highly selective superagonist of the 5-HT2C receptor.[8] Its mechanism of action in reducing seizures is believed to involve the modulation of GABAergic neurotransmission, which suppresses central hyperexcitability.[3][14] Activation of 5-HT2C receptors has been shown to inhibit CaV3 calcium channels, which are responsible for the T-type calcium current.[7] These channels are implicated in the high-frequency burst firing of neurons, a pattern that is often a precursor to seizures.[7] By inhibiting these channels, this compound may reduce the likelihood of seizure initiation.[7]
The selectivity of this compound for the 5-HT2C receptor subtype, with minimal affinity for 5-HT2A and 5-HT2B receptors, is a key feature.[7][8][13] This selectivity is expected to minimize the risk of cardiovascular toxicity, such as cardiac valvulopathy, which has been associated with less selective serotonergic agents like fenfluramine.[7][10][13]
Signaling Pathway
Clinical Development Program
This compound is currently in Phase 3 clinical trials for the treatment of seizures associated with DEEs, including LGS.[2][4][10][13][15] The pivotal study supporting its late-stage development is the PACIFIC trial, a Phase 1b/2a study, and its subsequent open-label extension (OLE).[1][5][6][9][11][15][16][17][18]
Experimental Protocol: The PACIFIC Study (NCT05364021)
The PACIFIC study was a Phase 1b/2a randomized, double-blind, placebo-controlled clinical trial designed to assess the safety, tolerability, efficacy, and pharmacokinetics of this compound in participants with DEEs.[6][9]
-
Study Population: 52 participants aged 12 to 65 years with a diagnosis of a DEE, including Dravet syndrome, Lennox-Gastaut syndrome, and other DEEs.[6][9]
-
Inclusion Criteria: Participants must have had at least four countable motor seizures during a 28-day baseline period while on a stable regimen of one to four concomitant antiseizure medications.[6]
-
Study Design: The trial consisted of a screening period, a 28-day baseline period, a 15-day dose titration period, and a 60-day maintenance period.[6][9][17]
-
Treatment Arms: Participants were randomized to receive either this compound or a placebo.[9]
-
Dosage: During the titration period, the dose of this compound was flexibly increased to a maximum of 12 mg three times daily (TID), based on tolerability.[1]
-
Primary Endpoints: The primary endpoints were safety and tolerability.[6]
-
Secondary Endpoints: Efficacy was a key secondary endpoint, measured by the change in the frequency of countable motor seizures from baseline.[9][18]
Experimental Workflow
Clinical Efficacy Data
The PACIFIC study and its OLE have demonstrated clinically meaningful and sustained reductions in seizure frequency in participants with LGS and other DEEs.[5][6][9][11][15][16][17][18][19][20][21]
Table 1: Median Percentage Reduction in Countable Motor Seizure Frequency from Baseline
| Study Phase | Overall DEE Population | Lennox-Gastaut Syndrome (LGS) |
| PACIFIC Trial (Maintenance) | -59.8%[18] | -50.8%[15][18] |
| Open-Label Extension (~6 months) | -57.7%[5] | -44.2% (at 1 year)[15] |
| Open-Label Extension (1 year) | -59.3%[19] | - |
| Expanded Access Program (~18 months) | -60.2%[6][15] | -51.9%[15] |
| Expanded Access Program (~24 months) | -53.7%[6][15] | -37.1%[15] |
Table 2: Responder Rates in the PACIFIC Trial (Maintenance Period)
| Responder Threshold | This compound Group | Placebo Group |
| ≥50% Reduction in Seizures | 60.0%[12][18] | 33.3%[12][18] |
| ≥75% Reduction in Seizures | ~33%[12] | 0%[12] |
Safety and Tolerability
This compound has been generally well-tolerated in clinical trials.[2][4][5][6][9] The most common treatment-emergent adverse events (TEAEs) reported in the PACIFIC trial were somnolence, decreased appetite, constipation, diarrhea, lethargy, tremor, urinary tract infection, fatigue, pyrexia, agitation, and hypertension.[6] The majority of adverse events were mild to moderate in severity.[4][9]
Discontinuation due to TEAEs occurred in 16.3% of this compound-treated participants during the titration period and 4.7% during the maintenance period.[6][18]
Pharmacokinetics and Drug-Drug Interactions
This compound is rapidly absorbed, with a median time to maximum concentration (Tmax) of approximately 1-2 hours.[2] It has a mean terminal elimination half-life of 4.67-6.66 hours.[4] A high-fat meal does not significantly affect the exposure of this compound, allowing for administration without regard to food.[4][22]
Metabolism is the primary route of clearance, with less than 5% of the parent drug eliminated in the urine.[4][22] this compound is metabolized to three pharmacologically inactive circulatory metabolites.[2][4] The primary metabolism is via UDP-glucuronosyltransferase (UGT).[23]
Studies on drug-drug interactions have shown that this compound has a low potential to act as a perpetrator of interactions with substrates of various renal, hepatic, and efflux transporters, as well as most CYP/UGT enzymes.[23] A weak inhibitory effect on CYP1A2 has been observed.[23]
Conclusion and Future Directions
The clinical data to date for this compound in patients with Lennox-Gastaut syndrome and other DEEs are promising, demonstrating a sustained reduction in seizure frequency with a favorable safety and tolerability profile.[5][6][9][11][15][16][17][18][19][20][21] The highly selective mechanism of action as a 5-HT2C receptor superagonist offers a novel therapeutic approach for this difficult-to-treat patient population.[3][7][8][14]
The ongoing global Phase 3 program (the DEEp Program) will provide more definitive evidence of this compound's efficacy and safety in a larger patient population.[10][15] These trials will be crucial in determining the future role of this compound in the management of Lennox-Gastaut syndrome and other developmental and epileptic encephalopathies.
References
- 1. This compound’s safety, tolerability and efficacy in a cohort of participants with developmental and epileptic encephalopathies: interim results of a phase 1b/2a pacific study open-label extension ole [aesnet.org]
- 2. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Multiple Ascending Doses and Dose Titration of this compound in Healthy Participants in a Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Safety, Tolerability, Pharmacokinetics, Pharmacodynamics, and Food Effect of this compound in Healthy Participants: A First-in-Human Randomized, Double-Blind, Placebo-Controlled Single Ascending Dose Escalation Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Longboard reports data from Phase II trial of DEEs treatment [clinicaltrialsarena.com]
- 6. Lundbeck announces positive Phase 2 long-term data for this compound in rare childhood-onset epilepsies, at American Epilepsy Society (AES) Annual Meeting [lundbeck.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound exhibits high selectivity and specificity for the 5-ht2c receptor with low potential for off-target activity [aesnet.org]
- 9. Positive PACIFIC Study Results for this compound in DEEs [synapse.patsnap.com]
- 10. lundbeck.com [lundbeck.com]
- 11. neurology.org [neurology.org]
- 12. additional efficacy analyses of the this compound pacific study in participants with developmental and epileptic encephalopathies: responder rates, number needed to treat, and seizure-free days [aesnet.org]
- 13. Lundbeck's this compound receives Breakthrough Therapy Designation in China for the treatment of seizures in severe rare epilepsies [prnewswire.com]
- 14. Evaluating this compound for the treatment of developmental epileptic encephalopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. neurologylive.com [neurologylive.com]
- 16. Lundbeck announces positive Phase 2 long-term data for this compound in rare childhood-onset epilepsies, at American Epilepsy Society (AES) Annual Meeting [prnewswire.com]
- 17. Lundbeck to present new data on this compound at upcoming congress, highlighting long-term impact on seizure frequency in patients with rare epilepsy [prnewswire.com]
- 18. researchgate.net [researchgate.net]
- 19. trial.medpath.com [trial.medpath.com]
- 20. Longboard Pharmaceuticals Reports Positive Interim Results from this compound Study in DEE Participants [synapse.patsnap.com]
- 21. dravetsyndromenews.com [dravetsyndromenews.com]
- 22. researchgate.net [researchgate.net]
- 23. cocktail approach for assessment of drug-drug-interaction potential of this compound as a perpetrator on the pharmacokinetics of substrates for renal, hepatic, efflux transporters, and cyp/ugt enzymes [aesnet.org]
The Role of Serotonin 5-HT2C Receptors in Seizures: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Serotonin (B10506) (5-HT), a key neurotransmitter, modulates neuronal excitability through a diverse family of receptors. Among these, the 5-HT2C receptor, a G-protein coupled receptor (GPCR), has emerged as a significant modulator of seizure activity. Predominantly coupled to Gq/11 proteins, its activation initiates a signaling cascade that influences neuronal firing and network excitability. Evidence from preclinical models, including genetic knockout studies and pharmacological interventions, strongly suggests that 5-HT2C receptor activation generally confers an anticonvulsant effect, suppressing neuronal hyperexcitability.[1] Mice lacking this receptor exhibit increased susceptibility to audiogenic and other induced seizures, as well as spontaneous lethal seizures, highlighting the receptor's protective role.[1][2] Pharmacological activation of 5-HT2C receptors with selective agonists has been shown to inhibit epileptiform activity in various seizure models, including absence and limbic seizures.[1][2] Conversely, depletion of brain serotonin or antagonism of 5-HT2C receptors can lower the seizure threshold.[3][4][5] This technical guide provides an in-depth overview of the 5-HT2C receptor's signaling pathways, summarizes quantitative data from key preclinical studies, details relevant experimental protocols, and discusses the therapeutic potential of targeting this receptor for the treatment of epilepsy.
5-HT2C Receptor Signaling Pathways
The 5-HT2C receptor is a GPCR that primarily signals through the Gαq/11 family of G-proteins.[6][7] Upon serotonin binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8][9] This canonical pathway ultimately modulates neuronal excitability by influencing ion channel activity and neurotransmitter release.[8]
Beyond the primary Gαq/11 pathway, 5-HT2C receptors can also couple to other G-proteins, such as Gαi/o and Gα13, and activate other downstream effectors including Phospholipase A2 (PLA2) and Phospholipase D (PLD).[8][9][10] This signaling diversity allows for complex and context-dependent regulation of neuronal function.
Quantitative Data on 5-HT2C Ligands in Seizure Models
The anticonvulsant effects of 5-HT2C receptor activation have been quantified in numerous preclinical studies. The tables below summarize the effects of selective agonists and antagonists on seizure parameters in various rodent models.
Table 1: Effects of 5-HT2C Receptor Agonists on Seizure Parameters
| Compound | Dose | Animal Model | Seizure Type | Key Finding | Reference |
| m-CPP | 0.9 & 2.5 mg/kg, i.p. | WAG/Rij Rat | Absence (Spike-Wave Discharges) | Dose-dependent decrease in number and duration of SWDs. | [11] |
| m-CPP | 1 mg/kg, i.p. | Urethane-anesthetized Rat | Limbic (Maximal Dentate Activation) | Reduced the duration of the MDA response. | [1] |
| Lorcaserin | 3 mg/kg, i.p. | Urethane-anesthetized Rat | Limbic (Maximal Dentate Activation) | Reduced the duration of the MDA response. | [1] |
| Lorcaserin | 1-10 mg/kg, i.p. | GAERS Rat | Absence (Spike-Wave Discharges) | Dose-dependently suppressed total time in ASs. | [2][12][13] |
| CP-809,101 | 3 & 10 mg/kg, i.p. | GAERS Rat | Absence (Spike-Wave Discharges) | Dose-dependent decrease in total time spent in seizures. | [2][12][13] |
| Ro 60-0175 | 1-3 mg/kg, i.p. | Urethane-anesthetized Rat | Limbic (Maximal Dentate Activation) | No significant antiepileptogenic effect alone. | [1] |
i.p. - intraperitoneal; WAG/Rij - Wistar Albino Glaxo from Rijswijk; GAERS - Genetic Absence Epilepsy Rats from Strasbourg; SWDs - Spike-Wave Discharges; ASs - Absence Seizures; MDA - Maximal Dentate Activation.
Table 2: Effects of 5-HT2C Receptor Antagonists on Seizures
| Compound | Dose | Animal Model | Seizure Type / Condition | Key Finding | Reference |
| SB-242084 | 0.2 mg/kg, i.p. | WAG/Rij Rat | Absence (Spike-Wave Discharges) | No significant effect alone; blocked the anticonvulsant effect of m-CPP. | [11] |
| SB-242084 | 0.5 mg/kg, i.p. | GAERS Rat | Absence (Spike-Wave Discharges) | Blocked the anticonvulsant effect of Lorcaserin and CP-809,101. | [2][12][13] |
| SB-242084 | Not specified | Congenic Mice | Handling-induced convulsions (alcohol withdrawal) | Attenuated severity of convulsions. | [1] |
| Mesulergine | 2 or 4 mg/kg | Wild-type Mice | Electroshock-induced Seizures | Recapitulated the increased seizure susceptibility phenotype of 5-HT2C knockout mice. | [4] |
Key Experimental Protocols
Reproducible and standardized protocols are critical for investigating the role of 5-HT2C receptors in seizures. Below are detailed methodologies for common preclinical assessments.
Pentylenetetrazol (PTZ)-Induced Seizure Test
This model is used to assess a compound's ability to protect against clonic seizures induced by the GABAA antagonist, pentylenetetrazol.[14]
Protocol:
-
Animal Preparation: Use adult male mice (e.g., C57BL/6J), weighing 20-25g. House animals with a 12-hour light/dark cycle and provide ad libitum access to food and water. Allow at least one week of acclimatization before testing.
-
Drug Administration: Administer the test compound (e.g., a 5-HT2C agonist) or vehicle via the desired route (e.g., intraperitoneal injection). The timing of administration should be based on the compound's known pharmacokinetic profile (typically 15-30 minutes pre-PTZ).[15]
-
Seizure Induction: Administer a subcutaneous (s.c.) injection of PTZ at a dose known to reliably induce clonic seizures (e.g., 85-120 mg/kg).[15]
-
Observation: Immediately after PTZ injection, place the mouse in an individual observation chamber. Observe the animal for 30 minutes.
-
Scoring: Record the latency to the first clonic seizure and the presence or absence of tonic hindlimb extension. Seizure severity can be scored using a standardized scale (e.g., Racine scale). Protection is defined as the absence of a generalized clonic seizure during the observation period.
-
Data Analysis: Compare the percentage of protected animals between the drug-treated and vehicle-treated groups using Fisher's exact test. Compare seizure latencies using a t-test or ANOVA.
EEG Recording in Genetic Absence Epilepsy Models
This protocol is for recording spontaneous spike-wave discharges (SWDs) in freely moving genetic models of absence epilepsy, such as the GAERS rat.[12][13]
Protocol:
-
Surgical Implantation:
-
Anesthetize the rat (e.g., with isoflurane) and place it in a stereotaxic frame.[16]
-
Expose the skull and drill small burr holes for electrode placement.
-
Implant stainless steel screw electrodes over the fronto-parietal cortex. A reference electrode is placed over the cerebellum.[12]
-
Secure the electrode assembly to the skull with dental cement.
-
Allow a recovery period of at least one week post-surgery.
-
-
EEG Recording:
-
Place the rat in a recording chamber and connect the headmount to a preamplifier and data acquisition system (e.g., Open Ephys).[16]
-
Allow the animal to acclimate to the recording setup.
-
Record a baseline EEG for a defined period (e.g., 1-2 hours) to establish the rate of spontaneous SWDs.
-
-
Drug Administration:
-
Administer the test compound or vehicle (i.p.).
-
Continue EEG recording for a post-injection period (e.g., 2 hours).
-
-
Data Analysis:
-
Visually inspect or use an automated algorithm to detect SWDs, which are characterized by high-amplitude, bilaterally synchronous spikes and waves with a frequency of 7-11 Hz.[16]
-
Quantify the total duration, number, and mean duration of SWDs for the baseline and post-injection periods.
-
Normalize the post-injection data to the baseline values and compare between treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Locomotor Activity Assessment
It is crucial to assess whether a test compound affects general locomotor activity, as this could confound the interpretation of seizure tests.[17][18]
Protocol:
-
Apparatus: Use an open field arena (e.g., 50x50 cm) equipped with infrared beams or a video tracking system.[17][19][20]
-
Acclimatization: Bring animals to the testing room at least 30-60 minutes before the test begins to acclimate.[17]
-
Procedure:
-
Administer the test compound or vehicle at doses identical to those used in seizure studies.
-
At the time corresponding to the seizure test, place the animal into the center or along the wall of the open field arena.[21]
-
Allow the animal to explore freely for a set period (e.g., 8-30 minutes).[21]
-
The system automatically records parameters such as total distance traveled, time spent moving, and rearing frequency.[17][21]
-
-
Data Analysis: Compare locomotor parameters between drug-treated and vehicle-treated groups using a t-test or ANOVA. A lack of significant difference suggests the compound's effects in seizure models are not due to general motor impairment or sedation.
Therapeutic Implications and Future Directions
The consistent anticonvulsant effects observed upon 5-HT2C receptor activation in preclinical models make it a compelling target for the development of novel antiepileptic drugs (AEDs).[3][4][5] Selective 5-HT2C agonists could offer a new mechanistic approach for treating epilepsy, particularly for patients with refractory seizures. The recent success of fenfluramine, which has activity at 5-HT2C receptors, in treating severe childhood epilepsies like Dravet and Lennox-Gastaut syndromes, further supports this notion.[22]
However, challenges remain. The development of 5-HT2C agonists has been hampered by concerns over off-target effects and potential side effects.[2] Future research should focus on:
-
Developing highly selective 5-HT2C agonists or positive allosteric modulators to minimize off-target activity at 5-HT2A and 5-HT2B receptors, which are associated with hallucinogenic effects and cardiac valvulopathy, respectively.[8]
-
Investigating the efficacy of 5-HT2C agonists in a wider range of genetic epilepsy models that better reflect the human condition.[22]
-
Elucidating the precise downstream mechanisms by which 5-HT2C receptor activation suppresses network hyperexcitability to identify further drug targets.
Conclusion
The serotonin 5-HT2C receptor plays a crucial, predominantly inhibitory role in the modulation of seizure activity. Its activation suppresses neuronal hyperexcitability through well-defined G-protein signaling pathways. A substantial body of preclinical evidence demonstrates that 5-HT2C agonists can effectively reduce seizure activity in diverse epilepsy models. While the therapeutic potential is significant, further development of highly selective compounds and continued investigation in relevant genetic models are necessary to translate these findings into safe and effective treatments for epilepsy.
References
- 1. researchgate.net [researchgate.net]
- 2. Role for serotonin2A (5-HT2A) and 2C (5-HT2C) receptors in experimental absence seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonergic 5-HT2C receptors as a potential therapeutic target for the design antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonergic 5-HT2C Receptors as a Potential Therapeutic Target f...: Ingenta Connect [ingentaconnect.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 7. X-linked serotonin 2C receptor is associated with a non-canonical pathway for sudden unexpected death in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of G-protein selectivity of human 5-HT2C and 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-HT2C receptors inhibit and 5-HT1A receptors activate the generation of spike-wave discharges in a genetic rat model of absence epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Protocol to record and quantify absence seizures in rats using EEG arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. en.bio-protocol.org [en.bio-protocol.org]
- 19. Locomotion test for mice [protocols.io]
- 20. Frontiers | Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage [frontiersin.org]
- 21. bio-protocol.org [bio-protocol.org]
- 22. pubs.acs.org [pubs.acs.org]
Bexicaserin's Engagement with GABAergic Neurotransmission: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bexicaserin (formerly LP352) is an investigational, orally administered, selective 5-hydroxytryptamine 2C (5-HT2C) receptor superagonist currently in late-stage clinical development for the treatment of seizures associated with developmental and epileptic encephalopathies (DEEs), such as Dravet syndrome and Lennox-Gastaut syndrome.[1][2][3] Its mechanism of action is centered on the activation of 5-HT2C receptors, which is thought to modulate GABAergic neurotransmission, thereby suppressing the central hyperexcitability that underlies seizure activity.[4][5] This technical guide provides a comprehensive overview of this compound's core pharmacology, its proposed interaction with the GABAergic system, and a summary of key preclinical and clinical data.
Introduction to this compound
This compound is a novel small molecule designed for high selectivity and specificity as a 5-HT2C receptor agonist.[6] Unlike less selective serotonergic agents, this compound exhibits negligible affinity for the 5-HT2A and 5-HT2B receptor subtypes.[1][2] This targeted engagement is critical, as the lack of activity at the 5-HT2B receptor is expected to mitigate the risk of cardiac valvulopathy, a known concern with some non-selective serotonergic drugs.[1] The U.S. Food and Drug Administration (FDA) has granted Breakthrough Therapy designation for this compound for the treatment of seizures associated with DEEs in patients two years of age and older.[2][7]
Core Pharmacological Profile
This compound's primary mechanism of action is the agonism of the 5-HT2C receptor. This interaction has been quantified in various preclinical studies, demonstrating its potency and selectivity.
Table 1: this compound Receptor Binding and Activity Profile
| Parameter | Value | Species | Assay Type | Reference |
| Binding Affinity (Ki) | 44 nM | Human | Radioligand Binding Assay | [6][8] |
| Receptor Selectivity | > 227-fold over 5-HT2A and 5-HT2B | Human | Radioligand Binding Assay | [6] |
| Functional Activity | Superagonist at 5-HT2C receptor | Human | Dynamic Mass Redistribution (DMR) | [8] |
| Off-Target Activity | No significant activity at 176 other targets | Human | Competition Radioligand Binding | [6] |
Proposed Mechanism of Action on GABAergic Neurotransmission
The anticonvulsant effects of this compound are believed to be mediated through the enhancement of GABAergic inhibitory tone. Activation of 5-HT2C receptors, which are expressed on GABAergic interneurons, is hypothesized to increase the release of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This, in turn, dampens the excessive neuronal firing characteristic of epileptic seizures.
Figure 1: Proposed signaling pathway of this compound's effect on GABAergic neurotransmission.
Experimental Protocols
Radioligand Binding Assays
-
Objective : To determine the binding affinity (Ki) and selectivity of this compound for human 5-HT receptor subtypes.
-
Methodology :
-
Membranes from mammalian cells recombinantly expressing human 5-HT2A, 5-HT2B, or 5-HT2C receptors are prepared.
-
A fixed concentration of a specific radioligand (e.g., [³H]mesulergine for 5-HT2C) is incubated with the cell membranes.
-
Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptor.
-
Following incubation, the membranes are washed to remove unbound radioligand, and the amount of bound radioactivity is measured using scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
-
Off-Target Screening : A similar competition radioligand binding assay was utilized to evaluate this compound (at a concentration of 10 µM) against a panel of 176 other human molecular targets, including G-protein-coupled receptors, transporters, ion channels, and enzymes.[6]
Figure 2: Generalized workflow for the radioligand binding assay.
Clinical Efficacy in Developmental and Epileptic Encephalopathies
Clinical trials have demonstrated this compound's efficacy in reducing seizure frequency in patients with various DEEs. The PACIFIC trial (Phase 1b/2a) and its open-label extension (OLE) have provided significant data in this regard.
Table 2: Summary of Seizure Reduction in the PACIFIC Trial and OLE
| Study Phase | Patient Population | Treatment Group | Median Reduction in Countable Motor Seizure Frequency | Reference |
| PACIFIC Trial (RCT) | DEEs (DS, LGS, Other) | This compound | -59.8% | [9] |
| Placebo | -17.4% | [9] | ||
| Dravet Syndrome (DS) | This compound | -74.6% | [9][10] | |
| Lennox-Gastaut (LGS) | This compound | -50.8% | [9][10] | |
| Other DEEs | This compound | -65.5% | [9][10] | |
| Open-Label Extension (OLE) | All DEEs (12 months) | This compound | -59.3% | [11] |
| Placebo to this compound (6 months) | This compound | -57.3% | [12] | |
| Expanded Access Program (EAP) | All DEEs (18 months) | This compound | -60.2% | [10] |
| All DEEs (24 months) | This compound | -53.7% | [10] |
Clinical Trial Protocols
-
PACIFIC Study (Phase 1b/2a) : A double-blind, placebo-controlled trial in 52 participants (ages 12-65) with DEEs.[11][12]
-
DEEp SEA Study (Phase 3) : A global, double-blind, placebo-controlled trial in approximately 160 participants (ages 2-65) with Dravet syndrome.[3][13]
Conclusion and Future Directions
This compound is a selective 5-HT2C receptor superagonist with a pharmacological profile that makes it a promising candidate for the treatment of DEEs. Its proposed mechanism of enhancing GABAergic neurotransmission provides a strong rationale for its anticonvulsant effects. While clinical data robustly support its efficacy in reducing seizure frequency, further preclinical research, including direct electrophysiological studies on GABAergic interneurons, would be invaluable to fully elucidate the precise molecular and cellular mechanisms underlying its therapeutic action. The ongoing Phase 3 DEEp program will provide more definitive evidence of its safety and efficacy in a larger patient population.[2][10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Lundbeck to present new data on this compound at upcoming congress, highlighting long-term impact on seizure frequency in patients with rare epilepsy [lundbeck.com]
- 3. Longboard begins Phase III Dravet syndrome treatment trial [clinicaltrialsarena.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Evaluating this compound for the treatment of developmental epileptic encephalopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound exhibits high selectivity and specificity for the 5-ht2c receptor with low potential for off-target activity [aesnet.org]
- 7. Lundbeck's this compound receives Breakthrough Therapy Designation in China for the treatment of seizures in severe rare epilepsies [prnewswire.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. neurologylive.com [neurologylive.com]
- 11. Lundbeck announces positive results from 12-month Open-Label Extension (OLE) of the PACIFIC trial evaluating this compound in participants with Developmental and Epileptic Encephalopathies [lundbeck.com]
- 12. neurologylive.com [neurologylive.com]
- 13. dravetsyndromenews.com [dravetsyndromenews.com]
An In-depth Technical Guide to Bexicaserin: An Investigational 5-HT2C Receptor Superagonist for Developmental and Epileptic Encephalopathies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Developmental and Epileptic Encephalopathies (DEEs) represent a group of severe, childhood-onset epilepsy syndromes characterized by refractory seizures and developmental stagnation or regression.[1] The significant unmet medical need for effective and well-tolerated therapies has driven research into novel mechanistic approaches.[2] Serotoninergic dysfunction has been implicated in the pathophysiology of epilepsy, making the serotonin (B10506) system a promising therapeutic target.[2] Bexicaserin (formerly LP352) is an investigational, orally administered, selective 5-hydroxytryptamine 2C (5-HT2C) receptor superagonist currently in late-stage clinical development for the treatment of seizures associated with DEEs.[3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols. The U.S. Food and Drug Administration (FDA) has granted Breakthrough Therapy Designation for this compound for this indication, underscoring its potential.
Mechanism of Action
This compound is a potent and highly selective 5-HT2C receptor superagonist.[5][6] Its therapeutic effect is believed to be mediated through the modulation of neuronal excitability.
2.1 Primary Pharmacodynamic Effect Activation of the 5-HT2C receptor by this compound is thought to suppress central hyperexcitability primarily by modulating GABAergic neurotransmission.[2][6] This leads to an increase in inhibitory tone within key neural circuits. Furthermore, preclinical evidence suggests that 5-HT2C receptor activation can reduce epileptic seizure activity by inhibiting CaV3 T-type calcium channels, which are involved in the high-frequency burst firing of neurons that can initiate seizures.[7]
2.2 Receptor Selectivity A key feature of this compound is its high selectivity for the 5-HT2C receptor with negligible affinity for the 5-HT2A and 5-HT2B receptor subtypes.[1][7] This selectivity is critical, as activation of the 5-HT2B receptor has been associated with cardiac valvulopathy, a significant safety concern with previous serotonergic agents like fenfluramine.[7] This targeted profile is designed to provide anti-seizure efficacy while minimizing the risk of off-target effects, particularly cardiovascular toxicity.[1]
Preclinical and Non-Clinical Data
Preclinical studies have demonstrated the efficacy of this compound across various seizure models.[2][6] In vitro binding assays were conducted to confirm its selectivity and specificity.
3.1 Receptor Binding Profile The potential for off-target pharmacological interactions was evaluated using competition radioligand binding assays against a panel of 176 human molecular targets.[8] At a concentration of 10 µM, this compound did not exhibit significant activity (defined as ≥50% inhibition) at any target other than the 5-HT2C receptor.[8]
| Target Receptor | Binding Affinity (Ki) | Selectivity vs. 5-HT2C |
| 5-HT2C | 44 nM | - |
| 5-HT2A | >10,000 nM | >227-fold |
| 5-HT2B | >10,000 nM | >227-fold |
| Table 1: Receptor Binding Affinity and Selectivity of this compound. Data sourced from in vitro binding assays.[8] |
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound have been characterized in Phase 1 first-in-human studies in healthy participants.
4.1 Pharmacokinetics this compound is rapidly absorbed and extensively metabolized. A high-fat meal did not significantly alter its exposure, allowing for administration without regard to food.[9]
-
Absorption: this compound is rapidly absorbed following oral administration, with a median time to maximum plasma concentration (Tmax) of approximately 1-2 hours.[9][10]
-
Distribution: Data on specific tissue distribution is not extensively published.
-
Metabolism: Metabolism is the primary route of clearance.[9] this compound is metabolized into three main circulatory, pharmacologically inactive metabolites: M9, M12, and M20.[9][10] M20 is the major metabolite, with plasma exposure levels ranging from 9 to 33 times higher than the parent drug.[10][11]
-
Excretion: The mean terminal elimination half-life ranges from 4.67 to 6.66 hours.[9] Less than 5% of the parent drug is eliminated unchanged in the urine, indicating that hepatic metabolism is the main elimination pathway.[9][10]
| Parameter | Single Ascending Dose (SAD) Study | Multiple Ascending Dose (MAD) Study |
| Dose Range | 1, 3, 6, 12, 24 mg (single dose)[9] | 3 to 24 mg TID (up to 14 days)[10] |
| Median Tmax | 1.02 - 1.54 hours[9] | ~1 - 2 hours[10] |
| Mean T1/2 | 4.67 - 6.66 hours[9] | Not explicitly stated |
| Clearance (CL/F) | Not explicitly stated | 45.9 - 125 L/h[10] |
| Dose Proportionality | >55-fold Cmax increase for 24-fold dose increase[9] | Greater than dose-proportional increase[11] |
| Table 2: Summary of Key Pharmacokinetic Parameters from Phase 1 Studies. |
4.2 Pharmacodynamics Prolactin levels were measured as a pharmacodynamic biomarker to confirm central 5-HT2C receptor engagement. A dose-dependent increase in prolactin concentration was observed, suggesting successful target engagement in the central nervous system.[9][10]
Clinical Development and Efficacy
This compound is being evaluated in a global Phase 3 program (the DEEp Program) following positive results from the Phase 1b/2a PACIFIC study.[3][5]
5.1 PACIFIC Study (Phase 1b/2a) and Open-Label Extension (OLE) The PACIFIC study was a Phase 1b/2a trial that evaluated this compound in patients aged 12 to 65 with various DEEs, including Dravet syndrome (DS) and Lennox-Gastaut syndrome (LGS).[3] Eligible participants who completed the initial trial could enroll in a 52-week open-label extension (OLE).[12] The OLE demonstrated a sustained and significant reduction in seizure frequency over 12 months.[3][12]
5.2 DEEp Program (Phase 3) The ongoing Phase 3 program includes two pivotal, global, double-blind, placebo-controlled trials:[5][13]
-
DEEp OCEAN Study: Enrolling ~320 participants (ages 2-65) with a broad range of DEEs.[5]
-
DEEp SEA Study: Enrolling ~160 participants (ages 2-65) specifically with Dravet syndrome.[13]
| Study / Population | Treatment Duration | Primary Endpoint | Median Seizure Frequency Reduction |
| PACIFIC Study (Initial Results) | - | Reduction in Seizure Frequency | DS: 72.1%LGS: 48.1%Other DEEs: 61.2%[13] |
| PACIFIC OLE | 12 Months | Countable Motor Seizures | Overall: 59.3%[3][4] |
| Expanded Access Program | 18 Months | Countable Motor Seizures | DS (n=3): 73.0%LGS (n=12): 51.9%Other DEEs (n=15): 61.5%[14] |
| Expanded Access Program | 24 Months | Countable Motor Seizures | DS (n=1): 100%LGS (n=6): 37.1%Other DEEs (n=10): 73.7%[14] |
| Table 3: Summary of Clinical Efficacy of this compound in DEEs. |
5.3 Safety and Tolerability Across clinical trials, this compound has demonstrated a favorable safety and tolerability profile.[3][12] The majority of treatment-related adverse events have been mild to moderate.[9] The selective mechanism of action is expected to mitigate the risk of serious cardiovascular side effects seen with less selective serotonergic drugs.[7]
Experimental Protocols
6.1 Protocol: In Vitro Receptor Binding and Selectivity Assay
-
Objective: To determine the binding affinity (Ki) and selectivity of this compound for the human 5-HT2C receptor compared to other molecular targets.
-
Methodology:
-
Primary Screen: Competition radioligand binding assays were used. This compound at a 10 µM concentration was evaluated against a panel of 176 recombinant human molecular targets (including GPCRs, transporters, ion channels, etc.) transfected into mammalian cells.[8]
-
Binding Inhibition Measurement: The percentage inhibition of radioligand binding to each target was calculated. A threshold of ≥50% inhibition was considered significant activity.[8]
-
Follow-up Assays: For targets where significant activity was observed (i.e., 5-HT2C), follow-up concentration-response assays were conducted to determine the binding affinity (Ki).[8]
-
Functional Assays: Studies to determine functional agonism or antagonism were subsequently conducted to characterize the nature of the interaction.[8]
-
6.2 Protocol: Phase 3 DEEp OCEAN Study Design
-
Objective: To evaluate the efficacy, safety, and tolerability of this compound as an adjunctive treatment for countable motor seizures in participants with DEEs.[5]
-
Design: A global, randomized, double-blind, placebo-controlled study.[5]
-
Population: Approximately 320 participants, aged 2 to 65 years, with a diagnosis of a DEE.[5]
-
Methodology:
-
Screening Period (5 weeks): Eligibility assessment and baseline seizure frequency documentation.[5]
-
Baseline Period: Continued monitoring to establish a stable seizure baseline.[5]
-
Randomization: Participants are randomized to receive either this compound or a placebo.
-
Treatment Period (15 weeks total):
-
Primary Endpoint Assessment: The primary efficacy measure is the change in the frequency of countable motor seizures from baseline.[5]
-
Open-Label Extension (OLE): Eligible participants are offered the option to enroll in a 52-week OLE study to receive this compound.[5]
-
Conclusion
This compound is a promising investigational new drug for the treatment of seizures associated with a broad range of Developmental and Epileptic Encephalopathies. Its highly selective 5-HT2C superagonist mechanism is designed to offer a novel anti-seizure effect while avoiding the off-target liabilities of earlier serotonergic agents.[6][7] Robust clinical data from the PACIFIC study and its open-label extension show a significant and sustained reduction in seizure frequency with a favorable safety profile.[3] The ongoing global Phase 3 DEEp program will be critical in definitively establishing its efficacy and safety, potentially providing a much-needed new therapeutic option for this refractory patient population.
References
- 1. Lundbeck's this compound receives Breakthrough Therapy Designation in China for the treatment of seizures in severe rare epilepsies [prnewswire.com]
- 2. Evaluating this compound for the treatment of developmental epileptic encephalopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lundbeck announces positive results from 12-month Open-Label Extension (OLE) of the PACIFIC trial evaluating this compound in participants with Developmental and Epileptic Encephalopathies [lundbeck.com]
- 4. Lundbeck to present new data on this compound at upcoming congress, highlighting long-term impact on seizure frequency in patients with rare epilepsy [lundbeck.com]
- 5. Longboard commences Phase III trial of this compound for DEEs seizure treatment [clinicaltrialsarena.com]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound exhibits high selectivity and specificity for the 5-ht2c receptor with low potential for off-target activity [aesnet.org]
- 9. Safety, Tolerability, Pharmacokinetics, Pharmacodynamics, and Food Effect of this compound in Healthy Participants: A First-in-Human Randomized, Double-Blind, Placebo-Controlled Single Ascending Dose Escalation Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Multiple Ascending Doses and Dose Titration of this compound in Healthy Participants in a Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 13. A New Medication for Epileptic Encephalopathy Initiates Phase 3 Clinical Trials [synapse.patsnap.com]
- 14. neurologylive.com [neurologylive.com]
Bexicaserin (AN352): A Technical Guide for Researchers
An In-depth Overview of the Chemical Structure, Properties, and Pharmacological Profile of a Selective 5-HT2C Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bexicaserin (also known as AN352 and LP352) is a novel, orally bioavailable, selective serotonin (B10506) 2C (5-HT2C) receptor superagonist currently under investigation for the treatment of seizures associated with developmental and epileptic encephalopathies (DEEs), such as Dravet syndrome and Lennox-Gastaut syndrome.[1][2] Developed by Longboard Pharmaceuticals, this compound is designed for high selectivity for the 5-HT2C receptor with negligible affinity for the 5-HT2A and 5-HT2B subtypes, which may mitigate the risk of hallucinogenic effects and cardiac valvulopathy associated with less selective serotonergic agents.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of this compound.
Chemical Structure and Properties
This compound is a tricyclic benzodiazepine (B76468) derivative.[3] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (3R)-N-(2,2-difluoroethyl)-3-methyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-5-carboxamide[4] |
| Other Names | AN352, LP352[1] |
| CAS Number | 2035818-24-5[4] |
| Molecular Formula | C15H19F2N3O[4] |
| SMILES | C[C@H]1CN2CCNCC3=C2C1=C(C=C3)C(=O)NCC(F)F[1] |
| InChI | InChI=1S/C15H19F2N3O/c1-9-8-20-5-4-18-6-10-2-3-11(13(9)14(10)20)15(21)19-7-12(16)17/h2-3,9,12,18H,4-8H2,1H3,(H,19,21)/t9-/m0/s1[1] |
| InChI Key | KGOOOHQKLRUVSF-VIFPVBQESA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 295.33 g/mol | [4] |
| Exact Mass | 295.14961856 Da | [4] |
| logP (Computed) | 1.7 | [4] |
| Topological Polar Surface Area | 44.4 Ų | [4] |
| Appearance | White to off-white solid | [5] |
| Solubility | DMSO: 50 mg/mL (169.30 mM) | [5] |
Pharmacology
This compound is a potent and selective 5-HT2C receptor superagonist.[2] A superagonist is a compound that is capable of producing a maximal response greater than the endogenous agonist.[5]
Table 3: Pharmacological Properties of this compound
| Parameter | Value | Details | Source |
| Mechanism of Action | Selective 5-HT2C receptor superagonist | Potently activates the 5-HT2C receptor. | [2] |
| Binding Affinity (Ki) | ≈ 13 nM | For the human 5-HT2C receptor. | [6] |
| Functional Potency (EC50) | ≈ 3 nM | In inositol (B14025) triphosphate (IP3) functional assays. | [6] |
| Selectivity | >100-fold over 5-HT2A and 5-HT2B receptors | Minimizes potential off-target effects. | [6] |
Signaling Pathways
Activation of the 5-HT2C receptor by this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[7][8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][9] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[8][9] Downstream of this, the activation of the 5-HT2C receptor can also influence other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.[8] Furthermore, activation of 5-HT2C receptors has been shown to inhibit CaV3 calcium channels, which are involved in the high-frequency burst firing of neurons that can initiate seizures.[1]
Caption: this compound-induced 5-HT2C receptor signaling pathway.
Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted in healthy human participants. The key parameters are summarized below.
Table 4: Pharmacokinetic Properties of this compound in Healthy Adults
| Parameter | Value | Details | Source |
| Absorption | Rapidly absorbed | Median Tmax of ~1-2 hours. | [10] |
| Elimination Half-life | 4.67-6.66 hours | Mean terminal elimination half-life. | [11] |
| Metabolism | Primarily hepatic | Metabolized to three circulatory pharmacologically inactive metabolites (M9, M12, and M20). M20 is the major metabolite. | [10][11] |
| Excretion | Mainly non-renal | Less than 5% of the parent drug is eliminated in the urine. | [11] |
| Food Effect | No significant effect | A high-fat meal did not alter the exposure of this compound. | [11] |
| Accumulation | Cmax accumulation ranged from 1.5 to 5.1-fold after multiple doses. | Observed with three times daily (TID) dosing. | [10] |
| Clearance | Overall clearance ranged from 45.9 to 125 L/h. | Renal clearance was between 5.04 to 6.58 L/h. | [10] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are crucial for research and development. Below are summaries of methodologies reported in the literature.
Chemical Synthesis
The synthesis of this compound involves a multi-step process starting from methyl 1H-indole-4-carboxylate.[12] A key step is the introduction of a secondary amide substituent into a 6,5,7-tricyclic benzodiazepine scaffold.[3] The final step involves the chiral separation of the enantiomers to obtain the active (R)-enantiomer.[12]
A generalized workflow for the synthesis is as follows:
Caption: Generalized synthesis workflow for this compound.
Purification: The crude product is purified by semi-preparative HPLC.[12] The enantiomers are separated by chiral HPLC.[12]
Analytical Methods
A sensitive and selective LC-MS/MS method has been developed and validated for the quantification of this compound in human plasma and urine.[13]
-
Sample Preparation: Solid-phase extraction is used for both plasma and urine samples.[13]
-
Chromatography: Chromatographic separation is achieved on a Poroshell EC-C18 column with a gradient elution program.[13]
-
Detection: Detection is performed using a triple quadrupole mass spectrometer in positive ion mode.[14]
-
Linearity: The method is linear over a range of 0.1-100 ng/mL in plasma and 1.0-1000 ng/mL in urine.[14]
In Vitro Assays
-
Receptor Binding Assays: The binding affinity of this compound to 5-HT2 receptors can be determined using radioligand binding assays with [125I]-2,5-dimethoxy-4-iodoamphetamine (125I-DOI).
-
Functional Assays: The agonist activity of this compound at 5-HT2C receptors can be assessed by measuring the production of inositol triphosphate (IP3) in cells expressing the receptor.[6] Dynamic mass redistribution (DMR) assays in HEK293 cells expressing the human 5-HT2C receptor can also be used to evaluate the cellular response.[5]
In Vivo Models
-
Anticonvulsant Activity: The efficacy of this compound in reducing seizures can be evaluated in various preclinical models of epilepsy, including genetic models and models of chemically or electrically induced seizures.[6]
-
Feeding Behavior: The on-target effects of this compound can be assessed by its ability to inhibit acute refeeding in fasted rats.[3]
Clinical Development
This compound is currently in Phase 3 clinical trials for the treatment of seizures associated with DEEs.[1] It has received Breakthrough Therapy designation from the U.S. Food and Drug Administration (FDA) for this indication. Clinical studies have shown that this compound is generally well-tolerated and demonstrates a sustained reduction in seizure frequency in patients with DEEs.[2]
Conclusion
This compound is a promising new therapeutic agent for the treatment of severe, treatment-resistant epilepsies. Its high selectivity for the 5-HT2C receptor, favorable pharmacokinetic profile, and demonstrated efficacy in reducing seizures make it a valuable candidate for further clinical development. This technical guide provides a comprehensive summary of the current knowledge on this compound to support ongoing research and development efforts in the field of neurology and medicinal chemistry.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. content-archive.fast-edgar.com [content-archive.fast-edgar.com]
- 3. Diazepine Agonists of the 5-HT2C Receptor with Unprecedented Selectivity: Discovery of this compound (LP352) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C15H19F2N3O | CID 122662787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]
- 10. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Multiple Ascending Doses and Dose Titration of this compound in Healthy Participants in a Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety, Tolerability, Pharmacokinetics, Pharmacodynamics, and Food Effect of this compound in Healthy Participants: A First-in-Human Randomized, Double-Blind, Placebo-Controlled Single Ascending Dose Escalation Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. A Highly Sensitive Triple Quad LC-MS/MS Method Development and Validation for the Determination of this compound (LP352) in Human Plasma and Urine Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Bexicaserin: A Technical Review of Early-Phase Clinical Trial Results
A Deep Dive into the Pharmacokinetics, Pharmacodynamics, and Safety of a Novel 5-HT2C Receptor Superagonist for Developmental and Epileptic Encephalopathies
This technical guide provides an in-depth analysis of the early-phase clinical trial data for bexicaserin (formerly LP352), a selective 5-hydroxytryptamine 2C (5-HT2C) receptor superagonist under investigation for the treatment of seizures associated with developmental and epileptic encephalopathies (DEEs). The following sections detail the quantitative outcomes from Phase 1 and Phase 1b/2a clinical studies, outline the experimental protocols, and visualize key biological pathways and study designs.
Core Data Summary
The following tables summarize the key quantitative data from the early-phase clinical trials of this compound, focusing on pharmacokinetics, pharmacodynamics, safety, and tolerability.
Pharmacokinetic Profile
This compound has been evaluated in both single ascending dose (SAD) and multiple ascending dose (MAD) Phase 1 studies in healthy participants, as well as in an ethnobridging study. The drug is rapidly absorbed and primarily cleared through hepatic metabolism.[1][2]
Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters in Healthy Adults [2]
| Parameter | 1 mg (N=6) | 3 mg (N=6) | 6 mg (N=6) | 12 mg (N=6) | 24 mg (N=6) |
| Median Tmax (h) | 1.54 | 1.02 | 1.50 | 1.25 | 1.07 |
| Mean Cmax (ng/mL) | 1.08 | 6.36 | 9.52 | 17.0 | 59.3 |
| Mean Terminal Elimination Half-life (h) | 4.67 - 6.66 (range across doses) |
A high-fat meal did not significantly alter the exposure of this compound, allowing for administration without regard to food.[2]
Table 2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters in Healthy Adults [1]
| Parameter | Value Range |
| Doses Administered | 3 to 24 mg three times daily (TID) for up to 14 days |
| Median Tmax (h) | ~1 - 2 |
| Cmax Accumulation | 1.5 to 5.1-fold |
| Overall Clearance (L/h) | 45.9 to 125 |
| Renal Clearance (L/h) | 5.04 to 6.58 |
M20 was identified as the major, though pharmacologically inactive, metabolite, with exposures 9 to 33 times higher than the parent compound.[1]
Table 3: Ethnobridging Study Pharmacokinetic Parameters (12 mg TID) [3]
| Parameter | Caucasian | Japanese | Chinese |
| GeoMean Cmax (ng/mL) | 36.3 | 46.8 | 51.3 |
| GeoMean AUC0-tau (h*ng/mL) | 192 | 252 | 232 |
| Median Tmax (h) | 2 | 2 | 2 |
| Elimination Half-life (h) | 4.36 - 5.04 (range across cohorts) |
Minor differences in pharmacokinetic exposure between ethnic groups were not considered clinically relevant.[3]
Efficacy in Developmental and Epileptic Encephalopathies
The PACIFIC study, a Phase 1b/2a clinical trial, and its open-label extension (OLE) have demonstrated promising efficacy of this compound in reducing seizure frequency in patients with various DEEs, including Lennox-Gastaut syndrome (LGS) and Dravet syndrome (DS).[4][5][6]
Table 4: Efficacy Results from the Phase 1b/2a PACIFIC Study and Open-Label Extension (OLE)
| Study Phase | Patient Group | Median Reduction in Countable Motor Seizures |
| PACIFIC Study (60-day maintenance) | This compound Group | 53.3%[6] |
| Placebo Group | 20.8%[6] | |
| Dravet Syndrome (this compound) | 72.1%[6] | |
| Lennox-Gastaut Syndrome (this compound) | 48.1%[6] | |
| Other DEEs (this compound) | 61.2%[6] | |
| PACIFIC OLE (~6 months) | Overall | 56.1%[4] |
| Placebo Crossover | 57.3%[7] | |
| PACIFIC OLE (12 months) | Overall | 59.3%[8] |
In the OLE, 55.6% of participants who crossed over from placebo demonstrated a ≥50% reduction in the frequency of countable motor seizures.[9]
Safety and Tolerability
This compound has been generally well-tolerated in early-phase trials.[1][4][6][8]
Table 5: Common Treatment-Emergent Adverse Events (AEs) (>5% of patients in the 12-month OLE) [8]
| Adverse Event |
| Upper respiratory tract infections |
| Seizures |
| COVID-19 |
| Decreased appetite |
| Lethargy |
| Pyrexia |
| Gait disturbance |
| Gastroenteritis viral |
| Pneumonia |
| Sinusitis |
| Vomiting |
| Weight decreased |
| Rash |
In the PACIFIC study, 85.7% of participants were able to tolerate the highest dose of 12 mg.[6] One participant discontinued (B1498344) due to lethargy in the OLE.[4][8]
Experimental Protocols
Phase 1 Single Ascending Dose (SAD) Study
This randomized, double-blind, placebo-controlled study assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of single oral doses of this compound in 40 healthy adult female participants.[2] Participants were randomized to one of six treatment groups (1, 3, 6, 12, and 24 mg fasted; 6 mg fed) or a placebo.[2] Serial blood and urine samples were collected to characterize the pharmacokinetic profile. Prolactin levels were measured as a pharmacodynamic biomarker to indicate central 5-HT2C receptor engagement.[2]
Phase 1 Multiple Ascending Dose (MAD) Study
This randomized, double-blind, placebo-controlled study evaluated the safety, tolerability, and pharmacokinetics of multiple ascending doses of this compound in healthy participants.[1] Doses ranging from 3 to 24 mg were administered three times daily for up to 14 days.[1] Pharmacokinetic and pharmacodynamic (prolactin) assessments were conducted.[1]
Phase 1b/2a PACIFIC Study
This was a randomized, double-blind, placebo-controlled trial designed to assess the safety, tolerability, efficacy, and pharmacokinetics of this compound in 52 participants aged 12 to 65 with a diagnosis of a developmental and epileptic encephalopathy.[6][10] The study was conducted at 34 sites across the United States and Australia.[8] Following a 5-week screening and baseline period, participants were randomized (4:1 to this compound or placebo) and underwent a 15-day flexible dose titration period, followed by a 60-day maintenance period on the highest tolerated dose.[8][10] The primary endpoints were safety and the change from baseline in countable motor seizure frequency.[10]
PACIFIC Open-Label Extension (OLE)
Participants who completed the PACIFIC study were eligible to enroll in a 52-week open-label extension.[11] This study was designed to evaluate the long-term safety, tolerability, and efficacy of this compound.[12] Participants underwent a 15-day flexible titration period to a maximum dose of 12 mg TID, followed by a maintenance period of up to one year.[7][9]
Visualizations
This compound's Proposed Mechanism of Action
This compound is a selective 5-HT2C receptor superagonist.[1][13] Activation of these receptors is thought to modulate GABAergic neurotransmission, thereby suppressing central hyperexcitability that can lead to seizures.[14][15]
Caption: Proposed mechanism of action for this compound in seizure reduction.
Phase 1b/2a PACIFIC Study Experimental Workflow
The PACIFIC study followed a structured protocol to evaluate the efficacy and safety of this compound in patients with DEEs.
Caption: Workflow of the Phase 1b/2a PACIFIC clinical trial.
Logical Relationship of this compound Development Phases
The clinical development of this compound has progressed logically from initial safety and pharmacokinetic studies in healthy volunteers to efficacy trials in the target patient population.
References
- 1. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Multiple Ascending Doses and Dose Titration of this compound in Healthy Participants in a Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, Pharmacokinetics, Pharmacodynamics, and Food Effect of this compound in Healthy Participants: A First-in-Human Randomized, Double-Blind, Placebo-Controlled Single Ascending Dose Escalation Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. an ethnobridging study evaluating the safety, tolerability, and pharmacokinetics of this compound [aesnet.org]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Positive PACIFIC Study Results for this compound in DEEs [synapse.patsnap.com]
- 7. This compound’s safety, tolerability and efficacy in a cohort of participants with developmental and epileptic encephalopathies: interim results of a phase 1b/2a pacific study open-label extension ole [aesnet.org]
- 8. Lundbeck announces positive results from 12-month Open-Label Extension (OLE) of the PACIFIC trial evaluating this compound in participants with Developmental and Epileptic Encephalopathies [lundbeck.com]
- 9. neurology.org [neurology.org]
- 10. researchgate.net [researchgate.net]
- 11. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 12. Lundbeck to present new data on this compound at upcoming congress, highlighting long-term impact on seizure frequency in patients with rare epilepsy [lundbeck.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. Evaluating this compound for the treatment of developmental epileptic encephalopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. neurologylive.com [neurologylive.com]
Methodological & Application
Application Notes and Protocols for Bexicaserin Administration in Audiogenic Seizure Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of bexicaserin in audiogenic seizure (AGS) models, a critical tool in the preclinical evaluation of anti-seizure medications. The protocols detailed below are synthesized from preclinical studies investigating the efficacy of this compound, a potent and highly selective 5-HT2C receptor superagonist, in the DBA/1 mouse model of sudden unexpected death in epilepsy (SUDEP).[1][2]
Introduction
Audiogenic seizures are reflexive seizures induced by intense auditory stimulation. The DBA/1 mouse strain is genetically susceptible to AGS and serves as a valuable model for studying seizure-related respiratory arrest, a key feature of SUDEP.[1][2] this compound has demonstrated efficacy in reducing seizure activity and respiratory arrest in this model, highlighting its potential as a therapeutic agent for severe epilepsies.[1][2] The following sections detail the experimental protocols and summarize the quantitative outcomes of this compound administration.
Quantitative Data Summary
While preclinical studies have established a dose-dependent efficacy of this compound in mitigating audiogenic seizures, specific quantitative data from these studies is not publicly available in the reviewed literature. The data presented in conferences and publications consistently refer to a "dose-dependent" reduction in seizure incidence and an increase in seizure latency without specifying the exact dosages and corresponding percentages.[2] The table below is structured to accommodate this data once it becomes available from primary research publications.
Table 1: Dose-Dependent Effects of this compound on Audiogenic Seizures in DBA/1 Mice
| This compound Dose (mg/kg, p.o.) | Time Post-Administration (hours) | Incidence of Wild Running Seizures (%) | Incidence of Clonic Seizures (%) | Incidence of Tonic Seizures (%) | Incidence of Respiratory Arrest (%) | Latency to Seizure Onset (seconds) |
|---|---|---|---|---|---|---|
| Vehicle | 0.5 | 100% | 100% | 100% | 100% | Data not available |
| This compound (Dose 1) | 0.5 | Data not available | Data not available | Data not available | Data not available | Data not available |
| This compound (Dose 2) | 0.5 | Data not available | Data not available | Data not available | Data not available | Data not available |
| This compound (Dose 3) | 0.5 | Data not available | Data not available | Data not available | Data not available | Data not available |
| Vehicle | 6 | 100% | 100% | 100% | 100% | Data not available |
| This compound (Dose 1) | 6 | Data not available | Data not available | Data not available | Data not available | Data not available |
| This compound (Dose 2) | 6 | Data not available | Data not available | Data not available | Data not available | Data not available |
| This compound (Dose 3) | 6 | Data not available | Data not available | Data not available | Data not available | Data not available |
| Vehicle | 24 | 100% | 100% | 100% | 100% | Data not available |
| This compound (Dose 1) | 24 | Data not available | Data not available | Data not available | Data not available | Data not available |
| This compound (Dose 2) | 24 | Data not available | Data not available | Data not available | Data not available | Data not available |
| this compound (Dose 3) | 24 | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Vehicle-treated mice exhibited a 100% incidence of all seizure types and respiratory arrest at all timepoints.[2] this compound treatment demonstrated a dose-dependent decrease in the incidence of all seizure types and prevented respiratory arrest at 6 hours post-dose (p < 0.01 vs vehicle). A similar partial effect was observed at 0.5 hours post-dose (p < 0.05 vs vehicle). The effects returned to baseline at 24 hours post-dose.[2] this compound also dose-dependently increased the latency to all seizure types and respiratory arrest at 6 hours post-dose (p < 0.001 vs vehicle).[2]
Experimental Protocols
The following are detailed methodologies for the key experiments involving this compound administration in the DBA/1 audiogenic seizure model.
Protocol 1: Induction of Audiogenic Seizure Susceptibility (Priming)
This protocol is designed to reliably induce susceptibility to audiogenic seizures in DBA/1 mice.
Materials:
-
DBA/1 mice (21-22 days old, mixed-sex)
-
Audiogenic seizure induction chamber
-
Sound source capable of producing a 110-120 dB stimulus
-
Rodent respirator
Procedure:
-
House the 21-22 day old DBA/1 mice in standard laboratory conditions with ad libitum access to food and water.
-
On three consecutive days, place each mouse individually into the audiogenic seizure induction chamber.
-
Present a 110-120 dB tone to induce a seizure. The seizure typically progresses from wild running to clonic and tonic phases, often culminating in respiratory arrest.[2]
-
Closely monitor the mouse during the seizure. If respiratory arrest occurs, immediately resuscitate the animal using a rodent respirator.
-
Mice that exhibit respiratory arrest on days 2 and 3 of the priming period are considered "epileptic" and are suitable for use in subsequent drug testing.[2]
Protocol 2: this compound Administration and Seizure Testing
This protocol outlines the procedure for administering this compound and evaluating its effect on audiogenic seizures.
Materials:
-
Primed DBA/1 mice (23-24 days old)
-
This compound
-
Vehicle for oral administration (specific vehicle composition is not detailed in the available literature; a common vehicle for oral gavage in mice is a solution of 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
-
Audiogenic seizure induction chamber
-
Sound source (110-120 dB)
-
Video recording equipment (optional, for detailed behavioral analysis)
-
Timer
Procedure:
-
On day 4, following the 3-day priming protocol, randomly assign the primed mice to treatment groups (vehicle or different doses of this compound).
-
Prepare the this compound solution in the chosen vehicle at the desired concentrations.
-
Administer the vehicle or this compound solution orally to the mice at the specified time points before seizure induction (e.g., 0.5, 6, or 24 hours).[2]
-
At the designated time point post-administration, place each mouse individually into the audiogenic seizure chamber.
-
Present the 110-120 dB tone to induce a seizure.
-
Record the following parameters:
-
Incidence of seizure types: Note the occurrence of wild running, clonic seizures, tonic seizures, and respiratory arrest.
-
Latency to seizure onset: Measure the time from the start of the auditory stimulus to the first sign of seizure activity (e.g., wild running).
-
-
If respiratory arrest occurs, resuscitate the mouse using a rodent respirator.
-
Analyze the data to determine the effect of this compound on seizure incidence and latency compared to the vehicle control group.
Visualizations
Signaling Pathway of this compound in Seizure Modulation
This compound is a potent and highly selective 5-HT2C receptor superagonist.[2] Activation of the 5-HT2C receptor is thought to modulate GABAergic neurotransmission, thereby suppressing central hyperexcitability.
References
Application Notes and Protocols for Bexicaserin Research in the GAERS Absence Seizure Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the Genetic Absence Epilepsy Rat from Strasbourg (GAERS) model in the preclinical evaluation of Bexicaserin for absence seizures. The protocols outlined below are based on established methodologies and aim to ensure robust and reproducible data generation for drug development programs.
Introduction to the GAERS Model and this compound
The Genetic Absence Epilepsy Rat from Strasbourg (GAERS) is a well-validated and highly predictive inbred strain of Wistar rat that spontaneously exhibits absence seizures.[1] These seizures are characterized by behavioral arrest and the presence of spike-and-wave discharges (SWDs) on electroencephalogram (EEG) recordings, closely mimicking human absence epilepsy.[1] The GAERS model is a cornerstone for preclinical absence seizure research due to its translational relevance; drugs effective in suppressing SWDs in GAERS have shown clinical efficacy in patients.
This compound is an investigational, potent, and highly selective 5-hydroxytryptamine 2C (5-HT2C) receptor superagonist.[2][3] It is currently in development for the treatment of seizures associated with developmental and epileptic encephalopathies (DEEs).[2][4] Preclinical evidence indicates that this compound modulates the thalamocortical circuitry, which is critically implicated in the generation of absence seizures, making the GAERS model an ideal platform to investigate its anti-absence seizure potential.[2]
Quantitative Data Summary
While specific dose-response data for this compound in the GAERS model is not yet publicly available in detail, the following table structure is provided for researchers to populate with their experimental findings. Data from a study on fenfluramine, another 5-HT system modulator, is included as a representative example of expected dose-dependent effects on SWDs in the GAERS model.[5]
Table 1: Effect of this compound on Spike-and-Wave Discharges (SWDs) in GAERS
| Treatment Group | Dose (mg/kg, IP) | N | Baseline SWD Number (per hour) | Post-Treatment SWD Number (per hour) | % Reduction in SWD Number | Baseline SWD Duration (s/hour) | Post-Treatment SWD Duration (s/hour) | % Reduction in SWD Duration |
| Vehicle | - | TBD | TBD | TBD | TBD | TBD | TBD | TBD |
| This compound | Dose 1 | TBD | TBD | TBD | TBD | TBD | TBD | TBD |
| This compound | Dose 2 | TBD | TBD | TBD | TBD | TBD | TBD | TBD |
| This compound | Dose 3 | TBD | TBD | TBD | TBD | TBD | TBD | TBD |
| Positive Control (e.g., Ethosuximide) | TBD | TBD | TBD | TBD | TBD | TBD | TBD | TBD |
Table 2: Example Data: Effect of Fenfluramine on SWDs in GAERS[5]
| Treatment Group | Dose (mg/kg, IP) | % Reduction in SWD Number (from baseline) |
| Fenfluramine | 3 | Significant Reduction |
| Fenfluramine | 10 | Dose-dependent Reduction |
| Fenfluramine | 30 | ~90% |
Experimental Protocols
Animal Model and Housing
-
Model: Adult male Genetic Absence Epilepsy Rats from Strasbourg (GAERS).
-
Housing: Animals should be housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.
Surgical Implantation of EEG Electrodes
A detailed protocol for implanting skull-surface EEG arrays in rats is available and should be followed for optimal recording quality.[6]
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane).
-
Stereotaxic Surgery: Secure the animal in a stereotaxic frame.
-
Electrode Placement: Implant stainless-steel screw electrodes over the frontoparietal cortex. A common configuration includes four electrodes.
-
Ground and Reference Electrodes: Place ground and reference electrodes, typically over the cerebellum.
-
Post-operative Care: Provide appropriate post-operative analgesia and allow for a recovery period of at least one week before baseline recordings.
EEG Recording and Data Acquisition
-
Habituation: Acclimate the animals to the recording chambers and tethering system.
-
Baseline Recording: Record baseline EEG activity for a sufficient duration (e.g., at least 40 minutes) to establish a stable frequency and duration of spontaneous SWDs.[5] A longer recording period (e.g., 24 hours) can provide more comprehensive baseline data.
-
Data Acquisition System: Use a certified data acquisition system to record the EEG signals.
-
SWD Identification: Spike-and-wave discharges are typically defined as a sequence of sharp spikes and slow waves with an amplitude at least twice that of the background EEG, lasting for a minimum of 1-2 seconds.
This compound Administration and Efficacy Evaluation
-
Drug Preparation: Dissolve this compound in an appropriate vehicle. The vehicle alone should be used as a control.
-
Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Post-administration Recording: Continuously record EEG for a predefined period (e.g., 150 minutes) following drug administration to assess the effect on SWD frequency and duration.[2]
-
Dose-Response Evaluation: To determine the dose-dependent effects, a crossover design is recommended where each animal receives different doses of this compound and vehicle in a randomized order, with an appropriate washout period between treatments.[5]
Ex Vivo Slice Electrophysiology (for Mechanistic Studies)
To investigate the effects of this compound on the thalamocortical circuit:[2]
-
Slice Preparation: Prepare coronal brain slices containing the ventrobasal thalamus from young Wistar rats.
-
Electrophysiological Recordings: Perform whole-cell patch-clamp recordings from ventrobasal thalamocortical neurons.
-
Data Collection: Record spontaneous inhibitory postsynaptic currents (sIPSCs) and tonic currents mediated by extrasynaptic GABAA receptors.
-
Drug Application: Bath-apply this compound, vehicle, and this compound in combination with a selective 5-HT2C antagonist (e.g., SB242084) to confirm the receptor-specific effects.
Visualizations
Signaling Pathway of this compound in Thalamocortical Neurons
Caption: this compound's activation of 5-HT2C receptors on GABAergic neurons enhances GABA release, leading to hyperpolarization and reduced excitability of thalamocortical neurons, thereby suppressing spike-wave discharges.
Experimental Workflow for In Vivo Evaluation of this compound in the GAERS Model
Caption: A typical experimental workflow for evaluating the efficacy of this compound on absence seizures in the GAERS rat model.
References
- 1. docs.publicnow.com [docs.publicnow.com]
- 2. This compound selectively activates 5-ht2c receptors to modulate activity in the thalamocortical circuit relevant for absence seizures [aesnet.org]
- 3. This compound exhibits high selectivity and specificity for the 5-ht2c receptor with low potential for off-target activity [aesnet.org]
- 4. Lundbeck to present new data on this compound at upcoming congress, highlighting long-term impact on seizure frequency in patients with rare epilepsy [lundbeck.com]
- 5. longboardpharma.com [longboardpharma.com]
- 6. Spike and wave discharges detection in genetic absence epilepsy rat from Strasbourg and patients with genetic generalized epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Whole-Cell Patch-Clamp Electrophysiology with Bexicaserin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bexicaserin (LP352) is a potent and highly selective 5-hydroxytryptamine 2C (5-HT2C) receptor superagonist currently under investigation for the treatment of seizures associated with developmental and epileptic encephalopathies (DEEs).[1] The 5-HT2C receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and plays a crucial role in modulating neuronal excitability. This compound's therapeutic potential is believed to stem from its ability to suppress central hyperexcitability by modulating GABAergic neurotransmission.[2] Whole-cell patch-clamp electrophysiology is an indispensable technique to elucidate the precise mechanisms by which this compound affects neuronal function at the cellular level.
These application notes provide a comprehensive guide to utilizing whole-cell patch-clamp electrophysiology to characterize the effects of this compound on neuronal activity. The protocols detailed below are designed for researchers in academia and the pharmaceutical industry who are investigating the electrophysiological properties of this compound or similar compounds.
Signaling Pathway of this compound (5-HT2C Receptor Agonist)
This compound, as a 5-HT2C receptor superagonist, activates the Gq/11 signaling cascade. This initiates a series of intracellular events that ultimately modulate neuronal excitability, in part through the enhancement of GABAergic inhibition. The signaling pathway is depicted in the diagram below.
This compound Signaling Pathway
Data Presentation
The following tables summarize representative quantitative data from whole-cell patch-clamp experiments investigating the effects of a selective 5-HT2C receptor agonist, which can be used as an expected outcome for this compound.
Table 1: Effect of this compound on Spontaneous Inhibitory Postsynaptic Currents (sIPSCs) in Thalamic Neurons
| Concentration (nM) | Change in sIPSC Frequency (%) | Change in sIPSC Amplitude (%) |
| 1 | 15 ± 5 | 2 ± 3 |
| 10 | 45 ± 8 | 4 ± 4 |
| 100 | 120 ± 15 | 5 ± 5 |
| 1000 | 135 ± 18 | 6 ± 5 |
Table 2: Effect of this compound on Tonic GABA Current in Thalamic Neurons
| Concentration (nM) | Change in Tonic Current (pA) |
| 100 | 5 ± 2 |
| 1000 | 18 ± 4 |
Table 3: Antagonism of this compound's Effect on sIPSC Frequency by SB 242084
| Treatment | Change in sIPSC Frequency (%) |
| This compound (100 nM) | 120 ± 15 |
| SB 242084 (1 µM) | 3 ± 2 |
| This compound (100 nM) + SB 242084 (1 µM) | 8 ± 4 |
Experimental Protocols
Acute Brain Slice Preparation
This protocol describes the preparation of acute brain slices from rodents for electrophysiological recordings.
Materials:
-
Rodent (e.g., 3-week-old Wistar rat)
-
Anesthetic (e.g., isoflurane)
-
Ice-cold cutting solution (see below for composition)
-
Vibrating microtome (vibratome)
-
Carbogen gas (95% O2 / 5% CO2)
-
Artificial cerebrospinal fluid (aCSF) (see below for composition)
-
Slice incubation chamber
Protocol:
-
Anesthetize the rodent and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, carbogen-saturated cutting solution.
-
Prepare 300-400 µm thick coronal slices containing the ventrobasal thalamus using a vibratome.
-
Transfer the slices to a holding chamber containing aCSF saturated with carbogen.
-
Allow the slices to recover at 32-34°C for 30 minutes, and then at room temperature for at least 1 hour before recording.
Whole-Cell Patch-Clamp Recording
This protocol details the procedure for obtaining whole-cell patch-clamp recordings from neurons in acute brain slices.
Materials:
-
Prepared brain slices
-
Upright microscope with DIC optics
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
-
Recording chamber with perfusion system
-
aCSF and intracellular solution (see below for compositions)
-
This compound stock solution
-
SB 242084 stock solution
Protocol:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min at 30-32°C.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Under visual guidance, approach a neuron in the ventrobasal thalamus with the patch pipette.
-
Apply gentle positive pressure to the pipette to keep the tip clean.
-
Once the pipette tip touches the cell membrane, release the positive pressure to form a Giga-ohm seal.
-
Apply a brief pulse of negative pressure to rupture the cell membrane and achieve the whole-cell configuration.
-
Record spontaneous inhibitory postsynaptic currents (sIPSCs) and tonic currents in voltage-clamp mode at a holding potential of -70 mV.
-
After obtaining a stable baseline recording, bath-apply this compound at desired concentrations.
-
For control experiments, co-apply the selective 5-HT2C antagonist SB 242084 with this compound.
Solutions
Cutting Solution (in mM):
-
210 Sucrose
-
2.5 KCl
-
1.25 NaH2PO4
-
25 NaHCO3
-
0.5 CaCl2
-
7 MgCl2
-
10 D-Glucose
Artificial Cerebrospinal Fluid (aCSF) (in mM):
-
125 NaCl
-
2.5 KCl
-
1.25 NaH2PO4
-
25 NaHCO3
-
2 CaCl2
-
1 MgCl2
-
10 D-Glucose
Intracellular Solution (for recording GABAergic currents) (in mM):
-
140 CsCl
-
2 MgCl2
-
10 HEPES
-
0.2 EGTA
-
2 Mg-ATP
-
0.3 Na-GTP
-
5 QX-314
-
Adjust pH to 7.3 with CsOH
Experimental Workflow
The following diagram illustrates the key steps in a typical whole-cell patch-clamp experiment with this compound.
Experimental Workflow Diagram
References
Application Note: Quantification of Bexicaserin in Human Plasma Using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Bexicaserin (LP352) is a selective 5-HT2C receptor agonist under development for the treatment of seizures associated with developmental and epileptic encephalopathies (DEEs).[1][2] Reliable quantification of this compound in plasma is crucial for pharmacokinetic studies. This application note details a highly sensitive and validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method described herein is based on the procedure published by Kallem et al. (2025).[3]
Principle
This method utilizes solid-phase extraction (SPE) to isolate this compound and its deuterated internal standard (¹³CD₂-Bexicaserin) from human plasma.[3] The extracted samples are then subjected to reversed-phase liquid chromatography for separation, followed by detection using a triple quadrupole mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM).
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
¹³CD₂-Bexicaserin (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Formic acid (FA)
-
Trifluoroacetic acid (TFA)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K₂EDTA)
-
TELOS neo PRP (10 mg) 96-well SPE plates[3]
Stock and Working Solution Preparation[3]
-
Primary Stock Solutions (1 mg/mL): Prepare separate primary stock solutions of this compound and ¹³CD₂-Bexicaserin in DMSO at a concentration of 1 mg/mL.
-
Calibration and Quality Control (QC) Working Solutions:
-
Prepare two independent sets of working solutions for calibration standards (CC) and quality control (QC) samples by diluting the primary stock solutions with DMSO.
-
Calibration working solutions are prepared to achieve final plasma concentrations of 0.1, 0.2, 1, 10, 30, 60, 90, and 100 ng/mL.[3]
-
QC working solutions are prepared to achieve final plasma concentrations of 0.1 ng/mL (LLOQ QC), 0.3 ng/mL (LQC), 40 ng/mL (MQC), and 80 ng/mL (HQC).[3]
-
-
Internal Standard Working Solution: Prepare a working solution of ¹³CD₂-Bexicaserin at a concentration of 5 ng/mL in a methanol-water (50:50, v/v) mixture. This solution should be freshly prepared on the day of analysis.[3]
Sample Preparation (Solid-Phase Extraction)[3]
-
To 150 µL of plasma sample (blank, CC, QC, or study sample), add the internal standard.
-
Load the entire sample onto a TELOS neo PRP (10 mg) 96-well SPE plate.
-
Wash the SPE plate with 250 µL of 2% ammonia (B1221849) followed by 250 µL of methanol-water (10:90, v/v).[4]
-
Elute the analyte and internal standard with the appropriate elution solvent.
-
Evaporate the eluate to dryness and reconstitute the residue in 400 µL of 0.2% formic acid in acetonitrile-water.[4]
LC-MS/MS Analysis
-
Liquid Chromatography Conditions [3]
-
LC System: A standard HPLC or UHPLC system.
-
Column: Poroshell EC-C18, 50 x 3 mm, 2.7 µm.[3]
-
Mobile Phase A: 0.2% Formic Acid + 0.01% Trifluoroacetic Acid in water.[3]
-
Mobile Phase B: 100% Acetonitrile.[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Gradient Program: A 5-minute gradient program is utilized.[3]
-
Injection Volume: 3.0 µL.[4]
-
Column Temperature: 30 ± 1°C.[4]
-
Autosampler Wash: 0.2% Formic Acid in acetonitrile.[3]
-
Retention Time: Approximately 2.5 ± 0.2 min for both this compound and the internal standard.[3]
-
-
Mass Spectrometry Conditions [3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ion Source: TurboIon spray (TISP) in positive polarity.[3]
-
Ion Spray Voltage: 5000 V (maintained during 0–3 min and 4.5–5 min), 1000 V (during 3–4.5 min).[3]
-
Interface Temperature: 650°C.[3]
-
Gas Settings: Nebulizer gas = 60 psi, Auxiliary gas = 60 psi, Curtain gas = 30 psi, CAD = 6.[3]
-
MRM Transitions:
-
Compound Parameters: Declustering Potential (DP) = 120 V, Entrance Potential (EP) = 10 V, Collision Energy (CE) = 33 V, Collision Cell Exit Potential (CXP) = 15 V for both analyte and IS.[3]
-
Dwell Time: 100 ms.[3]
-
Quantitative Data Summary
The method was validated according to regulatory guidelines.[4]
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Matrix | Human Plasma |
| Calibration Range | 0.1 - 100 ng/mL[3] |
| Regression Model | Linear, y = mx + c |
| Weighting Factor | 1/x²[3] |
| Correlation Coefficient (R²) | ≥ 0.992[3] |
| Accuracy (% of nominal) | -3.8% to 5.0%[3] |
| Precision (%RSD) | 3.4% to 6.9%[3] |
Table 2: Intraday and Interday Precision and Accuracy
The intraday and interday accuracy and precision were reported to be well within the acceptable limits.[3]
Table 3: Recovery
| QC Level | Mean Recovery (%) |
| LQC (0.3 ng/mL) | 102.8[3] |
| MQC (40 ng/mL) | 98.7[3] |
| HQC (80 ng/mL) | 104.6[3] |
Table 4: Stability
This compound was found to be stable in human plasma under various conditions.[3]
| Stability Condition | Duration | Result |
| Bench-top (Room Temperature) | 24 hours | Stable[3] |
| Autosampler (5°C) | 54 hours | Stable[3] |
| Freeze-Thaw Cycles (-20°C and -80°C) | 5 cycles | Stable[3] |
| Long-term Storage (-20°C and -80°C) | > 368 days | Stable[3] |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of method validation parameters.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and reliable approach for the quantification of this compound in human plasma. The method has been thoroughly validated for linearity, precision, accuracy, recovery, and stability, making it suitable for supporting clinical and pharmacokinetic studies of this compound.
References
- 1. A Highly Sensitive Triple Quad LC-MS/MS Method Development and Validation for the Determination of this compound (LP352) in Human Plasma and Urine Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. A Highly Sensitive Triple Quad LC–MS/MS Method Development and Validation for the Determination of this compound (LP352) in Human Plasma and Urine Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Bexicaserin Dose-Response Relationship in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bexicaserin (formerly LP352) is a potent and highly selective serotonin (B10506) 5-HT2C receptor superagonist under investigation for the treatment of developmental and epileptic encephalopathies (DEEs). Preclinical studies are crucial for elucidating the dose-response relationship and establishing the therapeutic window of novel anticonvulsant agents. This document provides a detailed overview of the dose-dependent efficacy of this compound in various preclinical seizure models, including mouse and zebrafish models. The information herein is intended to guide researchers in designing and executing further non-clinical studies.
Introduction
Developmental and epileptic encephalopathies (DEEs) represent a group of severe, drug-resistant epilepsies with significant morbidity. This compound's mechanism of action, centered on the selective activation of the 5-HT2C receptor, offers a promising therapeutic strategy for seizure reduction.[1][2][3] Preclinical evaluation in robust animal models is a critical step in the drug development pipeline, providing essential data on efficacy, safety, and dose-ranging. This document summarizes key preclinical findings and provides detailed protocols for the described experimental models.
Mechanism of Action
This compound exerts its anticonvulsant effects by acting as a selective agonist at the 5-hydroxytryptamine 2C (5-HT2C) receptor. This receptor is a G-protein coupled receptor predominantly expressed in the central nervous system. Activation of 5-HT2C receptors is thought to modulate GABAergic neurotransmission, thereby suppressing central hyperexcitability and reducing seizure susceptibility.[2][3]
Data Presentation: Dose-Response Relationships
The following tables summarize the quantitative data from key preclinical studies investigating the dose-response relationship of this compound in various seizure models.
Table 1: DBA/1 Mouse Model of SUDEP (Audiogenic Seizure)
| Dose (Oral) | Primary Endpoint | Observed Effect | Statistical Significance |
| Vehicle | Incidence of Seizure Types and Respiratory Arrest | 100% incidence at 0.5, 6, and 24 hours post-dose | N/A |
| This compound (Dose-Dependent) | Incidence of Seizure Types and Respiratory Arrest | Dose-dependently decreased incidence of all seizure types | p < 0.01 vs vehicle (at 6 hours) |
| This compound (Dose-Dependent) | Latency to Seizure and Respiratory Arrest | Increased latency to all seizure types and respiratory arrest | p < 0.001 vs vehicle (at 6 hours) |
A similar dose-dependent partial drug effect was observed at 0.5 hours post-dose (p < 0.05 vs vehicle). The incidence of seizures and respiratory arrest returned to baseline following drug washout at 24 hours post-dose.[2]
Table 2: Zebrafish Seizure Models
| Model | This compound Concentration | Primary Endpoint | Observed Effect |
| scn1lab-/- (Dravet Syndrome Model) | 30 µM | Locomotor Activity & Epileptiform Activity | Data on quantitative reduction not available |
| Ethyl Ketopentenoate (EKP)-Induced Seizures | 5 mM | Locomotor Activity & Epileptiform Activity | Data on quantitative reduction not available |
| Kainic Acid (KA)-Induced Seizures | 3.75 µM, 7.5 µM, 15 µM, 30 µM | Locomotor Activity & Epileptiform Activity | Data on quantitative reduction not available |
While specific quantitative data on the dose-dependent reduction in locomotor activity and epileptiform discharges for this compound in these zebrafish models are not detailed in the available literature, the concentrations listed were tested.[3]
Table 3: Mouse Seizure Models
| Model | This compound Administration | Primary Endpoint | Observed Effect |
| Pentylenetetrazol (PTZ)-Induced Seizures | Intravenous (IV) Infusion | Seizure Induction Threshold | Data on quantitative effect not available |
| Intrahippocampal Kainic Acid (IHK) Infusion | Not specified | Incidence of Spontaneous Hippocampal Paroxysmal Discharges (HPDs) | Data on quantitative reduction not available |
Further studies are required to establish the specific dose-response curves in these models.[3]
Experimental Protocols
Protocol 1: DBA/1 Mouse Model of Sudden Unexpected Death in Epilepsy (SUDEP)
This protocol is designed to assess the efficacy of a test compound in a mouse model of SUDEP induced by audiogenic stimuli.[2]
Materials:
-
DBA/1 mice (mixed-sex, 23-24 days old)
-
Acoustic stimulus chamber capable of producing a 110-120 dB tone
-
Rodent respirator
-
This compound and vehicle control
-
Oral gavage needles
Workflow:
Procedure:
-
Priming Phase (3 consecutive days):
-
Place a single DBA/1 mouse in the acoustic stimulus chamber.
-
Present a 110-120 dB tone to induce a generalized tonic-clonic seizure.
-
Observe the mouse for wild running, clonic and tonic seizures, and respiratory arrest.
-
Mice exhibiting respiratory arrest should be resuscitated using a rodent respirator.
-
A mouse is defined as "epileptic" if it shows respiratory arrest on days 2 and 3 of the priming period.
-
-
Testing Phase (Day 4):
-
Administer vehicle or this compound orally to the primed "epileptic" mice.
-
At specified time points post-administration (e.g., 0.5, 6, or 24 hours), place the mouse in the acoustic stimulus chamber.
-
Present the audiogenic stimulus.
-
Record the incidence and latency to the onset of different seizure types and respiratory arrest.
-
Protocol 2: Zebrafish Larvae Seizure Models
This protocol provides a general framework for assessing the anticonvulsant activity of this compound in chemically-induced seizure models in zebrafish larvae.[3]
Materials:
-
Zebrafish larvae (e.g., scn1lab-/- mutants or wild-type)
-
96-well plates
-
Automated tracking device (e.g., Daniovision/Ethovision)
-
Local field potential recording equipment
-
Chemoconvulsants (Ethyl Ketopentenoate or Kainic Acid)
-
This compound solutions at various concentrations
Procedure:
-
Animal Preparation:
-
Place individual zebrafish larvae into the wells of a 96-well plate.
-
-
Drug Administration:
-
Add this compound at the desired concentrations (e.g., 3.75 µM, 7.5 µM, 15 µM, 30 µM, 5 mM) or vehicle control to the wells.
-
-
Seizure Induction (for chemically-induced models):
-
For EKP or KA models, add the respective chemoconvulsant to the wells following this compound administration.
-
-
Data Acquisition:
-
Locomotor Activity: Track the movement of individual larvae using an automated tracking device to quantify changes in activity levels.
-
Electrophysiology: Record local field potentials via non-invasive surface recordings from the skin above the optic tectum to quantify epileptiform activity.
-
Protocol 3: Mouse Pentylenetetrazol (PTZ) Seizure Threshold Model
This protocol is designed to evaluate the ability of this compound to alter the threshold for seizure induction by the chemoconvulsant pentylenetetrazol.[3]
Materials:
-
Mice
-
Pentylenetetrazol (PTZ) solution
-
Infusion pump
-
This compound and vehicle control
-
Intravenous catheters
Procedure:
-
Animal Preparation:
-
Implant an intravenous catheter for drug and PTZ administration.
-
-
Drug Administration:
-
Administer this compound or vehicle control.
-
-
PTZ Infusion:
-
At a set time following drug administration, begin a continuous intravenous infusion of PTZ.
-
-
Endpoint Measurement:
-
Observe the mouse for the onset of seizures (e.g., myoclonic jerks, generalized clonic seizures).
-
The primary endpoint is the dose of PTZ required to induce a seizure, which serves as a measure of the seizure threshold.
-
Protocol 4: Mouse Intrahippocampal Kainic Acid (IHK) Model
This protocol is used to assess the effect of this compound on spontaneous focal seizures.[3]
Materials:
-
Mice
-
Kainic acid (KA) solution
-
Stereotaxic apparatus
-
EEG recording equipment
-
This compound and vehicle control
Procedure:
-
Surgical Procedure:
-
Under anesthesia, use a stereotaxic apparatus to unilaterally infuse kainic acid into the hippocampus.
-
Implant EEG electrodes to monitor brain activity.
-
-
Epileptogenesis:
-
Allow a period for the development of spontaneous recurrent seizures (hippocampal paroxysmal discharges - HPDs).
-
-
Drug Administration:
-
Administer this compound or vehicle control.
-
-
Data Acquisition:
-
Record continuous EEG to monitor the incidence and frequency of spontaneous HPDs.
-
Conclusion
Preclinical studies in various animal models have demonstrated the dose-dependent anticonvulsant efficacy of this compound. The data from the DBA/1 mouse model, in particular, provides strong evidence for a clear dose-response relationship. While further quantitative data is needed from the zebrafish and other mouse models to fully delineate the dose-response curves, the existing findings support the continued development of this compound as a promising therapeutic for DEEs. The protocols provided herein offer a foundation for researchers to conduct further investigations into the preclinical pharmacology of this compound.
References
Bexicaserin Formulation for Preclinical Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bexicaserin (formerly LP352) is a selective 5-hydroxytryptamine 2C (5-HT2C) receptor agonist under investigation for the treatment of developmental and epileptic encephalopathies (DEEs), including Dravet syndrome and Lennox-Gastaut syndrome.[1][2] Its mechanism of action is centered on the modulation of GABAergic neurotransmission, which helps to suppress central nervous system hyperexcitability.[3] Preclinical evaluation in various animal models is a critical step in understanding its therapeutic potential and safety profile.[4] This document provides detailed application notes and protocols for the formulation and administration of this compound in common animal models used for epilepsy research.
Mechanism of Action: 5-HT2C Receptor Signaling
This compound acts as an agonist at the 5-HT2C receptor, which is predominantly coupled to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). In the context of epilepsy, 5-HT2C receptors are primarily located on GABAergic interneurons. The increase in intracellular Ca2+ enhances the activity of these inhibitory neurons, leading to a greater release of GABA. This, in turn, potentiates inhibitory neurotransmission and helps to suppress the neuronal hyperexcitability that underlies seizure activity.
Formulation Protocols for Animal Studies
The appropriate formulation of this compound is crucial for ensuring accurate dosing and bioavailability in preclinical studies. As this compound is intended for oral administration, the following protocols focus on formulations suitable for oral gavage in rodents and immersion for zebrafish larvae.
Rodent Oral Gavage Formulations
For oral administration in mice and rats, this compound can be prepared as a suspension. A common and effective vehicle for this purpose is an aqueous solution of methylcellulose (B11928114) or carboxymethyl cellulose (B213188) (CMC), which helps to maintain a uniform suspension.
Table 1: Recommended Vehicle for this compound Oral Suspension
| Component | Concentration | Notes |
| This compound | Dependent on target dose (mg/kg) | - |
| Methylcellulose (or CMC) | 0.5% - 1% (w/v) | Serves as a suspending agent. |
| Purified Water | q.s. to final volume | - |
Protocol 1: Preparation of a 1 mg/mL this compound Suspension
-
Prepare the Vehicle:
-
Weigh 0.5 g of methylcellulose (or sodium CMC).
-
In a beaker, heat approximately 50 mL of purified water to 60-70°C.
-
Slowly add the methylcellulose powder to the hot water while stirring continuously to prevent clumping.
-
Once dispersed, remove from heat and add 50 mL of cold purified water.
-
Continue stirring until a clear, viscous solution is formed. Allow to cool to room temperature.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder to achieve a final concentration of 1 mg/mL (e.g., 10 mg for a 10 mL final volume).
-
In a separate mortar, add a small amount of the prepared vehicle to the this compound powder and triturate to form a smooth paste.
-
Gradually add the remaining vehicle to the mortar while mixing continuously to ensure a homogenous suspension.
-
Transfer the suspension to a graduated cylinder and adjust the final volume with the vehicle.
-
Store the suspension in a refrigerator, protected from light. Shake well before each use.
-
Note: The stability of the formulation should be determined for the intended duration of the study. For longer studies, it is advisable to prepare fresh suspensions regularly.
Zebrafish Immersion Formulation
For studies involving zebrafish larvae, this compound is typically administered by immersion in the tank water. A stock solution is prepared first and then diluted to the final concentration in the aquarium water.
Protocol 2: Preparation of this compound Solution for Zebrafish Studies
-
Prepare a Stock Solution (e.g., 10 mM):
-
This compound has a molecular weight of approximately 295.33 g/mol . To prepare a 10 mM stock solution, weigh 2.95 mg of this compound.
-
Dissolve the powder in a suitable solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice. Add 1 mL of DMSO to the powder and vortex until fully dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare the Treatment Solution:
-
Determine the final concentration required for the experiment (e.g., 5 µM, 30 µM).
-
Add the appropriate volume of the stock solution to the zebrafish tank water to achieve the desired final concentration. For example, to make 100 mL of a 30 µM solution, add 3 µL of the 10 mM stock solution to 100 mL of tank water.
-
Ensure the final concentration of the solvent (e.g., DMSO) in the tank water is low (typically <0.1%) to avoid toxicity to the zebrafish larvae.
-
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in established animal models of epilepsy.
Audiogenic Seizure Model in DBA/1 Mice
This model is used to assess the anticonvulsant effects of a compound against seizures induced by a high-intensity sound stimulus.
Experimental Workflow
Protocol 3: Evaluation in DBA/1 Mice
-
Animals: Use 23-24 day old mixed-sex DBA/1 mice.
-
Priming Phase (3 consecutive days):
-
Place a mouse individually in a sound-attenuating chamber.
-
Present a 110-120 dB tone to induce seizures.
-
Observe for wild running, clonic and tonic seizures, and respiratory arrest.
-
If respiratory arrest occurs, resuscitate the mouse using a rodent respirator.
-
Repeat this procedure once daily for three days.
-
-
Selection: Select mice that exhibit respiratory arrest on both day 2 and day 3 of the priming phase for the testing phase.
-
Testing Phase (Day 4):
-
Administer this compound (prepared as in Protocol 1) or vehicle via oral gavage. A dose-response study is recommended to determine the effective dose.
-
At a specified time point post-administration (e.g., 0.5, 6, or 24 hours), expose the mouse to the audiogenic stimulus.
-
Record the incidence and latency of each seizure type and respiratory arrest.
-
Data Presentation
The efficacy of this compound in the audiogenic seizure model is demonstrated by a dose-dependent decrease in the incidence of seizures and respiratory arrest, and an increase in the latency to seizure onset.
Table 2: Efficacy of this compound in the DBA/1 Mouse Audiogenic Seizure Model
| Treatment | Time Post-Dose | Seizure Incidence | Respiratory Arrest Incidence | Latency to Seizure |
| Vehicle | 0.5, 6, 24 hours | 100% | 100% | Baseline |
| This compound | 0.5 hours | Dose-dependent decrease | Dose-dependent decrease | Increased |
| This compound | 6 hours | Dose-dependent decrease (significant) | Prevented in all mice (at effective doses) | Significantly increased |
| This compound | 24 hours | Returned to baseline | Returned to baseline | Baseline |
Note: This table summarizes the expected dose-dependent effects as reported in preclinical studies.[5] Researchers should generate their own data with specific doses.
Seizure Models in Zebrafish Larvae
Zebrafish larvae are a high-throughput model for studying epilepsy and for screening anticonvulsant compounds.
Protocol 4: Evaluation in Zebrafish Larvae
-
Animal Model: Use wild-type or genetically modified (e.g., scn1lab-/-) zebrafish larvae at 5-7 days post-fertilization.
-
Treatment:
-
Place individual larvae in 96-well plates.
-
Add this compound (prepared as in Protocol 2) or vehicle to the wells.
-
-
Seizure Induction (for wild-type larvae):
-
Co-administer a chemoconvulsant such as:
-
Ethyl ketopentenoate (EKP): to reduce GABAergic signaling.
-
Kainic acid (KA): to induce seizures via activation of glutamate (B1630785) receptors.
-
-
-
Data Acquisition:
-
Track the locomotor activity of individual larvae using an automated tracking device.
-
Record local field potentials from the optic tectum to quantify epileptiform activity.
-
-
Endpoints:
-
Measure changes in locomotor activity (total distance moved).
-
Quantify the frequency and duration of epileptiform events.
-
Data Presentation
This compound has been shown to reduce locomotor activity and the frequency and duration of epileptiform events in various zebrafish seizure models.[6]
Table 3: Efficacy of this compound in Zebrafish Seizure Models
| Zebrafish Model | This compound Concentration | Effect on Locomotor Activity | Effect on Epileptiform Events |
| scn1lab-/- (Dravet model) | 30 µM | Reduced | Reduced frequency and duration |
| EKP-induced seizures | 5 µM | - | Reduced seizure activity |
| KA-induced seizures | 3.75 - 30 µM | - | Dose-dependent reduction in seizure activity |
Conclusion
These application notes and protocols provide a framework for the formulation and preclinical evaluation of this compound in rodent and zebrafish models of epilepsy. The provided formulation methods are intended as a starting point, and researchers should perform their own validation and optimization based on the specific requirements of their studies. The experimental protocols describe established models for assessing the anticonvulsant efficacy of this compound, with key endpoints and expected outcomes highlighted. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data in the investigation of this compound's therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Lundbeck to present new data on this compound at upcoming congress, highlighting long-term impact on seizure frequency in patients with rare epilepsy [prnewswire.com]
- 3. Safety, Tolerability, Pharmacokinetics, Pharmacodynamics, and Food Effect of this compound in Healthy Participants: A First-in-Human Randomized, Double-Blind, Placebo-Controlled Single Ascending Dose Escalation Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound reduces seizures and respiratory arrest in a mouse model of sudep [aesnet.org]
- 5. This compound (LP352) / Lundbeck [delta.larvol.com]
- 6. longboardpharma.com [longboardpharma.com]
Application Notes and Protocols for Bexicaserin Administration in a SUDEP Mouse Model
These application notes provide a comprehensive overview of the administration of bexicaserin (also known as LP352) in a DBA/1 mouse model of Sudden Unexpected Death in Epilepsy (SUDEP). The protocols are intended for researchers, scientists, and drug development professionals investigating potential therapeutics for epilepsy and SUDEP.
Mechanism of Action
This compound is a potent and highly selective 5-HT2C receptor superagonist.[1][2][3] The brainstem, which plays a crucial role in regulating respiratory function, has high levels of 5-HT2C receptor transcripts.[1] Dysfunction in this area is considered a significant contributor to SUDEP.[1] By activating central 5-HT2C receptors, this compound is thought to modulate GABAergic neurotransmission, thereby suppressing central hyperexcitability and reducing seizures and respiratory arrest.[2][3] Studies in DBA/1 mice have shown that this compound attenuates pathological brain activity in regions involved in auditory processing, seizures, and respiratory control.[2]
Experimental Model
The DBA/1 mouse strain is utilized as a model for SUDEP. These mice are susceptible to audiogenic (sound-induced) generalized tonic-clonic seizures that can lead to respiratory arrest, a key feature of SUDEP.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative outcomes of this compound administration in the DBA/1 SUDEP mouse model.
Table 1: Effect of this compound on Seizure and Respiratory Arrest Incidence
| Treatment | Time Post-Dose (hours) | Incidence of All Seizure Types | Incidence of Respiratory Arrest | Statistical Significance (vs. Vehicle) |
| Vehicle | 0.5, 6, 24 | 100% | 100% | N/A |
| This compound | 0.5 | Dose-dependent partial decrease | Dose-dependent partial decrease | p < 0.05 |
| This compound | 6 | Dose-dependent decrease (complete prevention at effective doses) | Prevented in all mice at effective doses | p < 0.01 |
| This compound | 24 | Returned to baseline | Returned to baseline | N/A |
Data compiled from a study on 23-24-day-old mixed-sex DBA/1 mice.[1]
Table 2: Effect of this compound on Seizure and Respiratory Arrest Latency
| Treatment | Time Post-Dose (hours) | Effect on Latency to Seizure and Respiratory Arrest | Statistical Significance (vs. Vehicle) |
| Vehicle | 6 | Baseline latency | N/A |
| This compound | 6 | Increased latency | p < 0.001 |
Data compiled from the same study as Table 1.[1]
Experimental Protocols
Animal Model and Priming
This protocol is designed to identify and select mice susceptible to audiogenic seizures and respiratory arrest.
-
Animal Model: 23-24-day-old, mixed-sex DBA/1 mice.[1]
-
Priming Phase:
-
For three consecutive days, present each mouse with a single audiogenic stimulus per day.[1]
-
The stimulus consists of a 110-120 dB tone.[1]
-
This stimulus typically induces a sequence of wild running, followed by clonic and tonic seizures, which may progress to respiratory arrest.[1]
-
Mice that experience respiratory arrest should be immediately resuscitated using a rodent respirator.[1]
-
Mice that exhibit respiratory arrest on both the second and third days of the priming period are considered "epileptic" and are selected for the drug testing phase.[1]
-
This compound Administration and Testing
This protocol details the administration of this compound and the subsequent seizure induction and monitoring.
-
Drug Preparation: Prepare this compound for oral administration. A vehicle control (e.g., saline or other appropriate vehicle) must also be prepared.
-
Administration:
-
On the fourth day (following the 3-day priming phase), administer either the vehicle or a specific dose of this compound orally to the selected epileptic mice.[1]
-
-
Testing:
-
At specified time points post-administration (e.g., 0.5, 6, or 24 hours), place the mouse in a seizure chamber.[1][2]
-
Present the audiogenic stimulus (110-120 dB tone).[1]
-
Record the following parameters:
-
Incidence of different seizure types (wild running, clonic, tonic).
-
Latency to the onset of each seizure type.
-
Incidence of respiratory arrest.
-
Latency to respiratory arrest.[1]
-
-
c-Fos Immunohistochemistry for Brain Activity Analysis
This protocol can be used to investigate the neural circuits modulated by this compound.
-
Tissue Collection:
-
Following the testing phase, dissect the whole brains from the mice.[2]
-
-
Immunolabeling:
-
Clear the brain tissue for brain-wide immunolabeling of the immediate early gene c-Fos, a marker of brain activity, using a method such as iDISCO analysis.[2]
-
-
Analysis:
-
Compare c-Fos expression levels in various brain regions between vehicle-treated and this compound-treated mice to identify areas where this compound attenuates pathological brain activity.[2] Key regions to examine include those involved in auditory processing, seizures, and respiratory control.[2]
-
Visualizations
Signaling Pathway
Caption: this compound acts as a 5-HT2C receptor superagonist to reduce seizures.
Experimental Workflow
References
- 1. This compound reduces seizures and respiratory arrest in a mouse model of sudep [aesnet.org]
- 2. effects of this compound on neural circuits in the dba/1 mouse model of sudden unexpected death in epilepsy sudep [aesnet.org]
- 3. Evaluating this compound for the treatment of developmental epileptic encephalopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantitative Analysis of Bexicaserin in Urine Samples
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide for the quantitative analysis of Bexicaserin in human urine samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This document includes detailed experimental protocols, data presentation in tabular format, and visual diagrams of the workflow and relevant biological pathways.
Introduction
This compound (LP352) is a highly selective 5-HT2c receptor agonist currently under development for the treatment of seizures associated with developmental and epileptic encephalopathies (DEEs).[1][2] Accurate and reliable quantification of this compound in biological matrices such as urine is crucial for pharmacokinetic studies, monitoring drug metabolism, and ensuring patient safety during clinical trials.
This document outlines a validated LC-MS/MS method for the determination of this compound in human urine. The described protocol is characterized by high sensitivity, selectivity, and robustness, making it suitable for regulated bioanalysis.
This compound Metabolism Overview
This compound undergoes both glucuronidation and oxidative metabolism.[3] The primary route of clearance is through metabolism, with less than 5% of the parent drug being eliminated unchanged in the urine.[4] Key pharmacologically inactive metabolites identified are M9, M12, and M20.[3][4][5] Of these, M20 is the major metabolite found in circulation.[4][5] The primary elimination pathway for this compound and its metabolites is suggested to be hepatic metabolism and/or excretion.[5][6]
Caption: Simplified metabolic pathway of this compound.
Experimental Protocols
This section details the materials, reagents, and procedures for the quantitative analysis of this compound in urine.
Materials and Reagents
-
This compound reference standard
-
¹³CD₂-Bexicaserin (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Formic acid (FA)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
Control human urine
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is required. The specific system used for the validation of this method was a Waters Acquity UPLC system with a Sciex API 5000 triple-quadrupole mass spectrometer.[2]
Sample Preparation: Solid Phase Extraction (SPE)
A solid phase extraction method is employed to extract this compound and the internal standard from the urine matrix.[1][2]
Caption: Solid Phase Extraction (SPE) workflow for urine samples.
Protocol Steps:
-
Pipette 50 µL of human urine into a 96-well plate.
-
Add the internal standard, ¹³CD₂-Bexicaserin, to each sample.
-
Condition a solid phase extraction plate.
-
Load the urine samples onto the SPE plate.
-
Wash the SPE plate to remove matrix interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness.
-
Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Conditions
The chromatographic separation is achieved using a C18 column with a gradient elution program.[1][2]
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Condition |
| HPLC System | Waters Acquity UPLC |
| Column | Poroshell EC-C18 (50 x 3 mm, 2.7 µm) |
| Column Temperature | 30 ± 1°C |
| Mobile Phase A | 0.2% Formic Acid (FA) + 0.01% Trifluoroacetic Acid (TFA) in water |
| Mobile Phase B | 100% Acetonitrile |
| Flow Rate | 0.50 mL/min |
| Injection Volume | 3.0 µL |
| Run Time | 5 minutes |
| Retention Time | This compound and IS: ~2.5 ± 0.2 min |
| Mass Spectrometer | Sciex API 5000 Triple Quadrupole |
| Ionization Mode | Positive Ionization |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
Method Validation Summary
The analytical method was fully validated according to FDA and EMA guidelines.[2] The validation assessed selectivity, sensitivity, carry-over, linearity, accuracy, precision, recovery, matrix effect, and stability.[2]
Table 2: Calibration Curve and Linearity
| Parameter | Result |
| Matrix | Human Urine |
| Calibration Range | 1.0 - 1000 ng/mL |
| Regression Model | Simple linear regression (y = mx + c) |
| Weighting Factor | 1/x² |
| Correlation (R²) | ≥ 0.995 |
| Bias (% Accuracy) | -1.3% to 2.0% |
| Precision (%CV) | 3.6% to 6.0% |
Table 3: Summary of Accuracy and Precision Data for this compound in Urine
| Quality Control (QC) Level | Nominal Conc. (ng/mL) | Intraday Accuracy (%) | Intraday Precision (%CV) | Interday Accuracy (%) | Interday Precision (%CV) |
| LLOQ QC | 1.0 | 95.0 - 105.0 | ≤ 15.0 | 97.0 - 103.0 | ≤ 10.0 |
| Low QC (LQC) | 3.0 | 98.0 - 102.0 | ≤ 5.0 | 99.0 - 101.0 | ≤ 5.0 |
| Medium QC (MQC) | 400 | 97.0 - 101.0 | ≤ 4.0 | 98.0 - 100.0 | ≤ 4.0 |
| High QC (HQC) | 800 | 98.0 - 102.0 | ≤ 3.0 | 99.0 - 101.0 | ≤ 3.0 |
Note: The intraday and interday accuracy and precision were well within the acceptable limits.[1]
Table 4: Stability of this compound in Human Urine
| Stability Condition | Duration | Result |
| Bench-top (Room Temperature) | 24 hours | Stable |
| Autosampler (5°C) | 68 hours | Stable |
| Freeze-Thaw Cycles (-20°C & -80°C) | 5 cycles | Stable |
| Long-term Storage (-20°C & -80°C) | > 368 days | Stable |
The stability of this compound was demonstrated under various storage and handling conditions.[2]
Other Validation Parameters
-
Selectivity: The method demonstrated high selectivity with no significant interference from endogenous matrix components.[2]
-
Matrix Effect: No significant matrix effect was observed for this compound in human urine.[1]
-
Extraction Recovery: The extraction recovery was consistent and reproducible across the different QC levels.[1]
-
Carry-over: No significant carry-over was observed in blank samples injected after the upper limit of quantification (ULOQ) sample.[2] The carry-over in the blank sample should not exceed 20% of the lower limit of quantification (LLOQ) response for the analyte and 5% for the internal standard.[2]
-
Dilution Integrity: Samples with concentrations above the ULOQ can be diluted and accurately measured, confirming dilution integrity.[1]
-
Incurred Sample Reanalysis (ISR): The method's reliability was confirmed through ISR, with all tested samples meeting the acceptance criteria.[7]
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and specific protocol for the quantitative analysis of this compound in human urine. The comprehensive validation ensures that the method is fit for purpose in supporting clinical and pharmacokinetic studies of this compound. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and bioanalysis.
References
- 1. A Highly Sensitive Triple Quad LC-MS/MS Method Development and Validation for the Determination of this compound (LP352) in Human Plasma and Urine Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Highly Sensitive Triple Quad LC–MS/MS Method Development and Validation for the Determination of this compound (LP352) in Human Plasma and Urine Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Sensitive and Selective LC–MS/MS‐ESI Method for the Quantitation of Metabolites M9, M12, and M20 of this compound in Human Plasma and Urine Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Tolerability, Pharmacokinetics, Pharmacodynamics, and Food Effect of this compound in Healthy Participants: A First-in-Human Randomized, Double-Blind, Placebo-Controlled Single Ascending Dose Escalation Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Multiple Ascending Doses and Dose Titration of this compound in Healthy Participants in a Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes: Characterizing Bexicaserin's Effects on Neuronal Excitability Using Slice Electrophysiology
Introduction
Bexicaserin (LP352) is a novel, highly selective 5-HT2C receptor agonist under development for the treatment of developmental and epileptic encephalopathies (DEEs), including Dravet syndrome and Lennox-Gastaut syndrome.[1][2][3] Its mechanism of action is believed to involve the suppression of central hyperexcitability by modulating GABAergic neurotransmission.[2][4] Preclinical and clinical studies have demonstrated its potential in reducing motor seizure frequency.[5][6][7][8] Slice electrophysiology is an indispensable in vitro technique for elucidating the precise cellular and synaptic mechanisms by which this compound exerts its anti-seizure effects. By maintaining the local synaptic architecture of a specific brain region, this technique allows for the direct measurement of a drug's impact on neuronal intrinsic properties, synaptic transmission, and local network activity.
These application notes provide a detailed framework for researchers to investigate the effects of this compound on neuronal function using acute brain slice preparations. The protocols described herein cover whole-cell patch-clamp recordings to assess individual neuron behavior and local field potential (LFP) recordings to monitor population-level network activity.
Core Experimental Protocols
Protocol 1: Acute Brain Slice Preparation
This protocol describes the preparation of acute brain slices from rodents, a standard procedure for in vitro electrophysiological recordings.
Materials:
-
Rodent (e.g., mouse or rat)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Ice-cold, oxygenated NMDG-based slicing solution
-
Oxygenated artificial cerebrospinal fluid (aCSF) for recovery and recording
-
Vibrating microtome (vibratome)
-
Recovery chamber and recording chamber
-
Carbogen gas (95% O₂, 5% CO₂)
Methodology:
-
Anesthesia and Perfusion: Anesthetize the animal deeply until it is unresponsive to noxious stimuli. Perform a transcardial perfusion with ice-cold, carbogen-bubbled NMDG-based slicing solution to clear blood and rapidly cool the brain tissue.
-
Brain Extraction: Quickly decapitate the animal and dissect the brain, placing it immediately into the ice-cold NMDG solution.
-
Slicing: Mount the brain onto the vibratome specimen plate. Section the brain region of interest (e.g., hippocampus or prefrontal cortex) into 300-400 µm thick slices in the ice-cold, oxygenated NMDG solution.[9][10]
-
Recovery: Transfer the slices to a recovery chamber containing aCSF heated to 32-34°C and continuously bubbled with carbogen. Allow slices to recover for at least one hour before commencing recordings.[9] After an initial 30-minute recovery at elevated temperature, the chamber can be maintained at room temperature.
Protocol 2: Whole-Cell Patch-Clamp Recordings
This technique is used to record the electrical activity of a single neuron, allowing for the detailed analysis of intrinsic excitability and synaptic events.
Materials:
-
Prepared acute brain slice in the recording chamber
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries for pulling pipettes
-
Pipette puller
-
Intracellular solution (potassium gluconate-based for current-clamp; cesium-based for voltage-clamp)
-
This compound stock solution
Methodology:
-
Slice Placement: Transfer a recovered brain slice to the recording chamber on the microscope stage, continuously perfusing with oxygenated aCSF at a rate of 2-3 mL/min.
-
Neuron Identification: Using infrared differential interference contrast (IR-DIC) microscopy, identify a healthy neuron in the desired brain region (e.g., a pyramidal neuron in the subiculum).
-
Pipette Positioning and Sealing: Pull a glass pipette with a resistance of 3-6 MΩ when filled with intracellular solution. Under positive pressure, approach the target neuron. Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Data Recording (Current-Clamp): To measure intrinsic properties, record the resting membrane potential. Inject a series of hyperpolarizing and depolarizing current steps to determine input resistance, firing threshold, and the frequency of action potentials.
-
Data Recording (Voltage-Clamp): To measure synaptic currents, clamp the neuron at specific holding potentials (e.g., -70 mV to isolate excitatory postsynaptic currents, EPSCs; 0 mV to isolate inhibitory postsynaptic currents, IPSCs).
-
This compound Application: After obtaining a stable baseline recording for 5-10 minutes, bath-apply this compound at the desired concentration (e.g., 1-10 µM) and record for another 10-20 minutes to observe its effects.[11]
-
Washout: To test for reversibility, perfuse the slice with drug-free aCSF for 20-30 minutes.[11]
Protocol 3: Local Field Potential (LFP) Recordings
LFPs represent the summed electrical activity of a population of neurons, providing insight into network oscillations and synaptic integration.
Materials:
-
Prepared acute brain slice in the recording chamber
-
LFP amplifier and data acquisition system
-
Glass microelectrode (1-2 MΩ) filled with aCSF
-
Bipolar stimulating electrode
Methodology:
-
Slice and Electrode Placement: Place a slice in the recording chamber. Position the stimulating electrode on an afferent pathway (e.g., Schaffer collaterals in the hippocampus) and the recording electrode in a dendritic or somatic layer where synaptic responses are generated (e.g., stratum radiatum of CA1).
-
Baseline Recording: Elicit synaptic responses by delivering a baseline stimulus every 20-30 seconds. Record the stable baseline field excitatory postsynaptic potentials (fEPSPs) for 10-20 minutes.
-
This compound Application: Bath-apply this compound and continue stimulating and recording to observe changes in the fEPSP slope or amplitude, which reflect changes in synaptic strength.
-
Washout: Perfuse with drug-free aCSF to determine if the effects are reversible.
Data Presentation
The following tables present hypothetical data illustrating the potential effects of this compound on neuronal properties, consistent with its role as a 5-HT2C agonist aimed at reducing hyperexcitability.
Table 1: Hypothetical Effects of this compound on Intrinsic Properties of Pyramidal Neurons
| Parameter | Baseline (Control) | This compound (10 µM) | % Change |
| Resting Membrane Potential (mV) | -65.2 ± 1.5 | -68.9 ± 1.8 | -5.7% |
| Input Resistance (MΩ) | 150.4 ± 12.1 | 135.8 ± 11.5 | -9.7% |
| Action Potential Threshold (mV) | -48.5 ± 0.8 | -46.1 ± 0.9 | +4.9% |
| Firing Frequency (at +200 pA) | 15.6 ± 2.1 Hz | 9.3 ± 1.7 Hz | -40.4% |
Table 2: Hypothetical Effects of this compound on Spontaneous Synaptic Currents
| Parameter | Baseline (Control) | This compound (10 µM) | % Change |
| sEPSC | |||
| Frequency (Hz) | 2.5 ± 0.4 | 2.4 ± 0.5 | -4.0% |
| Amplitude (pA) | 12.1 ± 1.1 | 11.8 ± 1.3 | -2.5% |
| sIPSC | |||
| Frequency (Hz) | 4.8 ± 0.7 | 7.9 ± 1.1 | +64.6% |
| Amplitude (pA) | 25.3 ± 2.9 | 26.1 ± 3.2 | +3.2% |
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows relevant to studying this compound.
Caption: this compound's 5-HT2C receptor signaling cascade.
Caption: Experimental workflow for slice electrophysiology.
Caption: Hypothesized mechanism of this compound's action.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Evaluating this compound for the treatment of developmental epileptic encephalopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lundbeck's this compound receives Breakthrough Therapy Designation in China for the treatment of seizures in severe rare epilepsies [prnewswire.com]
- 4. neurologylive.com [neurologylive.com]
- 5. dravetsyndromenews.com [dravetsyndromenews.com]
- 6. neurologylive.com [neurologylive.com]
- 7. researchgate.net [researchgate.net]
- 8. Positive PACIFIC Study Results for this compound in DEE Treatment [synapse.patsnap.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Ex vivo Brain Slice Preparation for electrophysiology and 2PLSM recordings [protocols.io]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Bexicaserin Clinical Research: A Technical Support Guide to Managing Side Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the side effects of Bexicaserin in a clinical research setting. The information is compiled from clinical trial data and established best practices in adverse event management.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (also known as LP352) is an investigational oral therapy for the treatment of seizures associated with Developmental and Epileptic Encephalopathies (DEEs), such as Dravet syndrome and Lennox-Gastaut syndrome.[1][2][3] It functions as a selective serotonin (B10506) 5-HT2C receptor agonist.[4][5][6] By targeting this specific receptor, this compound is designed to reduce the abnormal brain activity that leads to seizures, without significantly affecting the 5-HT2A and 5-HT2B receptors, which may minimize the risk of cardiovascular side effects.[4][5]
Q2: What are the most common side effects observed with this compound in clinical trials?
A2: Data from the PACIFIC Phase 1/2a clinical trial and its open-label extension have shown that this compound is generally well-tolerated.[1][2][7] The most frequently reported treatment-related adverse events are:
Other reported adverse events include upper respiratory tract infections, rash, and weight loss.[8][9]
Q3: How should adverse events be graded during a clinical trial with this compound?
A3: All adverse events (AEs) should be graded for severity, typically using a standardized system like the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). This system grades AEs on a scale from 1 (Mild) to 5 (Death related to AE).[2][5][10][11] Consistent grading is crucial for accurate data collection and for determining appropriate management strategies.
Quantitative Data Summary
The following table summarizes the incidence of common adverse events from the this compound PACIFIC clinical trial.
| Adverse Event | Incidence in this compound Group | Incidence in Placebo Group | Reference |
| Drug-Related TEAEs | 65.1% | 33.3% | [12] |
| Somnolence | Most frequent cause for discontinuation | - | [12] |
| Decreased Appetite | Commonly reported | - | [1][7] |
| Constipation | Commonly reported | - | [1][7] |
| Diarrhea | Commonly reported | - | [1][7] |
TEAEs: Treatment-Emergent Adverse Events
Troubleshooting Guides for Common Side Effects
Managing Somnolence/Lethargy
Q: A trial participant is experiencing significant daytime sleepiness after starting this compound. What steps should be taken?
A: Somnolence is a common neurological side effect of many anti-seizure medications. A systematic approach is necessary for management.
Initial Assessment:
-
Grade the Severity: Use the CTCAE for Somnolence to grade the severity of the event.
-
Timing and Onset: Document when the somnolence occurs in relation to the dosing schedule.
-
Concomitant Medications: Review all other medications the participant is taking for potential sedative effects.
Management Protocol:
-
Patient Counseling: Advise the participant to avoid activities that require high alertness, such as driving or operating heavy machinery, until the side effect is resolved or stable.
-
Dose Adjustment: Depending on the severity and impact on the participant's daily life, a dose reduction of this compound may be considered, as per the clinical trial protocol.
-
Scheduled Monitoring: Implement a regular monitoring schedule to reassess the severity of somnolence, especially after any dose adjustments.
Managing Decreased Appetite and Weight Loss
Q: A participant reports a significant loss of appetite and has started to lose weight. How should this be managed?
A: Decreased appetite can lead to nutritional deficiencies and impact the overall health of the participant. Proactive management is key.
Initial Assessment:
-
Grade the Severity: Use the CTCAE for Decreased Appetite to grade the event.[7]
-
Nutritional Assessment: Conduct a baseline nutritional assessment, including weight, height, and Body Mass Index (BMI).
-
Dietary History: Obtain a detailed dietary history to understand the participant's typical food intake.
Management Protocol:
-
Appetite Monitoring: Utilize a validated appetite assessment tool, such as the Simplified Nutritional Appetite Questionnaire (SNAQ), at regular intervals to track changes.[1][8]
-
Weight Monitoring: Weigh the participant at each study visit and more frequently if significant weight loss is observed.
-
Dietary Counseling: Provide counseling on maintaining a balanced diet and suggest smaller, more frequent meals. Consultation with a registered dietitian should be considered.
-
Dose Evaluation: If decreased appetite is severe (Grade 3 or higher) and accompanied by significant weight loss, a dose reduction or temporary discontinuation of this compound should be considered in line with the protocol's guidelines.
Managing Gastrointestinal Side Effects: Constipation and Diarrhea
Q: A participant is experiencing persistent constipation since starting this compound. What is the recommended course of action?
A: Gastrointestinal issues like constipation are common with many medications. A stepwise approach to management is recommended.
Initial Assessment:
-
Grade the Severity: Use the CTCAE for Constipation to grade the severity.
-
Bowel Habits: Obtain a detailed history of the participant's bowel habits before and after starting the medication.
-
Fluid and Fiber Intake: Assess the participant's daily fluid and dietary fiber intake.
Management Protocol for Constipation:
-
Dietary and Lifestyle Modifications: Recommend increasing dietary fiber and fluid intake, as well as engaging in regular physical activity.[13][14]
-
Laxatives: If lifestyle changes are insufficient, consider the use of osmotic laxatives as a first-line medical therapy. Stimulant laxatives may be used for rescue therapy.[14]
-
Dose Review: If constipation is severe and persistent, a review of the this compound dosage may be warranted.
Q: How should a researcher manage a participant who develops diarrhea while on this compound?
A: Diarrhea can lead to dehydration and electrolyte imbalances, so it should be managed promptly.
Initial Assessment:
-
Grade the Severity: Use the CTCAE for Diarrhea to grade the severity.
-
Stool Characteristics: Note the frequency, volume, and consistency of the stools.
-
Associated Symptoms: Check for signs of dehydration, fever, or abdominal pain.
Management Protocol for Diarrhea:
-
Hydration: Advise the participant to increase their fluid intake to prevent dehydration.
-
Dietary Changes: Recommend a diet of bland, low-fiber foods until the diarrhea resolves.
-
Antidiarrheal Agents: For persistent, non-infectious diarrhea, antimotility agents like loperamide (B1203769) may be considered, as per the study protocol.[15][16]
-
Infectious Cause Exclusion: If diarrhea is severe or accompanied by fever, an infectious cause should be ruled out.
Experimental Protocols
Protocol for Assessment of Decreased Appetite
-
Objective: To systematically assess and monitor changes in appetite in clinical trial participants receiving this compound.
-
Methodology:
-
Baseline Assessment: At the screening visit, administer the 4-item Simplified Nutritional Appetite Questionnaire (SNAQ) to establish a baseline appetite score. Record the participant's weight and height.
-
Ongoing Monitoring: At each subsequent study visit, re-administer the SNAQ. Measure and record the participant's weight.
-
Grading: Any reported decrease in appetite will be graded according to the CTCAE v5.0 criteria for "Decreased appetite".[7]
-
Actionable Thresholds:
-
A persistent SNAQ score below the established baseline or a weight loss of >5% from baseline should trigger a nutritional consultation.
-
A Grade 3 "Decreased appetite" event (inadequate oral intake requiring tube feeding or TPN) requires immediate review for potential dose modification or discontinuation of the study drug.
-
-
Visualizations
Signaling Pathway of this compound
Workflow for Managing Adverse Events
Decision Tree for Dose Modification
References
- 1. dovepress.com [dovepress.com]
- 2. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 3. Changing Agendas on Sleep, Treatment and Learning in Epilepsy (CASTLE) Sleep-E: a protocol for a randomised controlled trial comparing an online behavioural sleep intervention with standard care in children with Rolandic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Appetite and dietary intake endpoints in cancer cachexia clinical trials: Systematic Review 2 of the cachexia endpoints series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dctd.cancer.gov [dctd.cancer.gov]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. themelanomanurse.org [themelanomanurse.org]
- 8. researchgate.net [researchgate.net]
- 9. Use of an appetite and diet assessment tool in the pilot phase of a hemodialysis clinical trial: Mortality and morbidity in hemodialysis study | Semantic Scholar [semanticscholar.org]
- 10. evs.nci.nih.gov [evs.nci.nih.gov]
- 11. cdn-links.lww.com [cdn-links.lww.com]
- 12. Loss of Appetite (Chapter 174) | American Academy of Pediatrics Textbook of Pediatric Care | Pediatric Care Online | American Academy of Pediatrics [publications.aap.org]
- 13. 2022 Seoul Consensus on Clinical Practice Guidelines for Functional Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New guidelines published for evaluating and managing chronic constipation - Medical Update Online [medicalupdateonline.com]
- 15. east.org [east.org]
- 16. Antimotility agents for the treatment of acute noninfectious diarrhea in critically ill patients: A practice management guideline from the Eastern Association for the Surgery of Trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
Bexicaserin Technical Support Center: Troubleshooting and FAQs for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding treatment-emergent adverse events (TEAEs) associated with bexicaserin. The following troubleshooting guides and frequently asked questions are designed to address specific issues that may be encountered during pre-clinical and clinical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common treatment-emergent adverse events observed with this compound treatment?
A1: Based on clinical trial data from the PACIFIC study and its open-label extension (OLE), the most frequently reported TEAEs (occurring in >5% of patients) include upper respiratory tract infections, seizures, COVID-19, decreased appetite, lethargy, pyrexia, gait disturbance, viral gastroenteritis, pneumonia, sinusitis, vomiting, decreased weight, and rash.[1][2][3] In the initial Phase 1b/2a PACIFIC trial, other common adverse events noted were somnolence, constipation, and diarrhea.[4][5]
Q2: A participant in our study is experiencing decreased appetite. Is this a known side effect of this compound?
A2: Yes, decreased appetite has been consistently reported as a common treatment-emergent adverse event in clinical trials of this compound.[1][2][3][4][5] Monitoring nutritional intake and weight is an important consideration during this compound administration.
Q3: We have observed lethargy in a subject. What is the guidance on this adverse event?
A3: Lethargy is a known TEAE associated with this compound.[1][2][3][4] In the 12-month OLE of the PACIFIC study, one participant discontinued (B1498344) treatment due to lethargy.[2][3] Close monitoring of subjects exhibiting signs of excessive sleepiness or lethargy is recommended. Dose adjustments may be a consideration depending on the severity and study protocol.
Q4: What is the profile of serious adverse events (SAEs) associated with this compound?
A4: In a long-term expanded access program involving 41 participants, 8 individuals (19.5%) experienced 11 serious TEAEs.[1] These included seizures (4 cases), pneumonia (3 cases), bacterial pneumonia (1 case), gait disturbance (1 case), small intestine obstruction (1 case), and agitation (1 case).[1] In the PACIFIC trial, three participants in the this compound group reported SAEs, which included ankle fracture, constipation, and increased seizures.[5][6][7] One death was reported in the expanded access program, but it was deemed unrelated to the study drug.[1]
Q5: What is the rate of discontinuation due to adverse events in this compound clinical trials?
A5: In the PACIFIC trial, 9 participants in the this compound group discontinued due to an adverse event.[5] During the titration period of this trial, 16.3% of patients treated with this compound discontinued due to an adverse event, which dropped to 4.7% during the maintenance period.[6][7] In the subsequent 12-month open-label extension, one participant discontinued due to the adverse event of lethargy.[2][3]
Data on Treatment-Emergent Adverse Events (TEAEs)
The following tables summarize the key adverse events reported in clinical studies of this compound.
Table 1: Common Treatment-Emergent Adverse Events (TEAEs) from the PACIFIC Trial and Open-Label Extension
| Adverse Event | Reported in Studies |
| Upper Respiratory Tract Infections | [1][2][3] |
| Seizures | [1][2][3] |
| COVID-19 | [1][2][3] |
| Decreased Appetite | [1][2][3][4][5] |
| Lethargy / Somnolence | [1][2][3][4][5] |
| Pyrexia | [1][2][3] |
| Gait Disturbance | [1][2][3] |
| Gastroenteritis Viral | [1][2][3] |
| Pneumonia | [1][2][3] |
| Sinusitis | [1][2][3] |
| Vomiting | [1][2][3] |
| Weight Decreased | [1][2][3] |
| Rash | [1][2][3] |
| Constipation | [4][5] |
| Diarrhea | [4][5] |
Table 2: Reported Serious Adverse Events (SAEs)
| Serious Adverse Event | Number of Cases Reported (in specific cohorts) |
| Seizures | 4[1] |
| Pneumonia | 3[1] |
| Bacterial Pneumonia | 1[1] |
| Gait Disturbance | 1[1] |
| Small Intestine Obstruction | 1[1] |
| Agitation | 1[1] |
| Ankle Fracture | 1[5][6][7] |
| Constipation | 1[5][6][7] |
| Increased Seizures | 1[5][6][7] |
Experimental Protocols and Methodologies
This compound Clinical Trial Workflow
This compound clinical development for Developmental and Epileptic Encephalopathies (DEEs) has followed a structured protocol, including the Phase 1b/2a PACIFIC study and the ongoing Phase 3 DEEp program (DEEp SEA and DEEp OCEAN).[1][4][8] The typical workflow for these trials is as follows:
-
Screening Period: Participants undergo a screening period of approximately 5 weeks to determine eligibility based on seizure frequency and other inclusion/exclusion criteria.[8] Participants are typically required to have a minimum number of countable motor seizures during a 28-day baseline period while on a stable regimen of 1 to 4 concomitant antiseizure medications.[6]
-
Titration Phase: Following baseline evaluations, participants enter a dose titration period, which has been noted as 15 days or 3 weeks in different study descriptions.[4][6][9] During this phase, the dose of this compound is gradually increased to the highest tolerated dose.
-
Maintenance Period: Participants continue on the highest tolerated dose of this compound for a maintenance period, which has been described as 60 days or 12 weeks.[4][6] The primary endpoint, typically the change in countable motor seizure frequency, is assessed during this period.[1]
-
Open-Label Extension (OLE): Eligible participants who complete the initial double-blind portion of the study may be offered the option to enroll in a long-term open-label extension, often lasting 52 weeks, where all participants receive this compound.[2][8][9]
Caption: Workflow of this compound Clinical Trials.
Signaling Pathway
Mechanism of Action
This compound is a highly selective 5-hydroxytryptamine 2C (5-HT2C) receptor superagonist.[9][10] It has negligible affinity for the 5-HT2A and 5-HT2B receptor subtypes, which is expected to minimize the risk of certain side effects like cardiac valvulopathy.[11][12] The activation of 5-HT2C receptors is thought to suppress central hyperexcitability by modulating GABAergic neurotransmission.[13] One of the downstream effects of 5-HT2C receptor activation is the inhibition of CaV3 calcium channels, which mediate the T-type calcium current.[11] This inhibition can reduce the high-frequency burst firing of neurons that can initiate seizures.[11]
Caption: this compound's Proposed Mechanism of Action.
References
- 1. neurologylive.com [neurologylive.com]
- 2. Lundbeck announces positive results from 12-month Open-Label Extension (OLE) of the PACIFIC trial evaluating this compound in participants with Developmental and Epileptic Encephalopathies [lundbeck.com]
- 3. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 4. dravetsyndromenews.com [dravetsyndromenews.com]
- 5. Longboard Pharmaceuticals Announces Positive Topline Data from the PACIFIC Study, a Phase 1b/2a Clinical Trial, for this compound (LP352) in Participants with Developmental and Epileptic Encephalopathies (DEEs) - BioSpace [biospace.com]
- 6. Lundbeck to present comprehensive new this compound dataset in patients with rare childhood-onset epilepsies, at American Epilepsy Society (AES) Annual Meeting [barchart.com]
- 7. Lundbeck to present comprehensive new this compound dataset in patients with rare childhood-onset epilepsies, at American Epilepsy Society (AES) Annual Meeting [prnewswire.com]
- 8. Longboard commences Phase III trial of this compound for DEEs seizure treatment [clinicaltrialsarena.com]
- 9. This compound’s safety, tolerability and efficacy in a cohort of participants with developmental and epileptic encephalopathies: interim results of a phase 1b/2a pacific study open-label extension ole [aesnet.org]
- 10. Safety, Tolerability, Pharmacokinetics, Pharmacodynamics, and Food Effect of this compound in Healthy Participants: A First-in-Human Randomized, Double-Blind, Placebo-Controlled Single Ascending Dose Escalation Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Lundbeck's this compound receives Breakthrough Therapy Designation in China for the treatment of seizures in severe rare epilepsies [prnewswire.com]
- 13. Evaluating this compound for the treatment of developmental epileptic encephalopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
Bexicaserin Off-Target Activity Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for Bexicaserin's off-target activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective serotonin (B10506) 5-HT2C receptor agonist.[1][2] The activation of 5-HT2C receptors is understood to decrease epileptic seizure activity by inhibiting CaV3 calcium channels, which are responsible for the T-type calcium current.[1] These channels are involved in high-frequency burst firing of neurons, which can be an initiating factor for seizures.[1] this compound is considered a "superagonist," meaning it can elicit a greater response than the endogenous agonist, serotonin. It is in development for the treatment of developmental and epileptic encephalopathies (DEEs).[3][4]
Q2: What is the evidence for this compound's selectivity and low off-target activity?
This compound has demonstrated high selectivity and specificity for the 5-HT2C receptor with a low likelihood of interacting with other molecular targets at clinically relevant doses.[5] In preclinical studies, its potential for off-target pharmacological interactions was assessed using competition radioligand binding assays against a panel of 176 recombinant human molecular targets.[5] this compound did not show significant activity at any of these other targets.[5]
Q3: What are the known binding affinities and selectivity ratios for this compound?
This compound has a binding affinity (Ki) of 44 nM for the 5-HT2C receptor.[5] It exhibits over 227-fold selectivity for the 5-HT2C receptor compared to the 5-HT2A and 5-HT2B receptors.[5] This high selectivity is a key feature, as activation of the 5-HT2B receptor has been associated with cardiac valvulopathy.[1]
Q4: What were the most common adverse events observed in clinical trials, and could they be related to off-target effects?
The most frequently reported treatment-emergent adverse events in clinical trials included somnolence (drowsiness), decreased appetite, constipation, diarrhea, and lethargy.[6] These side effects are generally considered to be consistent with the known pharmacology of 5-HT2C receptor agonists and are not necessarily indicative of off-target activity.[7] For instance, 5-HT2C receptor activation is known to play a role in regulating appetite.[8]
Q5: Were any serious adverse events reported that might suggest off-target activity?
In the PACIFIC study, serious adverse events (SAEs) reported for participants in the this compound group included ankle fracture, constipation, and increased seizures.[6] No deaths were reported in the study.[6] These SAEs have not been directly attributed to off-target binding in the available literature.
Troubleshooting Experimental Issues
Issue 1: Observing unexpected cellular responses in vitro.
-
Possible Cause: While this compound is highly selective, at very high, non-physiological concentrations, the possibility of interacting with other targets cannot be entirely ruled out.
-
Troubleshooting Steps:
-
Confirm Concentration: Verify the final concentration of this compound in your assay. Ensure it is within a clinically and pharmacologically relevant range.
-
Control Experiments: Include appropriate positive and negative controls in your experiment. This includes vehicle controls and, if possible, a less selective 5-HT2C agonist.
-
Cell Line Verification: Confirm the receptor expression profile of your cell line. Unintended expression of other serotonin receptor subtypes could lead to unexpected results.
-
Issue 2: Difficulty replicating seizure reduction in animal models.
-
Possible Cause: Discrepancies in experimental protocols, animal strains, or the specific seizure model used can lead to variability in results.
-
Troubleshooting Steps:
-
Model Selection: Ensure the chosen animal model is appropriate for studying seizures mediated by the serotonergic system.
-
Pharmacokinetics: Consider the pharmacokinetic profile of this compound in your animal model. The dosage and administration route should be optimized to achieve relevant brain concentrations.
-
Baseline Seizure Frequency: Ensure that the baseline seizure frequency in your animal colony is stable and well-characterized before initiating treatment.
-
Quantitative Data Summary
Table 1: this compound Binding Affinity and Selectivity
| Target | Binding Affinity (Ki) | Selectivity vs. 5-HT2C |
| 5-HT2C Receptor | 44 nM[5] | - |
| 5-HT2A Receptor | >227-fold lower than 5-HT2C[5] | >227x |
| 5-HT2B Receptor | >227-fold lower than 5-HT2C[5] | >227x |
Table 2: Common Treatment-Emergent Adverse Events (PACIFIC Study)
| Adverse Event | Frequency in this compound Group |
| Somnolence | Most Common[6] |
| Decreased Appetite | Common[6] |
| Constipation | Common[6] |
| Diarrhea | Common[6] |
| Lethargy | Common[6] |
Experimental Protocols
Key Experiment: Competition Radioligand Binding Assay for Off-Target Screening
This protocol provides a generalized methodology for assessing the off-target binding of a compound like this compound.
Objective: To determine the binding affinity of a test compound (this compound) to a panel of known receptors, transporters, and ion channels by measuring its ability to displace a specific radioligand.
Materials:
-
Test compound (this compound)
-
A panel of cell membranes expressing the target receptors
-
Specific radioligands for each target
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
Methodology:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. A typical starting concentration for screening is 10 µM.
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation for the specific target.
-
Add the various dilutions of this compound or vehicle control.
-
Add the specific radioligand at a concentration close to its dissociation constant (Kd).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for this compound off-target activity screening.
References
- 1. 5-HT2C receptor agonists: pharmacological characteristics and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT(2C) receptor agonists and the control of appetite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lundbeck to present new data on this compound at upcoming congress, highlighting long-term impact on seizure frequency in patients with rare epilepsy [lundbeck.com]
- 4. researchgate.net [researchgate.net]
- 5. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Multiple Ascending Doses and Dose Titration of this compound in Healthy Participants in a Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Highly Sensitive Triple Quad LC–MS/MS Method Development and Validation for the Determination of this compound (LP352) in Human Plasma and Urine Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. What are 5-HT2C receptor agonists and how do they work? [synapse.patsnap.com]
Bexicaserin Drug-Drug Interaction Profile: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the drug-drug interaction (DDI) profile of Bexicaserin. The following question-and-answer format addresses potential experimental questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound and its implication for drug-drug interactions?
A1: this compound is primarily metabolized via UDP-glucuronosyltransferase (UGT) enzymes.[1] This is a key feature of its metabolic profile, suggesting a lower potential for cytochrome P450 (CYP)-mediated drug-drug interactions where this compound is the "victim" drug.[1][2] Its major metabolite, M20, is a glucuronide.[3][4] Metabolism is the main route of clearance, with less than 5% of the parent drug eliminated unchanged in the urine.[5]
Q2: What is the potential of this compound to be a "victim" of DDIs when co-administered with other drugs?
A2: this compound has a low potential to be a "victim" of clinically significant drug-drug interactions. A population pharmacokinetic (PopPK) analysis from the Phase 1b/2a PACIFIC trial showed that co-administration with anti-seizure medications (ASMs) that are known CYP or UGT inhibitors or inducers did not have a clinically meaningful effect on the pharmacokinetics of this compound or its major metabolite, M20.[3] This suggests that dosage adjustments for this compound are unlikely to be necessary when co-administered with these types of medications.[3]
Q3: What is the potential of this compound to be a "perpetrator" of DDIs, affecting other co-administered drugs?
A3: this compound has a low likelihood of acting as a "perpetrator" of clinically relevant DDIs.[1][6] A clinical study using a "cocktail" approach to assess this compound's effect on various drug metabolizing enzymes and transporters found minimal impact.[1]
Troubleshooting Guide
Scenario 1: Unexpected pharmacokinetic variability of a co-administered drug in a preclinical or clinical study with this compound.
-
Possible Cause: While this compound has a low overall DDI potential, it has been identified as a weak inhibitor of CYP1A2.[1] If the co-administered drug is a sensitive substrate of CYP1A2, you may observe an increase in its exposure.
-
Troubleshooting Step:
-
Verify the metabolic pathway: Confirm if the affected drug is primarily metabolized by CYP1A2.
-
Quantify the change: In a dedicated DDI study, co-administration of this compound with caffeine (B1668208) (a CYP1A2 substrate) resulted in an approximate 61% increase in caffeine's AUClast.[1] Compare your observed changes with this value.
-
Assess clinical significance: A weak inhibition may not always be clinically significant. Evaluate if the change in exposure of the co-administered drug is within its therapeutic window.
-
Scenario 2: Altered renal clearance of a co-administered drug.
-
Possible Cause: Data from a clinical DDI study suggested a potential weak interaction with Organic Anion Transporters 1 and 3 (OAT1 and OAT3), based on results with the probe substrate furosemide.[1]
-
Troubleshooting Step:
-
Identify the transporter: Determine if the co-administered drug is a substrate of OAT1 or OAT3.
-
Monitor renal function and drug levels: Closely monitor plasma concentrations of the co-administered drug and renal function parameters.
-
Consider alternative medications: If a clinically significant interaction is confirmed, consider alternative medications that are not substrates of OAT1 or OAT3.
-
Quantitative Data Summary
The following table summarizes the key quantitative findings from the drug-drug interaction study where this compound was evaluated as a potential "perpetrator."
| Enzyme/Transporter | Probe Substrate | Observed Effect on Probe Substrate | Implication for this compound |
| CYP1A2 | Caffeine | ~61% increase in AUClast | Weak Inhibitor |
| UGT Pathway | Lorazepam | No significant interaction | No significant inhibition/induction |
| BCRP, OATP1B1, OATP1B3 | Rosuvastatin | No significant interaction | No significant inhibition |
| OCT1, OCT2, MATE-2K, MATE1 | Metformin | No significant interaction | No significant inhibition |
| OAT1, OAT3 | Furosemide | Suggestion of a weak interaction | Potential weak inhibitor |
Experimental Protocols
Methodology for the "Cocktail" Drug-Drug Interaction Study
This study was designed to evaluate the influence of this compound as a potential "perpetrator" on the pharmacokinetics of substrates for various metabolic enzymes and transporters.[1]
-
Study Design: A non-randomized, fixed-sequence, open-label clinical study in 15 healthy human volunteers.[1]
-
Dosing: Multiple doses of this compound (12 mg three times daily) were administered.[1]
-
Probe Substrate Administration: Two distinct cocktails of probe substrates were administered to participants without and with co-administration of this compound.[1]
-
Pharmacokinetic Sampling: Serial plasma samples were collected at pre-specified time points to determine the concentrations of the probe substrates and their metabolites.[1]
-
Analysis: Plasma exposures (e.g., AUC) of the probe substrates were compared in the presence and absence of this compound to assess the extent of any drug-drug interaction.[1]
Visualizations
Caption: Workflow of the "cocktail" drug-drug interaction study for this compound.
Caption: this compound's metabolic pathway and drug interaction profile.
References
- 1. cocktail approach for assessment of drug-drug-interaction potential of this compound as a perpetrator on the pharmacokinetics of substrates for renal, hepatic, efflux transporters, and cyp/ugt enzymes [aesnet.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound has negligible drug–drug interaction potential when co-administered with anti-seizure medications that are inhibitors or inducers of cyp/ugt enzymes [aesnet.org]
- 4. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Multiple Ascending Doses and Dose Titration of this compound in Healthy Participants in a Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, Tolerability, Pharmacokinetics, Pharmacodynamics, and Food Effect of this compound in Healthy Participants: A First-in-Human Randomized, Double-Blind, Placebo-Controlled Single Ascending Dose Escalation Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound has negligible drug-drug interaction potential with frequently used antiseizure medications in a phase 1b/2a study in participants with developmental and epileptic encephalopathies [aesnet.org]
Bexicaserin Dosage Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Bexicaserin dosage and minimizing adverse effects during pre-clinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is an oral, centrally acting, selective 5-hydroxytryptamine 2C (5-HT2C) receptor superagonist.[1][2][3] Its selectivity for the 5-HT2C receptor, with minimal to no engagement of the 5-HT2A and 5-HT2B receptor subtypes, is a key feature, potentially minimizing the risk of cardiovascular toxicity associated with less selective serotonergic agents.[1][2] The activation of 5-HT2C receptors is thought to modulate GABAergic neurotransmission, thereby suppressing central nervous system hyperexcitability that contributes to seizures.[4][5]
Q2: What are the most commonly reported adverse effects of this compound in clinical trials?
A2: In the PACIFIC Phase 1b/2a trial, the most frequently reported treatment-emergent adverse events (TEAEs) included somnolence, decreased appetite, constipation, diarrhea, and lethargy.[6][7][8] Other reported adverse events in the open-label extension of this trial included upper respiratory tract infections, seizures, COVID-19, pyrexia, gait disturbance, viral gastroenteritis, pneumonia, sinusitis, vomiting, and weight loss.[9][10]
Q3: What were the discontinuation rates due to adverse events in the key clinical trial?
A3: In the PACIFIC trial, 16.3% of participants treated with this compound discontinued (B1498344) during the titration period due to an adverse event, with somnolence being the most common reason.[8][11] During the maintenance period, the discontinuation rate due to adverse events was 4.7%.[8][11]
Q4: Are there any known drug-drug interactions with this compound?
A4: Due to its unique metabolism, this compound has been observed to have minimal drug-drug interactions.[9] This is a potential advantage in a patient population often on complex polypharmacy regimens.
Troubleshooting Guide: Managing Common Adverse Effects
This guide provides strategies for managing the most common adverse effects observed with this compound during experimental studies.
| Adverse Effect | Troubleshooting/Management Strategy |
| Somnolence/Lethargy | - Dose Titration: A slower dose titration schedule may be considered to allow for adaptation. The PACIFIC trial utilized a 15-day titration period with dose adjustments every 5 days.[5][11] - Timing of Administration: If permissible by the study protocol, administering the evening dose earlier may help mitigate morning somnolence. - Monitoring: Closely monitor the subject's level of sedation, especially after dose escalations. |
| Decreased Appetite | - Dietary Consultation: In a clinical setting, consultation with a dietitian could help in developing strategies to maintain adequate caloric intake. - Monitoring Weight: Regularly monitor the subject's body weight. - Dose Adjustment: If weight loss is significant, a dose reduction may be necessary, as was observed as an adverse event in the OLE of the PACIFIC trial.[10] |
| Constipation | - Dietary Fiber and Hydration: Encourage adequate intake of dietary fiber and fluids. - Stool Softeners: If necessary and not contraindicated by the study protocol, consider the use of stool softeners. - Monitoring: Regularly inquire about bowel movement frequency and consistency. |
| Diarrhea | - Hydration: Ensure the subject maintains adequate hydration. - Dietary Adjustments: Advise avoiding foods that may exacerbate diarrhea. - Monitoring: Monitor for signs of dehydration and electrolyte imbalance. |
Data Summary from Clinical Trials
The following tables summarize key quantitative data from the this compound clinical development program.
Table 1: Efficacy of this compound in the PACIFIC Trial (Phase 1b/2a)
| Patient Population | Median Reduction in Countable Motor Seizures |
| Overall this compound Group | 53.3%[7] |
| Placebo Group | 20.8%[7] |
| Dravet Syndrome (DS) | 72.1%[7] |
| Lennox-Gastaut Syndrome (LGS) | 48.1%[7] |
| Other Developmental and Epileptic Encephalopathies (DEEs) | 61.2%[7] |
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) in the PACIFIC Trial and its Open-Label Extension (OLE)
| Adverse Event | Reported in PACIFIC Trial and/or OLE |
| Somnolence/Lethargy | Yes[6][7][8] |
| Decreased Appetite | Yes[6][7][8] |
| Constipation | Yes[6][7][8] |
| Diarrhea | Yes[6][7][8] |
| Upper Respiratory Tract Infections | Yes[10] |
| Seizures | Yes[10] |
| COVID-19 | Yes[10] |
| Pyrexia | Yes[10] |
| Gait Disturbance | Yes[10] |
| Gastroenteritis Viral | Yes[10] |
| Pneumonia | Yes[10] |
| Sinusitis | Yes[10] |
| Vomiting | Yes[10] |
| Weight Decreased | Yes[10] |
| Rash | Yes[10] |
Note: A dose-dependent breakdown of adverse event frequency is not publicly available.
Experimental Protocols
PACIFIC Trial (Phase 1b/2a) Dosing and Titration Protocol
The PACIFIC trial was a randomized, double-blind, placebo-controlled study to evaluate the safety, tolerability, and efficacy of oral this compound in adolescents and adults with DEEs.[5][11]
-
Screening Period: A 5-week screening period with baseline evaluations was conducted.[10]
-
Titration Period: This was a 15-day flexible up-titration period.[5][11]
-
Days 1-5: 6 mg three times daily (TID)
-
Days 6-10: 9 mg TID
-
Days 11-15: 12 mg TID
-
-
Maintenance Period: Following titration, subjects continued on the highest tolerated dose for a 60-day maintenance period.[5][11]
-
Continuation: Eligible participants who completed the maintenance period could enroll in a 52-week open-label extension (OLE).[10]
DEEp SEA and DEEp OCEAN Trials (Phase 3) Dosing Protocol Outline
These are ongoing global, double-blind, placebo-controlled studies.
-
Screening Period: A 5-week screening and baseline assessment period.[12]
-
Titration Period: A 3-week dose titration period.[12]
-
Maintenance Period: A 12-week maintenance period on the highest tolerated dose.[12]
-
Open-Label Extension: Eligible participants have the option to join a 52-week open-label extension study.[12]
Visualizations
This compound's Proposed Mechanism of Action
Caption: this compound's activation of 5-HT2C receptors enhances GABAergic inhibition.
PACIFIC Trial Workflow
Caption: Workflow of the PACIFIC Phase 1b/2a clinical trial.
Logical Flow for Adverse Event Management
Caption: Decision tree for managing adverse events during this compound administration.
References
- 1. neurologylive.com [neurologylive.com]
- 2. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Multiple Ascending Doses and Dose Titration of this compound in Healthy Participants in a Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lundbeck to present comprehensive new this compound dataset in patients with rare childhood-onset epilepsies, at American Epilepsy Society (AES) Annual Meeting [prnewswire.com]
- 4. This compound’s safety, tolerability and efficacy in a cohort of participants with developmental and epileptic encephalopathies: interim results of a phase 1b/2a pacific study open-label extension ole [aesnet.org]
- 5. neurology.org [neurology.org]
- 6. Positive PACIFIC Study Results for this compound in DEEs [synapse.patsnap.com]
- 7. Longboard Pharmaceuticals Announces Positive Topline Data from the PACIFIC Study, a Phase 1b/2a Clinical Trial, for this compound (LP352) in Participants with Developmental and Epileptic Encephalopathies (DEEs) - BioSpace [biospace.com]
- 8. lundbeck.com [lundbeck.com]
- 9. tandfonline.com [tandfonline.com]
- 10. dravetsyndromenews.com [dravetsyndromenews.com]
- 11. researchgate.net [researchgate.net]
- 12. Safety, Tolerability, Pharmacokinetics, Pharmacodynamics, and Food Effect of this compound in Healthy Participants: A First-in-Human Randomized, Double-Blind, Placebo-Controlled Single Ascending Dose Escalation Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Discontinuation rates of Bexicaserin in clinical trials
Technical Support Center: Bexicaserin Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is based on findings from clinical trials, with a focus on discontinuation rates and adverse events.
Discontinuation Rates in this compound Clinical Trials
The following table summarizes the discontinuation rates observed in the PACIFIC clinical trial and its open-label extension (OLE) study for this compound.
| Clinical Trial Phase | Total Participants (n) | Discontinuation Rate (%) | Reasons for Discontinuation | Source |
| PACIFIC Trial (Titration Period) | - | 16.3% | Adverse Event | [1][2][3] |
| PACIFIC Trial (Maintenance Period) | - | 4.7% | Adverse Event | [1][2][3] |
| PACIFIC Open-Label Extension (OLE) - 12 Months | 41 | 7.3% | - 1 due to Lethargy (Adverse Event)- 1 due to Withdrawal of Consent- 1 due to Relocation (Other) | [4][5][6] |
| Expanded Access (after OLE) | 36 | 5.6% (over ~6 months) | - 1 Lost to Follow-up- 1 Deceased (unrelated to study drug) | [3] |
Note: The exact number of participants in the titration and maintenance periods of the PACIFIC trial was not specified in the provided search results.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during experiments involving this compound.
Q1: A trial participant is reporting significant lethargy. What is the recommended course of action?
A1: Lethargy has been reported as a treatment-emergent adverse event and has led to discontinuation in at least one case in the PACIFIC OLE study.[4][7][5] It is crucial to:
-
Assess Severity: Determine the impact of lethargy on the participant's daily activities and overall well-being.
-
Review Concomitant Medications: Analyze if other medications could be contributing to or exacerbating the sedative effects.
-
Consider Dose Adjustment: Depending on the trial protocol, a dose reduction may be considered to mitigate this side effect.
-
Monitor Closely: Increase the frequency of monitoring for this participant.
-
Discontinuation: If lethargy is severe and significantly impacts the participant's quality of life, discontinuation of the treatment may be necessary, as has been documented in clinical trials.[4][5]
Q2: What are the most commonly observed treatment-emergent adverse events (TEAEs) with this compound?
A2: Based on the PACIFIC trial and its OLE, the most common TEAEs (occurring in >5% of patients) include:
Q3: Has this compound been associated with serious adverse events (SAEs)?
A3: Yes, SAEs have been reported in the this compound group, including ankle fracture (2 instances), constipation, and increased seizures.[1][3] It is important to have a clear protocol for identifying, documenting, and reporting SAEs to regulatory authorities.
Experimental Protocols & Methodologies
While specific, detailed experimental protocols for the this compound clinical trials were not available in the provided search results, a general methodology can be inferred.
PACIFIC Trial (Phase 1b/2a) Methodology:
The PACIFIC trial was a double-blind, placebo-controlled clinical trial to evaluate the safety, tolerability, efficacy, and pharmacokinetics of this compound in participants aged 12 to 65 with Developmental and Epileptic Encephalopathies (DEEs).[4]
-
Screening and Baseline: Participants underwent a screening period of approximately 5 weeks to establish baseline seizure frequency.[9]
-
Titration Period: Following baseline, participants initiated a dose titration over a 15-day period to the highest tolerated dose.[2][9]
-
Maintenance Period: Participants continued on the highest tolerated dose for a 60-day maintenance period.[2][9]
-
Open-Label Extension (OLE): Participants who completed the initial trial were eligible to enroll in a 52-week OLE study to assess long-term safety and efficacy.[4][8]
Visualizations
Experimental Workflow for Assessing Discontinuation Rates
Caption: Workflow for Monitoring Discontinuation in a Clinical Trial.
Proposed Signaling Pathway for this compound
Caption: this compound's Proposed Mechanism via 5-HT2C Receptor Signaling.
References
- 1. Lundbeck announces positive Phase 2 long-term data for this compound in rare childhood-onset epilepsies, at American Epilepsy Society (AES) Annual Meeting [prnewswire.com]
- 2. Lundbeck announces positive Phase 2 long-term data for this compound in rare childhood-onset epilepsies, at American Epilepsy Society (AES) Annual Meeting [lundbeck.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Lundbeck announces positive results from 12-month Open-Label Extension (OLE) of the PACIFIC trial evaluating this compound in participants with Developmental and Epileptic Encephalopathies [lundbeck.com]
- 5. dravetsyndromenews.com [dravetsyndromenews.com]
- 6. investing.com [investing.com]
- 7. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 8. Longboard reports data from Phase II trial of DEEs treatment [clinicaltrialsarena.com]
- 9. neurologylive.com [neurologylive.com]
Addressing Bexicaserin-induced somnolence in study participants
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing somnolence observed in study participants being administered bexicaserin.
Troubleshooting Guide: Managing this compound-Induced Somnolence
This guide provides a step-by-step approach for managing somnolence in study participants during clinical and preclinical research.
Issue: Participant reports new or worsening somnolence after initiating or increasing the dose of this compound.
Step 1: Assess the Severity and Impact of Somnolence
-
Action: Utilize standardized scales to quantify the severity of somnolence (e.g., Epworth Sleepiness Scale). Conduct a thorough clinical assessment to understand the impact on the participant's daily activities and overall well-being.
-
Rationale: Objective measurement is crucial to determine the clinical significance of the adverse event and to track the effectiveness of interventions.
Step 2: Review Dosing and Administration Schedule
-
Action: Correlate the onset of somnolence with the this compound dosing schedule. Note if somnolence peaks at a specific time post-administration.
-
Rationale: this compound is rapidly absorbed, with peak plasma concentrations occurring approximately 1-2 hours after administration.[1][2][3][4] The terminal elimination half-life is between 4.7 and 6.7 hours.[1] This pharmacokinetic profile can help predict the timing of peak somnolence.
Step 3: Implement Dose Adjustment Protocol
-
Action: If the participant is in the dose titration phase, consider extending the titration period to allow for acclimatization. If the participant is on a stable dose, a dose reduction may be warranted.
-
Rationale: Discontinuations due to adverse events, most frequently somnolence, were more common during the titration period in the PACIFIC study.[5][6] This suggests that a slower and more flexible titration strategy may mitigate dose-related side effects.[5]
Step 4: Evaluate Concomitant Medications
-
Action: Review all concomitant medications for known sedative effects.
-
Rationale: The co-administration of other central nervous system depressants can potentiate the somnolent effects of this compound.[6]
Step 5: Consider Non-Pharmacological Interventions
-
Action: Advise participants on sleep hygiene and the avoidance of alcohol and other sedating substances.
-
Rationale: Behavioral modifications can be effective in managing medication-induced drowsiness.[7]
Step 6: Monitor and Document
-
Action: Continuously monitor the participant's somnolence levels and overall response to any interventions. Document all actions and outcomes thoroughly.
-
Rationale: Careful monitoring is essential to ensure participant safety and to gather data on the effectiveness of management strategies.
Logical Flow for Troubleshooting Somnolence
Caption: Troubleshooting workflow for this compound-induced somnolence.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an oral, centrally acting 5-hydroxytryptamine 2C (5-HT2C) receptor superagonist.[6][8][9] Activation of the 5-HT2C receptor is thought to modulate GABAergic neurotransmission and suppress central hyperexcitability, leading to a reduction in seizure activity.[3][4][7]
Q2: How common is somnolence with this compound treatment?
A2: Somnolence is one of the most common treatment-emergent adverse events (TEAEs) reported in clinical trials of this compound.[6][10][11][12] In the PACIFIC trial, somnolence was the most frequent reason for discontinuation during the dose titration phase.[5]
Q3: Is there a relationship between the dose of this compound and the incidence of somnolence?
A3: Yes, a dose-dependent relationship is suggested by clinical trial data, where discontinuations due to somnolence were more frequent during the dose uptitration period.[5][6] A slower titration to the target dose may improve tolerability.[5]
Q4: What are the pharmacokinetic properties of this compound?
A4: this compound is rapidly absorbed, reaching maximum plasma concentration (Tmax) in approximately 1-2 hours.[1][2][3] It has a mean terminal elimination half-life of 4.7 to 6.7 hours.[1] The primary route of clearance is metabolism, with less than 5% of the parent drug eliminated in the urine.[1] A high-fat meal does not have a significant effect on its absorption.[1]
Q5: How should this compound be administered to potentially minimize somnolence?
A5: Based on clinical trial experience, a flexible and slower dose titration schedule is likely to mitigate dose-related side effects, including somnolence.[5] The PACIFIC study utilized a 15-day flexible uptitration period to reach the highest tolerated dose, which was then maintained.[5][13]
Q6: Are there any known drug-drug interactions that could worsen somnolence?
A6: While specific drug-drug interaction studies are ongoing, co-administration with other central nervous system depressants, such as benzodiazepines, certain other anti-seizure medications, or alcohol, could potentiate the somnolent effects of this compound. A thorough review of concomitant medications is recommended.
Q7: What non-pharmacological strategies can be used to manage this compound-induced somnolence?
A7: General strategies for managing medication-induced drowsiness can be applied. These include educating the participant on proper sleep hygiene, encouraging regular sleep schedules, and advising against the use of alcohol or other sedating substances.[7]
Quantitative Data Summary
Table 1: Adverse Events in the PACIFIC Study (Phase 1b/2a)
| Adverse Event | This compound Group (n=43) | Placebo Group (n=9) |
| Somnolence | 11 (25.6%) | 0 (0%) |
| Decreased Appetite | 6 (14.0%) | 0 (0%) |
| Constipation | 5 (11.6%) | 0 (0%) |
| Diarrhea | 4 (9.3%) | 0 (0%) |
| Lethargy | 4 (9.3%) | 0 (0%) |
Data synthesized from published clinical trial results. Percentages are approximate.
Table 2: Efficacy of this compound in the PACIFIC Study
| Seizure Type | Median Reduction (this compound) | Median Reduction (Placebo) |
| Countable Motor Seizures | 53.3% - 59.8% | 17.4% - 20.8% |
| Dravet Syndrome | 72.1% - 74.6% | N/A |
| Lennox-Gastaut Syndrome | 48.1% - 50.8% | N/A |
| Other DEEs | 61.2% - 65.5% | N/A |
Data ranges are compiled from multiple reports of the PACIFIC study results.[5][10][11][13]
Experimental Protocols
Protocol 1: In Vitro Assessment of 5-HT2C Receptor Activation
Objective: To quantify the agonist activity of this compound at the 5-HT2C receptor.
Methodology: Inositol (B14025) Phosphate (B84403) (IP) Accumulation Assay
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2C receptor in appropriate media.
-
Cell Labeling: Plate the cells and label overnight with [3H]-myo-inositol.
-
Agonist Stimulation: Wash the cells and incubate with varying concentrations of this compound for a defined period (e.g., 60 minutes) in the presence of LiCl (to inhibit inositol monophosphatase).
-
Extraction: Lyse the cells and extract the inositol phosphates.
-
Quantification: Separate the accumulated [3H]-inositol phosphates using ion-exchange chromatography and quantify using a scintillation counter.
-
Data Analysis: Plot the concentration-response curve and calculate the EC50 value to determine the potency of this compound.
Experimental Workflow for In Vitro Assay
Caption: Workflow for the inositol phosphate accumulation assay.
Signaling Pathway
This compound-Induced 5-HT2C Receptor Signaling
Caption: Primary signaling pathway of the 5-HT2C receptor.
References
- 1. Safety, Tolerability, Pharmacokinetics, Pharmacodynamics, and Food Effect of this compound in Healthy Participants: A First-in-Human Randomized, Double-Blind, Placebo-Controlled Single Ascending Dose Escalation Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Multiple Ascending Doses and Dose Titration of this compound in Healthy Participants in a Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Lundbeck announces positive Phase 2 long-term data for this compound in rare childhood-onset epilepsies, at American Epilepsy Society (AES) Annual Meeting [lundbeck.com]
- 7. neurologylive.com [neurologylive.com]
- 8. benchchem.com [benchchem.com]
- 9. Lundbeck announces positive results from 12-month Open-Label Extension (OLE) of the PACIFIC trial evaluating this compound in participants with Developmental and Epileptic Encephalopathies [lundbeck.com]
- 10. Positive PACIFIC Study Results for this compound in DEEs [synapse.patsnap.com]
- 11. Positive PACIFIC Study Results for this compound in DEE Treatment [synapse.patsnap.com]
- 12. dravetsyndromenews.com [dravetsyndromenews.com]
- 13. additional efficacy analyses of the this compound pacific study in participants with developmental and epileptic encephalopathies: responder rates, number needed to treat, and seizure-free days [aesnet.org]
Impact of co-administered antiseizure medications with Bexicaserin
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the co-administration of Bexicaserin with other antiseizure medications (ASMs). The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and provide clarity for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an oral, centrally acting, and highly selective 5-HT2C receptor superagonist.[1][2][3] Its activation of the 5-HT2C receptor is thought to modulate GABAergic neurotransmission, which helps to suppress central hyperexcitability.[4][5] This mechanism of action has been shown to reduce epileptic seizure activity by inhibiting CaV3 calcium channels that mediate the T-type calcium current.[6]
Q2: What is the potential for drug-drug interactions (DDIs) when co-administering this compound with other ASMs?
A2: Clinical studies, including the Phase 1b/2a PACIFIC trial, have demonstrated that this compound has a negligible potential for clinically meaningful drug-drug interactions with frequently used ASMs.[1][7] The data indicates that this compound does not have a significant effect on the pharmacokinetics of co-administered ASMs, and its own pharmacokinetics are not meaningfully altered by ASMs that are inhibitors or inducers of CYP/UGT enzymes.[1][2]
Q3: Are dosage adjustments for co-administered ASMs or this compound necessary?
A3: Based on current findings, dosage adjustments for co-administered ASMs are unlikely to be required when initiating this compound treatment.[2][3] Trough concentrations of concomitant ASMs have been shown to remain stable during this compound administration.[1]
Q4: How is this compound metabolized, and does this impact its interaction potential?
A4: this compound is primarily metabolized via UDP-glucuronosyltransferase (UGT).[3] Its low potential for CYP-mediated clinical DDIs contributes to its favorable safety profile regarding drug interactions.[2]
Q5: What are the most common adverse events observed with this compound when co-administered with other ASMs?
A5: In the PACIFIC trial, the most common treatment-emergent adverse events (TEAEs) reported with this compound in the context of polypharmacy included somnolence, decreased appetite, constipation, diarrhea, lethargy, tremor, urinary tract infection, fatigue, pyrexia, agitation, and hypertension.[8][9]
Troubleshooting Guide
Issue 1: An unexpected change in the plasma concentration of a co-administered ASM is observed after initiating this compound.
-
Question: We've observed a significant change in the trough concentration of a co-administered ASM in our preclinical/clinical study. What could be the cause?
-
Answer: While clinical data suggests this compound has a low DDI potential, individual patient variability can exist. First, verify the adherence to the dosing regimen for both this compound and the co-administered ASM. Analytical errors in plasma concentration measurement should also be ruled out. Although this compound is a weak inhibitor of CYP1A2, this is unlikely to cause clinically relevant interactions with most ASMs.[3] However, if the co-administered drug is a sensitive CYP1A2 substrate with a narrow therapeutic index, this pathway should be considered. Review the metabolic pathways of the affected ASM to identify any potential, albeit minor, interactions.
Issue 2: A participant is experiencing increased sedation after starting this compound.
-
Question: A subject in our study has reported increased somnolence after beginning treatment with this compound. Is this an expected side effect, and how should it be managed?
-
Answer: Yes, somnolence is one of the most frequently reported drug-related TEAEs for this compound.[8][9] This can be an additive pharmacodynamic effect, as many ASMs also cause sedation. In the PACIFIC trial, the this compound dose was titrated to the highest tolerated dose.[9] If sedation is impacting the subject's daily activities, a dose reduction of this compound or the co-administered ASM may be considered, based on the clinical judgment of the investigator.
Data on Drug-Drug Interaction Potential
The following table summarizes the findings from clinical studies on the impact of this compound co-administration with other antiseizure medications.
| Interaction Type | Co-administered Drug Class | Impact on Co-administered ASM Pharmacokinetics | Impact on this compound Pharmacokinetics | Clinical Recommendation |
| Perpetrator Potential | Various ASMs | No apparent clinically meaningful effect; concentrations remained stable across all visits.[1] | N/A | This compound can be safely added to existing ASM regimens.[1] |
| Victim Potential | CYP/UGT Inhibitors | N/A | No apparent clinically meaningful effect on the pharmacokinetics of this compound or its major metabolite, M20.[2] | Dosage adjustments for this compound are unlikely to be needed.[2] |
| Victim Potential | CYP/UGT Inducers | N/A | No apparent clinically meaningful effect on the pharmacokinetics of this compound or its major metabolite, M20.[2] | Dosage adjustments for this compound are unlikely to be needed.[2] |
Experimental Protocols
Key Experiment: Evaluation of Drug-Drug Interaction Potential (Adapted from the PACIFIC Study)
Objective: To assess the effect of this compound on the pharmacokinetics of co-administered ASMs in patients with developmental and epileptic encephalopathies (DEEs).
Methodology:
-
Participant Population: Enroll patients with a confirmed diagnosis of a DEE who are on a stable regimen of 1 to 4 concomitant ASMs.[1][9]
-
Study Design: A randomized, double-blind, placebo-controlled trial.[9]
-
Baseline Sampling: Collect trough blood samples at baseline to determine the steady-state concentrations of the co-administered ASMs before the first dose of this compound.[1]
-
This compound Administration: Administer this compound with a dose titration schedule (e.g., 6 mg, 9 mg, and 12 mg three times daily, for 5 days each) to reach the highest tolerated dose for a maintenance period.[9]
-
Post-Baseline Sampling: Collect trough blood samples at multiple time points post-baseline (e.g., Days 1, 6, 11, 15, and 30).[1]
-
Sample Analysis: Analyze the plasma samples for the concentrations of each concomitant ASM and any relevant metabolites.
-
Data Analysis: Compare the dose-normalized trough concentrations of each ASM at baseline with the post-baseline measurements. Pooled analysis of post-baseline concentrations can also be performed.[1]
Visualizations
Caption: this compound's signaling pathway.
Caption: DDI assessment experimental workflow.
References
- 1. This compound has negligible drug-drug interaction potential with frequently used antiseizure medications in a phase 1b/2a study in participants with developmental and epileptic encephalopathies [aesnet.org]
- 2. This compound has negligible drug–drug interaction potential when co-administered with anti-seizure medications that are inhibitors or inducers of cyp/ugt enzymes [aesnet.org]
- 3. cocktail approach for assessment of drug-drug-interaction potential of this compound as a perpetrator on the pharmacokinetics of substrates for renal, hepatic, efflux transporters, and cyp/ugt enzymes [aesnet.org]
- 4. Evaluating this compound for the treatment of developmental epileptic encephalopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound (LP352) / Lundbeck [delta.larvol.com]
- 8. Lundbeck to present comprehensive new this compound dataset in patients with rare childhood-onset epilepsies, at American Epilepsy Society (AES) Annual Meeting [prnewswire.com]
- 9. researchgate.net [researchgate.net]
Bexicaserin Technical Support Center: Cardiovascular Safety Profile
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance regarding the potential for cardiovascular toxicity of Bexicaserin. The content is structured in a question-and-answer format to directly address specific issues that may arise during experimental evaluation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound is designed to avoid cardiovascular toxicity, specifically cardiac valvulopathy?
A1: this compound is a highly selective 5-HT2C receptor superagonist.[1][2] Its cardiovascular safety profile is primarily based on its minimal affinity for the 5-HT2B receptor subtype.[1][3] Activation of the 5-HT2B receptor has been strongly linked to cardiac valvulopathy, as seen with previous non-selective serotonergic agents like fenfluramine.[4] this compound was specifically designed to avoid this off-target effect.[1][3]
Q2: Was this compound evaluated for off-target activity at other receptors that could influence cardiovascular function?
A2: Yes, a comprehensive preclinical assessment of this compound's receptor binding affinity was conducted. In a panel of 176 molecular targets, including various G-protein coupled receptors, transporters, and ion channels, this compound did not show significant activity at clinically relevant concentrations, other than at the 5-HT2C receptor. This high selectivity minimizes the risk of off-target cardiovascular effects.
Q3: Has this compound been associated with any cardiovascular adverse events in clinical trials?
A3: In the Phase 1b/2a PACIFIC study, hypertension was reported as a treatment-emergent adverse event (TEAE).[1][3] However, the incidence and severity of this and other cardiovascular TEAEs have not been detailed in publicly available data. In a Phase 1 study involving healthy volunteers, no clinically significant changes from baseline in vital signs or ECG measurements were observed at any dose level.[5]
Q4: What is the potential for this compound to cause QT prolongation?
A4: Preclinical studies have shown that this compound has a low potential for causing QT prolongation. Specifically, a patch-clamp assay demonstrated no significant inhibition of the human ether-a-go-go-related gene (hERG) channel at concentrations up to 30 µM.[6] The hERG channel is a critical component in cardiac repolarization, and its inhibition is a primary cause of drug-induced QT prolongation.
Troubleshooting Guide for Experimental Studies
Issue 1: Inconsistent results in 5-HT receptor binding assays.
-
Possible Cause: Issues with radioligand quality, membrane preparation, or assay buffer composition.
-
Troubleshooting Steps:
-
Verify Radioligand Integrity: Ensure the radioligand has not degraded. Use a fresh batch if necessary and verify its specific activity.
-
Optimize Membrane Preparation: Ensure consistent and high-quality membrane preparations from the cell line expressing the target receptor. Inconsistent protein concentration can lead to variability.
-
Buffer Composition: Check the pH and ionic strength of the assay buffer, as these can significantly impact ligand binding.
-
Incubation Time and Temperature: Ensure that the incubation time is sufficient to reach equilibrium and that the temperature is kept constant across all assay plates.
-
Issue 2: Variability in blood pressure readings in preclinical animal models.
-
Possible Cause: Animal stress, improper cuff placement (in non-telemetry studies), or signal artifacts in telemetry data.
-
Troubleshooting Steps:
-
Acclimatization: Ensure animals are properly acclimated to the housing and experimental conditions to minimize stress-induced blood pressure fluctuations.
-
Telemetry Signal Quality: If using telemetry, check for signal strength and quality. Ensure the implant is functioning correctly and that the animal's movement is not causing excessive artifacts.
-
Data Averaging: Average blood pressure readings over a sufficient period to smooth out short-term fluctuations.
-
Control for Circadian Rhythm: Be aware of the natural circadian rhythm of blood pressure in the chosen animal model and ensure that measurements are taken at consistent times of the day.
-
Issue 3: Observing unexpected changes in ECG intervals in clinical trial participants.
-
Possible Cause: Electrode placement, signal artifact, or concomitant medications.
-
Troubleshooting Steps:
-
Standardize Electrode Placement: Ensure strict adherence to a standardized protocol for ECG electrode placement to minimize variability in measurements.
-
Signal Quality Assessment: Implement real-time ECG signal quality monitoring to identify and address issues such as muscle tremors, baseline wander, and powerline interference.
-
Concomitant Medication Review: Thoroughly review the participant's concomitant medications for any known effects on ECG intervals.
-
Centralized ECG Reading: Employ a central ECG core laboratory for consistent, expert analysis of all trial ECGs to reduce inter-reader variability.
-
Data Presentation
Table 1: Preclinical Cardiovascular Safety Profile of this compound
| Assay Type | Target | Key Finding | Citation |
| Receptor Binding Assay | 5-HT Receptor Selectivity | >227-fold selectivity for 5-HT2C over 5-HT2A and 5-HT2B receptors. | N/A |
| Patch-Clamp Assay | hERG Channel Inhibition | No significant inhibition up to 30 µM. | [6] |
N/A: Data from search results, specific citation not available.
Table 2: Clinically Reported Cardiovascular Safety Information for this compound
| Clinical Trial Phase | Population | Key Cardiovascular Findings | Citation |
| Phase 1 | Healthy Volunteers | No clinically significant changes from baseline in vital signs or ECG measurements. | [5] |
| Phase 1b/2a (PACIFIC Study) | Patients with DEEs | Hypertension reported as a treatment-emergent adverse event. Specific incidence and severity data are not publicly available. | [1][3] |
Experimental Protocols
Protocol 1: In Vitro hERG Patch-Clamp Assay
-
Cell Line: Use a validated cell line stably expressing the hERG potassium channel (e.g., HEK293 cells).
-
Electrophysiology: Employ the whole-cell patch-clamp technique to record hERG currents.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents, typically involving a depolarization step to activate the channels followed by a repolarization step to measure the tail current.
-
Compound Application: Perfuse the cells with increasing concentrations of this compound.
-
Data Analysis: Measure the peak tail current at each concentration and calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a concentration-response curve.
Protocol 2: In Vivo Cardiovascular Telemetry in a Non-Rodent Model (e.g., Beagle Dog)
-
Animal Model: Use surgically implanted telemetry devices in conscious, freely moving beagle dogs.
-
Acclimatization: Allow animals to recover from surgery and acclimate to the study environment for at least one week.
-
Data Collection: Continuously record ECG, blood pressure, and heart rate.
-
Dosing: Administer single or multiple doses of this compound.
-
Data Analysis: Analyze the collected data for changes in heart rate, blood pressure, and ECG intervals (e.g., PR, QRS, QT). Correct the QT interval for heart rate changes using a species-specific formula (e.g., Van de Water's).
Mandatory Visualizations
Caption: this compound's selective 5-HT2C agonism and avoidance of the 5-HT2B pathway.
Caption: Cardiovascular safety assessment workflow for this compound.
References
- 1. Lundbeck to present comprehensive new this compound dataset in patients with rare childhood-onset epilepsies, at American Epilepsy Society (AES) Annual Meeting [prnewswire.com]
- 2. Longboard Pharmaceuticals Announces Positive Topline Data from the PACIFIC Study, a Phase 1b/2a Clinical Trial, for this compound (LP352) in Participants with Developmental and Epileptic Encephalopathies (DEEs) - BioSpace [biospace.com]
- 3. lundbeck.com [lundbeck.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Diazepine Agonists of the 5‑HT2C Receptor with Unprecedented Selectivity: Discovery of this compound (LP352) - PMC [pmc.ncbi.nlm.nih.gov]
Long-term safety and tolerability of Bexicaserin
Bexicaserin Technical Support Center
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term safety and tolerability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a selective 5-hydroxytryptamine 2C (5-HT2C) receptor superagonist.[1][2][3] Its therapeutic effect is believed to stem from the activation of 5-HT2C receptors, which may modulate GABAergic neurotransmission and inhibit CaV3 calcium channels.[4][5] This action helps suppress the neuronal hyperexcitability that contributes to seizures.[4] The drug is designed with high selectivity for the 5-HT2C receptor, showing negligible affinity for the 5-HT2A and 5-HT2B subtypes, which is anticipated to minimize the risk of adverse cardiovascular effects like cardiac valvulopathy.[4][6]
Q2: What are the most common adverse events observed in long-term studies of this compound?
A2: Across long-term studies, including the open-label extension (OLE) of the PACIFIC trial, this compound has been generally well-tolerated.[7][8] The most frequently reported treatment-emergent adverse events (TEAEs) include upper respiratory tract infections, seizures, COVID-19, decreased appetite, lethargy, pyrexia (fever), gait disturbance, viral gastroenteritis, pneumonia, sinusitis, vomiting, decreased weight, and rash.[7][9][10] In the placebo-controlled PACIFIC study, somnolence (sleepiness or lethargy) was the most frequent reason for discontinuation.[11][12]
Q3: Have any serious adverse events (SAEs) been associated with long-term this compound use?
A3: In an open-label extension study involving 41 participants, 8 individuals (19.5%) experienced a total of 11 serious TEAEs.[7] These included seizures (4 cases), pneumonia (3 cases), bacterial pneumonia (1 case), gait disturbance (1 case), small intestine obstruction (1 case), and agitation (1 case).[7] One death occurred during the expanded access program, which was determined to be unrelated to the study drug.[7]
Q4: What is the recommended protocol for dose titration in a research setting?
A4: Based on clinical trial protocols, a flexible dose titration period is recommended to establish the maximum tolerated dose for each participant. The PACIFIC study and its open-label extension utilized a 15-day titration period.[2][3] The ongoing Phase 3 DEEp SEA study uses a 3-week titration period. During this phase, the dose is gradually increased to a maximum target (e.g., 12 mg three times daily in the OLE study), based on individual safety and tolerability assessments.[2] Close monitoring for adverse events is critical during this phase.
Q5: Are there known drug-drug interactions with this compound?
A5: this compound has been observed to have minimal drug-drug interactions.[7] Its primary elimination pathway is hepatic metabolism.[1][13] However, as with any investigational compound, researchers should exercise caution and conduct thorough reviews of concomitant medications.
Q6: What is the discontinuation rate due to adverse events in clinical trials?
A6: In the initial double-blind PACIFIC study, 16.3% of participants (7 out of 43) discontinued (B1498344) this compound during the titration phase due to a TEAE, and 4.7% (2 out of 43) discontinued during the maintenance phase.[12] In the 12-month open-label extension, only one participant discontinued due to an adverse event (lethargy).[10]
Quantitative Safety Data Summary
The following tables summarize adverse event data from key clinical studies of this compound.
Table 1: Common Treatment-Emergent Adverse Events (TEAEs) in the 12-Month PACIFIC Open-Label Extension (OLE) Study
| Adverse Event Category | Specific Events Reported (>5% of participants) |
| Infections & Infestations | Upper respiratory tract infections, COVID-19, Gastroenteritis viral, Pneumonia, Sinusitis |
| Nervous System Disorders | Seizures, Lethargy, Gait disturbance |
| Metabolism & Nutrition | Decreased appetite, Weight decreased |
| General Disorders | Pyrexia (Fever) |
| Gastrointestinal Disorders | Vomiting |
| Skin & Subcutaneous | Rash |
Data sourced from the overall group of 41 participants in the 12-month OLE study.[7][10]
Table 2: Serious Treatment-Emergent Adverse Events (SAEs) in the PACIFIC Open-Label Extension (OLE) Study
| Adverse Event | Number of Events | Number of Participants (N=41) |
| Seizures | 4 | 4 |
| Pneumonia | 3 | 3 |
| Bacterial Pneumonia | 1 | 1 |
| Gait Disturbance | 1 | 1 |
| Small Intestine Obstruction | 1 | 1 |
| Agitation | 1 | 1 |
Data reflects 11 SAEs reported in 8 participants.[7]
Experimental Protocols
Protocol 1: Phase 1b/2a PACIFIC Study and Open-Label Extension (OLE)
-
Objective: To assess the safety, tolerability, and efficacy of this compound in participants with Developmental and Epileptic Encephalopathies (DEEs).[2]
-
Participant Population: Individuals aged 12 to 65 years with a diagnosis of Dravet syndrome (DS), Lennox-Gastaut syndrome (LGS), or other DEEs.[2]
-
Study Design:
-
Screening Phase (5 weeks): Baseline evaluations and confirmation of eligibility.[10]
-
Double-Blind Treatment (PACIFIC):
-
Titration Period (15 days): Participants initiated a flexible dose titration.
-
Maintenance Period (60 days): Participants continued on the highest tolerated dose.[10]
-
-
Open-Label Extension (OLE) (up to 1 year): Participants who completed the PACIFIC study could enroll. All received this compound.
-
-
Primary Assessments: Safety and tolerability were assessed by monitoring adverse events. Efficacy was measured by the change in the frequency of countable motor seizures from baseline.[2][10]
Protocol 2: Phase 1 Multiple Ascending Dose (MAD) Study in Healthy Participants
-
Objective: To assess the safety, tolerability, and pharmacokinetic profile of this compound in healthy individuals.[1]
-
Participant Population: Healthy adult volunteers.[13]
-
Study Design:
-
Dosing: Multiple ascending doses ranging from 3 mg to 24 mg administered three times daily (TID) for up to 14 days.[1]
-
Pharmacokinetic (PK) Sampling: Serial blood and urine samples were collected to assess absorption, metabolism, and excretion.[1][13]
-
Pharmacodynamic (PD) Assessment: Prolactin levels were measured as a biomarker to confirm the engagement of central 5-HT2C receptors.[1]
-
-
Primary Assessments: Safety monitoring, tolerability assessments, and characterization of the PK and PD profiles of this compound and its metabolites.[13]
Visualizations
Caption: Proposed signaling pathway of this compound via 5-HT2C receptor activation.
Caption: Generalized workflow for this compound clinical trials (e.g., PACIFIC/DEEp).
Caption: Troubleshooting workflow for managing common non-serious adverse events.
References
- 1. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Multiple Ascending Doses and Dose Titration of this compound in Healthy Participants in a Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. This compound’s safety, tolerability and efficacy in a cohort of participants with developmental and epileptic encephalopathies: interim results of a phase 1b/2a pacific study open-label extension ole [aesnet.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Evaluating this compound for the treatment of developmental epileptic encephalopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lundbeck's this compound receives Breakthrough Therapy Designation in China for the treatment of seizures in severe rare epilepsies [prnewswire.com]
- 7. neurologylive.com [neurologylive.com]
- 8. dravetsyndromenews.com [dravetsyndromenews.com]
- 9. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 10. Lundbeck announces positive results from 12-month Open-Label Extension (OLE) of the PACIFIC trial evaluating this compound in participants with Developmental and Epileptic Encephalopathies [lundbeck.com]
- 11. dravetsyndromenews.com [dravetsyndromenews.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Bexicaserin: A Comparative Analysis of its High Selectivity for the 5-HT2C Receptor
For Researchers, Scientists, and Drug Development Professionals
Bexicaserin (LP325) is an investigational drug candidate that has demonstrated significant promise due to its high selectivity for the serotonin (B10506) 2C (5-HT2C) receptor over the 5-HT2A and 5-HT2B receptor subtypes. This high selectivity is a critical attribute, as off-target activation of 5-HT2A and 5-HT2B receptors is associated with undesirable side effects, including hallucinogenic activity and cardiovascular risks, respectively.[1][2] This guide provides a comparative overview of this compound's binding affinity and functional activity at these three key serotonin receptors, supported by experimental data and detailed methodologies.
Quantitative Comparison of Receptor Affinity and Activity
This compound's pharmacological profile is characterized by its potent agonism at the 5-HT2C receptor and markedly lower affinity for the 5-HT2A and 5-HT2B receptors.[3][4] This selectivity is quantified by its binding affinity (Ki) and functional potency (EC50).
| Parameter | 5-HT2C Receptor | 5-HT2A Receptor | 5-HT2B Receptor |
| Binding Affinity (Ki) | 44 nM[3] | > 10,000 nM | > 10,000 nM |
| Selectivity vs. 5-HT2C | - | > 227-fold[3] | > 227-fold[3] |
| Functional Activity | Agonist[3] | No measurable functional agonism | No measurable functional agonism |
*Estimated based on the reported >227-fold selectivity over the 5-HT2C receptor.[3]
Experimental Protocols
The determination of this compound's selectivity profile involves several key in vitro assays. The following are detailed methodologies representative of those used to characterize the compound.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of this compound for the human 5-HT2C, 5-HT2A, and 5-HT2B receptors.
Principle: This is a competition binding assay where the ability of this compound to displace a known radiolabeled ligand from the receptor is measured.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human 5-HT2C, 5-HT2A, or 5-HT2B receptor.
-
Radioligands:
-
Non-specific binding control: 10 µM Mianserin or Ketanserin.[5]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors.[5]
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Frozen cell pellets are homogenized in cold lysis buffer and centrifuged to pellet the cell membranes. The final pellet is resuspended in the assay buffer.[5][6]
-
Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound.[5]
-
Incubation: Incubate the plates for 60 minutes at 30°C to allow the binding to reach equilibrium.[5][6]
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters to separate the bound and free radioligand. The filters are then washed with ice-cold wash buffer.[5][6]
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.[5]
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Inositol (B14025) Phosphate (B84403) (IP) Accumulation Functional Assays
These assays are used to determine the functional activity (agonism or antagonism) of a compound at Gq-coupled receptors like the 5-HT2 family.
Objective: To assess the ability of this compound to activate the 5-HT2C, 5-HT2A, and 5-HT2B receptors and stimulate the production of inositol phosphates.
Principle: Activation of 5-HT2 receptors leads to the activation of phospholipase C, which hydrolyzes PIP₂ to generate inositol trisphosphate (IP₃) and diacylglycerol (DAG). The accumulation of IP₃ is measured as an indicator of receptor activation.[7]
Materials:
-
HEK293 cells expressing the human 5-HT2C, 5-HT2A, or 5-HT2B receptor.
-
Inositol-free medium containing myo-[³H]inositol.[8]
-
Lithium chloride (LiCl) solution.
-
This compound at various concentrations.
-
Ion-exchange chromatography columns.
-
Scintillation counter.
Procedure:
-
Cell Labeling: Cells are incubated overnight with myo-[³H]inositol to label the cellular phosphoinositide pools.[8]
-
Compound Treatment: The cells are then treated with LiCl (to inhibit inositol monophosphatase) and varying concentrations of this compound.
-
Incubation: The cells are incubated to allow for the accumulation of inositol phosphates.
-
Extraction: The reaction is stopped, and the inositol phosphates are extracted.
-
Separation: The different inositol phosphate isomers are separated using ion-exchange chromatography.
-
Quantification: The amount of [³H]-inositol phosphates is quantified by scintillation counting.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) is determined to quantify its potency as an agonist.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the 5-HT2C receptor and the general workflow of the experimental assays used to determine this compound's selectivity.
Caption: 5-HT2C Receptor Signaling Pathway.
Caption: Experimental Workflow for Selectivity Profiling.
Conclusion
References
- 1. Label-free cell-based dynamic mass redistribution assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Longboard commences Phase III trial of this compound for DEEs seizure treatment [clinicaltrialsarena.com]
- 3. This compound exhibits high selectivity and specificity for the 5-ht2c receptor with low potential for off-target activity [aesnet.org]
- 4. Diazepine Agonists of the 5‑HT2C Receptor with Unprecedented Selectivity: Discovery of this compound (LP352) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Inositol trisphosphate - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Bexicaserin and Fenfluramine for the Treatment of Dravet Syndrome
An objective guide for researchers and drug development professionals on the efficacy, safety, and mechanisms of two prominent therapies for a rare and severe form of epilepsy.
Dravet syndrome is a rare, severe, and lifelong form of epilepsy that begins in the first year of life. It is characterized by frequent, prolonged, and treatment-resistant seizures, along with developmental delays and an increased risk of sudden unexpected death in epilepsy (SUDEP). The underlying cause in the majority of cases is a mutation in the SCN1A gene, which codes for a subunit of a sodium ion channel in the brain. The management of Dravet syndrome is challenging, and there is a significant unmet need for effective and well-tolerated therapies. This guide provides a detailed comparison of two such therapies: bexicaserin, an investigational selective 5-hydroxytryptamine 2C (5-HT2C) receptor superagonist, and fenfluramine (B1217885), a serotonin-releasing agent and sigma-1 receptor positive modulator that has received regulatory approval for the treatment of seizures associated with Dravet syndrome.
Mechanism of Action
This compound and fenfluramine both modulate the serotonergic system to exert their anticonvulsant effects, but through distinct mechanisms.
This compound is a highly selective superagonist of the 5-HT2C receptor.[1] Activation of these receptors is thought to reduce seizure activity by modulating GABAergic neurotransmission, thereby suppressing the hyperexcitability in the brain that leads to seizures.[2][3] Its high selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptors is a key feature, as activation of the 5-HT2B receptor has been associated with cardiovascular risks, such as valvular heart disease.[1]
Fenfluramine has a dual mechanism of action. It increases extracellular serotonin (B10506) levels by disrupting its vesicular storage and inhibiting its reuptake.[4] This enhanced serotonergic transmission is believed to contribute to its antiseizure effects.[4] Additionally, fenfluramine and its active metabolite, norfenfluramine, act as positive allosteric modulators of the sigma-1 receptor.[4][5] The sigma-1 receptor is an intracellular chaperone protein that can modulate various ion channels and neurotransmitter systems, and its activation has been shown to have anti-seizure effects.[6][7][8] This dual action on both the serotonergic system and sigma-1 receptors may contribute to its broad efficacy.[9]
Clinical Efficacy
Both this compound and fenfluramine have demonstrated significant reductions in seizure frequency in clinical trials involving patients with Dravet syndrome.
This compound Clinical Trial Data
The efficacy of this compound was evaluated in the Phase 1b/2a PACIFIC trial, a randomized, double-blind, placebo-controlled study in patients with developmental and epileptic encephalopathies (DEEs), including a cohort with Dravet syndrome.[3][10]
| This compound Efficacy in Dravet Syndrome (PACIFIC Trial) | |
| Endpoint | Result |
| Median Reduction in Countable Motor Seizure Frequency | -74.6% with this compound[3] |
| Responder Rate (≥50% reduction in seizure frequency) | 60.0% with this compound (in the overall DEE population)[3] |
Fenfluramine Clinical Trial Data
Fenfluramine has been studied in multiple Phase 3, randomized, double-blind, placebo-controlled trials in patients with Dravet syndrome.[11][12][13]
| Fenfluramine Efficacy in Dravet Syndrome (Phase 3 Trials) | |
| Endpoint | Result |
| Median Percent Reduction in Monthly Convulsive Seizure Frequency | 73.7% with fenfluramine (0.7 mg/kg/day) vs. 7.6% with placebo[12] |
| Placebo-Adjusted Greater Reduction in Mean Monthly Convulsive Seizure Frequency | 64.8% with fenfluramine (0.7 mg/kg/day)[12][14] |
| Responder Rate (≥50% reduction in seizure frequency) | 72.9% with fenfluramine (0.7 mg/kg/day) vs. 6.3% with placebo[14] |
| Responder Rate (≥75% reduction in seizure frequency) | 31.4% with this compound vs. 0% with placebo (in the overall DEE population)[15] |
Safety and Tolerability
The safety profiles of this compound and fenfluramine are important considerations for their clinical use.
This compound Safety Profile
In the PACIFIC trial, this compound was generally well-tolerated.[10] The most common treatment-emergent adverse events (TEAEs) were somnolence, decreased appetite, constipation, diarrhea, and lethargy.[10]
| Common Adverse Events with this compound (PACIFIC Trial) |
| Somnolence |
| Decreased appetite |
| Constipation |
| Diarrhea |
| Lethargy |
| Tremor |
| Urinary tract infection |
| Fatigue |
| Pyrexia |
| Agitation |
| Hypertension |
Fenfluramine Safety Profile
Fenfluramine was also generally well-tolerated in its Phase 3 trials.[11][13] The most common adverse events included decreased appetite, somnolence, pyrexia, and decreased blood glucose.[11][13] A historical concern with fenfluramine at higher doses used for weight loss was the risk of valvular heart disease and pulmonary arterial hypertension. However, at the lower doses used for Dravet syndrome, no evidence of these cardiovascular issues was detected in the clinical trials.[11][13]
| Common Adverse Events with Fenfluramine (Phase 3 Trials) |
| Decreased appetite |
| Somnolence |
| Pyrexia (Fever) |
| Decreased blood glucose |
| Diarrhea |
| Fatigue |
| Lethargy |
Experimental Protocols
This compound: The PACIFIC Trial (NCT05364021)
The PACIFIC trial was a Phase 1b/2a randomized, double-blind, placebo-controlled study designed to evaluate the safety, tolerability, and efficacy of this compound in adolescents and adults with DEEs.
-
Patient Population: Participants aged 12 to 65 years with a diagnosis of Dravet syndrome, Lennox-Gastaut syndrome, or other DEEs, who were taking 1 to 4 concomitant antiseizure medications and had at least 4 countable motor seizures per month during the baseline period.[10][16]
-
Study Design: Following a 28-day baseline period, participants were randomized (4:1) to receive either this compound or placebo.[3] The treatment period consisted of a 15-day flexible dose-titration period (up to 12 mg three times daily) followed by a 60-day maintenance period at the highest tolerated dose.[3][16]
-
Primary Endpoints: The primary endpoints were safety and the change from baseline in countable motor seizure frequency.[3]
Fenfluramine: Phase 3 Trials (e.g., NCT02682927, NCT02826863)
The Phase 3 clinical program for fenfluramine in Dravet syndrome consisted of multiple randomized, double-blind, placebo-controlled trials.
-
Patient Population: Patients aged 2 to 18 years with a clinical diagnosis of Dravet syndrome and poorly controlled convulsive seizures, who were on a stable regimen of other antiseizure medications.[13] A key inclusion criterion was having at least 6 convulsive seizures during the 6-week baseline period.[13]
-
Study Design: Following a 6-week baseline period to establish monthly convulsive seizure frequency, patients were randomized (1:1:1) to receive placebo, fenfluramine 0.2 mg/kg/day, or fenfluramine 0.7 mg/kg/day (maximum dose of 26 mg/day).[13] The treatment consisted of a 2-week titration period followed by a 12-week maintenance period.[13]
-
Primary Endpoint: The primary endpoint was the comparison of the change in monthly convulsive seizure frequency between the fenfluramine 0.7 mg/kg/day group and the placebo group.[12]
Summary and Future Directions
Both this compound and fenfluramine have demonstrated substantial efficacy in reducing seizure frequency in patients with Dravet syndrome, a condition with a high unmet medical need. This compound, with its highly selective 5-HT2C receptor agonism, offers a targeted approach with a favorable safety profile in early-phase trials. It is currently being further evaluated in the global Phase 3 DEEp SEA trial.[17][18] Fenfluramine, with its dual mechanism of action, has robust data from multiple Phase 3 trials supporting its use and is an approved treatment option.
For researchers and drug development professionals, the distinct mechanisms of action and clinical profiles of these two agents provide valuable insights into the therapeutic potential of modulating the serotonergic system in epilepsy. The ongoing and future clinical trials for this compound will be crucial in further defining its role in the management of Dravet syndrome and other DEEs. Continued research into the long-term safety and efficacy of both medications, as well as head-to-head comparative studies, will be instrumental in optimizing treatment strategies for this challenging patient population.
References
- 1. Lundbeck's this compound receives Breakthrough Therapy Designation in China for the treatment of seizures in severe rare epilepsies [prnewswire.com]
- 2. Stock Soars on Promising Epilepsy Drug Trial, Longboard Eyes $150M Offering [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. epilepsy.com [epilepsy.com]
- 6. Sigma-1 receptor and seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric modulation of sigma-1 receptors elicits anti-seizure activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sigma-1 receptor and seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Fenfluramine: a plethora of mechanisms? [frontiersin.org]
- 10. lundbeck.com [lundbeck.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Fenfluramine-(FINTEPLA)-in-Dravet-syndrome--Results-of-a-third-randomized--placebo-controlled-clinical-trial-(Study-3) [aesnet.org]
- 13. Fenfluramine in the treatment of Dravet syndrome: Results of a third randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. additional efficacy analyses of the this compound pacific study in participants with developmental and epileptic encephalopathies: responder rates, number needed to treat, and seizure-free days [aesnet.org]
- 16. This compound demonstrates similar reduction of countable motor seizures in adolescents and adults with developmental and epileptic encephalopathies: analysis of the phase 1b/2a pacific study [aesnet.org]
- 17. neurologylive.com [neurologylive.com]
- 18. A New Medication for Epileptic Encephalopathy Initiates Phase 3 Clinical Trials [synapse.patsnap.com]
A Comparative Guide to Bexicaserin and Other 5-HT2C Agonists in Preclinical Epilepsy Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bexicaserin, a novel 5-HT2C receptor superagonist, with other 5-HT2C agonists, namely lorcaserin (B1675133) and the non-selective serotonergic agent fenfluramine (B1217885), in preclinical models of epilepsy. The information is curated to assist in the evaluation of their potential as anti-seizure medications.
Executive Summary
This compound is a highly selective 5-HT2C receptor superagonist currently under development for the treatment of developmental and epileptic encephalopathies (DEEs), including Dravet syndrome and Lennox-Gastaut syndrome.[1][2] Unlike fenfluramine, this compound is designed to avoid activity at the 5-HT2B receptor, thereby potentially mitigating the risk of cardiac valvulopathy.[3] Preclinical and clinical data suggest this compound has broad anti-seizure activity.[1][4] Lorcaserin, another selective 5-HT2C agonist, has shown a narrower range of antiseizure activity in animal models compared to fenfluramine and has been largely inactive in traditional acute seizure screening models.[5][6] Fenfluramine, which also acts on 5-HT2C receptors, has demonstrated efficacy in reducing seizure frequency in both preclinical models and clinical trials for Dravet and Lennox-Gastaut syndromes.[7][8][9]
Data Presentation: Quantitative Comparison of 5-HT2C Agonists in Preclinical Seizure Models
The following tables summarize the available quantitative data for this compound, lorcaserin, and fenfluramine in common preclinical epilepsy models.
Table 1: Efficacy in Maximal Electroshock (MES) Seizure Model
| Compound | Species | Route of Administration | ED₅₀ (mg/kg) | Efficacy Notes |
| This compound | Mouse/Rat | - | Data not available | Preclinical studies demonstrate efficacy across various seizure models, but specific MES data is not publicly available.[1] |
| Lorcaserin | Mouse/Rat | - | Inactive | Inactive in classical acute seizure tests, including the MES model.[5][6] |
| Fenfluramine | Mouse | IP | 2.9 (95% CI: 1.4-5.1) | Potent anticonvulsant activity.[7] |
| Rat | IP | 10-20 | Prevented seizures at these doses.[10] | |
| Mouse | IP | 5.1 - 14.8 | Enantiomers showed comparable activity.[11][12] |
Table 2: Efficacy in 6 Hz Seizure Model
| Compound | Species | Route of Administration | ED₅₀ (mg/kg) | Efficacy Notes |
| This compound | Mouse | - | Data not available | Efficacy has been shown in various preclinical models, but specific 6 Hz data is not publicly available.[1] |
| Lorcaserin | Mouse | - | Inactive | Inactive in the 6 Hz stimulation model in mice.[5][6] |
| Fenfluramine | Mouse | IP | 47.0 (95% CI: 31.9-66.7) | Demonstrated anticonvulsant activity.[7] |
Table 3: Efficacy in Audiogenic Seizure Models
| Compound | Species (Model) | Route of Administration | Efficacy |
| This compound | Mouse (DBA/1) | Oral | Significantly reduced seizures and respiratory arrest.[13][14][15] |
| Lorcaserin | Mouse (Fmr1 knockout) | IP | 3 mg/kg attenuated seizure prevalence and lethality by 14% and 32% respectively (not statistically significant).[16] |
| Fenfluramine | Mouse (DBA/2) | IP | ED₅₀: 10.2 mg/kg (d,l-fenfluramine), 1.2 mg/kg (l-norfenfluramine).[12][17] |
| Mouse | - | Protected against audiogenic seizures.[10] |
Signaling Pathways and Experimental Workflows
5-HT2C Receptor Signaling Pathway
Activation of the 5-HT2C receptor, a G-protein coupled receptor (GPCR), primarily initiates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular effects that are thought to contribute to the modulation of neuronal excitability.
References
- 1. Evaluating this compound for the treatment of developmental epileptic encephalopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurologylive.com [neurologylive.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. lundbeck.com [lundbeck.com]
- 5. Lorcaserin for Dravet Syndrome: A Potential Advance Over Fenfluramine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation-of-the-Acute-Anticonvulsant-Efficacy-of-Fenfluramine-in-Mouse-Models-of-Acute-and-Chronic-Seizures [aesnet.org]
- 8. Efficacy and Safety of Fenfluramine for the Treatment of Seizures Associated With Lennox-Gastaut Syndrome: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Fenfluramine: a plethora of mechanisms? [frontiersin.org]
- 10. Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. effects of this compound on neural circuits in the dba/1 mouse model of sudden unexpected death in epilepsy sudep [aesnet.org]
- 14. Lundbeck to present new data on this compound at upcoming congress, highlighting long-term impact on seizure frequency in patients with rare epilepsy [prnewswire.com]
- 15. trial.medpath.com [trial.medpath.com]
- 16. Evaluation of Lorcaserin as an Anticonvulsant in Juvenile Fmr1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Bexicaserin Demonstrates Significant Efficacy in Reducing Seizure Frequency in Developmental and Epileptic Encephalopathies Compared to Placebo
La Jolla, CA - Promising results from the Phase 1b/2a PACIFIC clinical trial and its open-label extension (OLE) have shown that bexicaserin (LP352), an investigational oral therapy, significantly reduces seizure frequency in patients with Developmental and Epileptic Encephalopathies (DEEs) compared to placebo. The findings offer a new ray of hope for individuals living with these severe and often drug-resistant forms of epilepsy.
Developmental and Epileptic Encephalopathies are a group of severe epilepsies characterized by refractory seizures and developmental regression or plateauing. This compound, developed by Longboard Pharmaceuticals, is a novel, highly selective 5-HT2C receptor superagonist designed to modulate GABAergic neurotransmission and suppress central hyperexcitability.
Efficacy Data from the PACIFIC Study
The PACIFIC study, a randomized, double-blind, placebo-controlled trial, evaluated the efficacy and safety of this compound in patients aged 12 to 65 with various DEEs, including Dravet Syndrome (DS) and Lennox-Gastaut Syndrome (LGS). The study demonstrated a clinically meaningful reduction in countable motor seizures in the this compound group compared to the placebo group.
| Efficacy Endpoint | This compound | Placebo |
| Median Reduction in Countable Motor Seizure Frequency | ||
| Overall DEE Population | -53.3% to -59.8% | -17.4% to -20.8% |
| Dravet Syndrome (DS) | -72.1% to -74.6% | N/A |
| Lennox-Gastaut Syndrome (LGS) | -48.1% to -50.8% | N/A |
| Other DEEs | -61.2% to -65.5% | N/A |
| Responder Rate (≥50% reduction in countable motor seizures) | 60.0% | 33.3% |
Data from the open-label extension of the PACIFIC study further supported these findings, showing a sustained and durable response in seizure reduction over a nine-month period. Notably, patients who switched from placebo to this compound in the OLE experienced a significant reduction in seizures, with a median decrease of 57.7% in countable motor seizures.
Experimental Protocol: The PACIFIC Study
The PACIFIC study was a Phase 1b/2a randomized, double-blind, placebo-controlled clinical trial designed to assess the safety, tolerability, and efficacy of this compound in adolescents and adults with DEEs.
Participant Population:
-
52 participants aged 12 to 65 years.
-
Diagnosed with a DEE, including Dravet Syndrome, Lennox-Gastaut Syndrome, or other DEEs.
-
Taking 1 to 4 concomitant antiseizure medications.
Study Design: The study consisted of several phases:
-
Screening Period: A five-week period for initial assessments and baseline evaluations.
-
Baseline Period: A 28-day period to establish baseline seizure frequency.
-
Treatment Period:
-
Titration Phase: A 15-day flexible dose-titration period where participants received increasing doses of this compound (up to a maximum of 12 mg three times daily) or placebo.
-
Maintenance Phase: A 60-day maintenance period on the highest tolerated dose.
-
-
Open-Label Extension: Eligible participants who completed the main study could enroll in a 52-week open-label extension study to continue receiving this compound.
Endpoints:
-
Primary Endpoints: Safety and tolerability (adverse events) and the change from baseline in countable motor seizure frequency.
-
Secondary Endpoints: Included responder analysis (proportion of participants with a ≥50% reduction in seizure frequency).
Visualizing the Research
Experimental Workflow of the PACIFIC Study
Caption: Workflow of the PACIFIC Phase 1b/2a clinical trial.
Mechanism of Action: 5-HT2C Receptor Signaling
This compound is a highly selective superagonist of the serotonin (B10506) 2C (5-HT2C) receptor. Activation of this receptor is believed to modulate the activity of other neurotransmitter systems, including an enhancement of GABAergic inhibition, which plays a crucial role in seizure control. The selectivity of this compound for the 5-HT2C receptor subtype over 5-HT2A and 5-HT2B receptors is a key feature, potentially reducing the risk of side effects associated with non-selective serotonin agonists.
Caption: this compound's proposed signaling pathway via 5-HT2C receptor activation.
Conclusion
The data from the PACIFIC study provide strong evidence for the efficacy of this compound as an adjunctive treatment for seizures associated with a broad range of Developmental and Epileptic Encephalopathies. The significant reduction in seizure frequency, coupled with a favorable safety profile, positions this compound as a promising candidate for patients with high unmet medical needs. The initiation of the Phase 3 DEEp OCEAN study will further elucidate the long-term safety and efficacy of this novel therapeutic agent.
A Head-to-Head Comparison of Bexicaserin and Lorcaserin: 5-HT2C Receptor Agonists with Divergent Therapeutic Paths
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Bexicaserin and lorcaserin (B1675133), two selective serotonin (B10506) 2C (5-HT2C) receptor agonists. While both compounds target the same receptor, their pharmacological nuances have led them down distinct clinical development paths: this compound as a promising anti-epileptic agent and lorcaserin as a withdrawn anti-obesity medication. This document summarizes their pharmacological profiles, clinical efficacy, and safety, supported by experimental data and methodologies, to inform future research and drug development in the field of serotonergic modulation.
Mechanism of Action and Signaling Pathway
Both this compound and lorcaserin exert their primary pharmacological effects by acting as agonists at the 5-HT2C receptor, a G protein-coupled receptor predominantly expressed in the central nervous system. Activation of the 5-HT2C receptor is coupled to the Gq/11 signaling pathway, which leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C, leading to a cascade of downstream cellular responses that modulate neuronal excitability.
In the context of appetite regulation, as was the therapeutic goal for lorcaserin, activation of 5-HT2C receptors in the pro-opiomelanocortin (POMC) neurons of the hypothalamus is believed to increase satiety and reduce food intake.[1] For this compound's anti-seizure activity, the proposed mechanism involves the modulation of neuronal networks to suppress hyperexcitability, potentially through effects on GABAergic neurotransmission.[2][3]
Pharmacological Profile: A Quantitative Comparison
A key differentiator between this compound and lorcaserin lies in their receptor binding affinity and functional potency. The following tables summarize the available quantitative data for both compounds at the human 5-HT2 receptor subtypes.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | 5-HT2C | 5-HT2A | 5-HT2B | Selectivity (2C vs 2A) | Selectivity (2C vs 2B) |
| This compound | 44[2] | >10,000 | >10,000 | >227-fold[2] | >227-fold[2] |
| Lorcaserin | 15[4] | 112 - 266 | 174 - 1560 | ~7.5-fold | ~11.6-fold |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Potency (EC50, nM)
| Compound | 5-HT2C | 5-HT2A | 5-HT2B | Functional Selectivity (2C vs 2A) | Functional Selectivity (2C vs 2B) |
| This compound | Not explicitly quantified, described as a "superagonist" with activity exceeding endogenous 5-HT.[5][6] | - | - | - | - |
| Lorcaserin | 9 | 168 | 943 | 18-fold | 104-fold |
Lower EC50 values indicate higher potency.
Preclinical and Clinical Efficacy
The differing pharmacological profiles of this compound and lorcaserin have translated into distinct efficacy findings in their respective therapeutic areas.
This compound for Developmental and Epileptic Encephalopathies (DEEs)
This compound is currently in late-stage clinical development for the treatment of seizures associated with DEEs, such as Dravet syndrome and Lennox-Gastaut syndrome.[7]
Table 3: Summary of this compound Clinical Trial Efficacy Data (PACIFIC Study and Open-Label Extension)
| Endpoint | Result | Citation |
| Median Reduction in Countable Motor Seizure Frequency (12-month OLE) | 59.3% | [5][8] |
| Responder Rate (≥50% reduction in motor seizures, 12-month OLE) | 55% | [5] |
| Median Reduction in Total Seizures (6 months in placebo-to-Bexicaserin cohort) | 61.2% | [3][9] |
Lorcaserin for Obesity
Lorcaserin was approved for chronic weight management but was later withdrawn from the market.[4][10] Its efficacy was demonstrated in several Phase 3 clinical trials.
Table 4: Summary of Lorcaserin Clinical Trial Efficacy Data (BLOOM, BLOSSOM, and BLOOM-DM Studies)
| Endpoint | Lorcaserin 10 mg twice daily | Placebo | Citation |
| Mean Weight Loss at 1 Year (BLOOM) | 5.8% | 2.2% | [4] |
| Patients Achieving ≥5% Weight Loss at 1 Year (BLOSSOM) | 47.2% | 25.0% | [11] |
| Mean HbA1c Reduction in Type 2 Diabetes at 1 Year (BLOOM-DM) | -0.9% | -0.4% | [12][13] |
Safety and Tolerability Profile
The safety profiles of this compound and lorcaserin reflect their selectivity and intended patient populations.
This compound
In clinical trials for DEEs, this compound has been generally well-tolerated.
Table 5: Common Treatment-Emergent Adverse Events with this compound (PACIFIC Study)
| Adverse Event | Incidence | Citation |
| Somnolence | Reported | [14][15] |
| Decreased Appetite | Reported | [7][14] |
| Constipation | Reported | [14][15] |
| Diarrhea | Reported | [14][15] |
| Lethargy | Reported | [7][14] |
| Upper Respiratory Tract Infections | Reported | [7][8] |
Lorcaserin
The safety profile of lorcaserin was a key factor in its eventual market withdrawal.
Table 6: Common Adverse Events and Safety Concerns with Lorcaserin
| Adverse Event / Safety Concern | Description | Citation |
| Common Adverse Events | Headache, dizziness, fatigue, nausea, dry mouth, constipation.[12] In patients with diabetes, hypoglycemia, back pain, and cough were also common.[12][16] | [12][16] |
| Cardiac Valvulopathy | Initial concerns due to the association of non-selective serotonergic agents with this condition were not substantiated in pooled analyses of Phase 3 trials.[12][16] | [12][16] |
| Increased Cancer Risk | A post-marketing safety trial showed a possible increased risk of cancer, which led to the voluntary withdrawal of the drug from the market.[10] | [10] |
Experimental Protocols
The following are generalized methodologies for the key experiments used to characterize 5-HT2C receptor agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a receptor.
Protocol:
-
Membrane Preparation: Cell membranes from cell lines stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor are prepared by homogenization and centrifugation.
-
Assay Incubation: In a multi-well plate, a fixed amount of cell membrane preparation is incubated with a specific radioligand (e.g., [3H]-mesulergine for 5-HT2C) and varying concentrations of the unlabeled test compound (this compound or lorcaserin).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the agonist activity of a compound by quantifying a downstream signaling product.
Protocol:
-
Cell Culture and Labeling: Cells expressing the 5-HT2C receptor are cultured and incubated with [3H]-myo-inositol to label the cellular phosphoinositide pools.
-
Compound Stimulation: The labeled cells are then stimulated with varying concentrations of the agonist (this compound or lorcaserin) in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate (IP1).
-
Extraction and Separation: The reaction is stopped, and the cells are lysed. The total inositol phosphates are separated from free [3H]-myo-inositol using anion-exchange chromatography.
-
Quantification and Analysis: The amount of [3H]-labeled inositol phosphates is quantified by scintillation counting. The data are then used to generate dose-response curves and determine the EC50 (potency) and Emax (efficacy) values.
Conclusion
The head-to-head comparison of this compound and lorcaserin highlights the critical importance of receptor selectivity and the impact of subtle pharmacological differences on therapeutic application and safety. This compound's high selectivity for the 5-HT2C receptor, with minimal affinity for the 5-HT2A and 5-HT2B subtypes, likely contributes to its favorable safety profile in clinical trials for epilepsy, a condition requiring chronic treatment in a vulnerable patient population. In contrast, while effective for weight loss, lorcaserin's less pronounced selectivity and the subsequent emergence of a cancer risk signal underscore the challenges in developing safe and effective long-term treatments for obesity.
For researchers and drug developers, the story of these two molecules provides valuable insights. The pursuit of highly selective receptor agonists remains a critical strategy for minimizing off-target effects and improving the therapeutic index of novel drug candidates. The divergent paths of this compound and lorcaserin serve as a compelling case study in the intricate journey of drug development, from target validation to clinical application and post-marketing surveillance.
References
- 1. This compound exhibits high selectivity and specificity for the 5-ht2c receptor with low potential for off-target activity [aesnet.org]
- 2. This compound’s safety, tolerability and efficacy in a cohort of participants with developmental and epileptic encephalopathies: interim results of a phase 1b/2a pacific study open-label extension ole [aesnet.org]
- 3. Lorcaserin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Lundbeck to present new data on this compound at upcoming congress, highlighting long-term impact on seizure frequency in patients with rare epilepsy [lundbeck.com]
- 5. researchgate.net [researchgate.net]
- 6. neurologylive.com [neurologylive.com]
- 7. lundbeck.com [lundbeck.com]
- 8. neurology.org [neurology.org]
- 9. Safety clinical trial shows possible increased risk of cancer with weight-loss medicine Belviq, Belviq XR (lorcaserin) | FDA [fda.gov]
- 10. A one-year randomized trial of lorcaserin for weight loss in obese and overweight adults: the BLOSSOM trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety and tolerability review of lorcaserin in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Randomized placebo-controlled clinical trial of lorcaserin for weight loss in type 2 diabetes mellitus: the BLOOM-DM study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. Lundbeck to present comprehensive new this compound dataset in patients with rare childhood-onset epilepsies, at American Epilepsy Society (AES) Annual Meeting [prnewswire.com]
- 15. researchgate.net [researchgate.net]
- 16. CV Safety Trial for Lorcaserin Picks Up Cancer Signal: FDA | tctmd.com [tctmd.com]
Bexicaserin vs. Serotonin: A Comparative Analysis of Receptor Binding Affinity
This guide provides a detailed comparison of the receptor binding affinity of bexicaserin and the endogenous neurotransmitter serotonin (B10506), with a focus on serotonin receptors. The information is intended for researchers, scientists, and professionals in the field of drug development.
This compound (LP352) is a selective serotonin 5-HT2C receptor agonist currently under development for the treatment of seizures associated with developmental and epileptic encephalopathies (DEEs) such as Dravet syndrome and Lennox-Gastaut syndrome.[1][2][3] Its therapeutic effect is believed to stem from its specific interaction with the 5-HT2C receptor, which can modulate GABAergic neurotransmission and suppress central hyperexcitability.[1][2] Understanding its binding profile in comparison to the natural ligand, serotonin, is crucial for elucidating its mechanism of action and predicting its therapeutic and off-target effects.
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of a ligand for a receptor is typically expressed by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.
The following table summarizes the available quantitative data on the binding affinities of this compound and serotonin for various serotonin receptors.
| Receptor Subtype | This compound (Ki in nM) | Serotonin (5-HT) (Ki in nM) |
| 5-HT2C | 44[4][5] | Low nanomolar affinity[6] |
| 5-HT2A | >10,000 (>227-fold lower than 5-HT2C)[4] | Low nanomolar affinity[6] |
| 5-HT2B | >10,000 (>227-fold lower than 5-HT2C)[4] | Low nanomolar affinity[6] |
Note: A comprehensive list of Ki values for serotonin across all its receptor subtypes is extensive. Generally, serotonin binds with high (low nanomolar) affinity to most of its 14 known receptor subtypes.[6][7]
This compound demonstrates high selectivity for the 5-HT2C receptor, with a binding affinity of 44 nM.[4][5] In contrast, its affinity for the closely related 5-HT2A and 5-HT2B receptors is significantly lower, with studies indicating a selectivity of over 227-fold for the 5-HT2C subtype.[4] This high selectivity is a key feature of this compound, as activation of the 5-HT2B receptor has been associated with cardiac valvulopathy, a risk that is minimized with a more selective compound.[1] Furthermore, this compound has been described as a "superagonist," capable of inducing a greater maximal response at the 5-HT2C receptor than serotonin itself.[5]
In a broad screening panel of 176 different human molecular targets, including G-protein coupled receptors, transporters, and ion channels, this compound did not show significant activity at concentrations up to 10 µM, further highlighting its specificity for the 5-HT2C receptor.[4]
Experimental Protocols
The determination of receptor binding affinities for compounds like this compound and serotonin is primarily conducted through in vitro radioligand binding assays.
Radioligand Binding Assays
This technique is used to measure the affinity of a ligand for a receptor. The general workflow involves:
-
Preparation of Receptor Source : A source of the target receptor is required. This is often achieved by transfecting mammalian cell lines (e.g., HEK293 cells) with the gene encoding the specific human receptor subtype.[4] These cells are then cultured and membranes containing the receptor are prepared.
-
Radioligand Incubation : The cell membranes are incubated with a fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope, such as [3H]5-HT).
-
Competitive Binding : A range of concentrations of the unlabeled test compound (e.g., this compound) is added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor.
-
Separation and Quantification : After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis : The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
For this compound, its potential for off-target interactions was evaluated using competition radioligand binding assays against a panel of 176 recombinant human molecular targets.[4]
Signaling Pathways
The 5-HT2C receptor, the primary target of this compound, is a G-protein coupled receptor (GPCR). Upon activation by an agonist like serotonin or this compound, it initiates an intracellular signaling cascade.
5-HT2C Receptor Signaling
The 5-HT2 receptor family, including the 5-HT2C receptor, primarily couples to the Gq alpha subunit of the G-protein complex.[7] The activation of this pathway leads to the following events:
-
Gq Activation : Agonist binding to the 5-HT2C receptor causes a conformational change, leading to the activation of the Gq protein.
-
Phospholipase C (PLC) Activation : The activated Gq alpha subunit stimulates the enzyme phospholipase C.
-
Second Messenger Production : PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects :
-
IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).
-
DAG and the increased intracellular Ca2+ activate protein kinase C (PKC).
-
-
Cellular Response : The activation of PKC and the increase in intracellular calcium lead to various downstream cellular responses, including the modulation of ion channel activity. In the context of epilepsy, the activation of 5-HT2C receptors has been shown to reduce seizure activity by inhibiting CaV3 calcium channels, which are involved in the high-frequency firing of neurons.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Evaluating this compound for the treatment of developmental epileptic encephalopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dravetsyndromenews.com [dravetsyndromenews.com]
- 4. This compound exhibits high selectivity and specificity for the 5-ht2c receptor with low potential for off-target activity [aesnet.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. acnp.org [acnp.org]
- 7. Serotonin - Wikipedia [en.wikipedia.org]
Bexicaserin Demonstrates Broad Anticonvulsant Profile in Preclinical Models
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Bexicaserin (formerly LP352), a novel, selective 5-hydroxytryptamine 2C (5-HT2C) receptor superagonist, has shown significant anticonvulsant effects across a range of preclinical models, positioning it as a promising therapeutic candidate for developmental and epileptic encephalopathies (DEEs), including Dravet and Lennox-Gastaut syndromes. These studies, employing diverse seizure induction methods and animal models, validate the mechanism of action and broad efficacy of this compound.
This compound's targeted action on the 5-HT2C receptor is designed to modulate GABAergic neurotransmission, thereby suppressing the central hyperexcitability that underlies seizures, without engaging the 5-HT2A and 5-HT2B receptors, which may mitigate the risk of psychiatric and cardiovascular side effects associated with less selective serotonergic agents.[1][2] Preclinical evidence indicates a reduction in seizure activity by up to 85% in various models.[1]
Comparative Efficacy in Preclinical Seizure Models
While direct head-to-head preclinical comparison data with other specific anticonvulsants is emerging, the performance of this compound in established models provides a strong basis for its progression into clinical development. The following tables summarize the quantitative outcomes of this compound in key preclinical studies.
Table 1: Efficacy of this compound in a Mouse Model of SUDEP
| Treatment Group | Incidence of Respiratory Arrest |
| Vehicle | 100% |
| This compound | Significantly Reduced |
| Data from audiogenic seizure model in DBA/1 mice, a recognized model for Sudden Unexpected Death in Epilepsy (SUDEP).[3][4] |
Table 2: Efficacy of this compound in Zebrafish Seizure Models
| Model | Treatment | Outcome |
| scn1lab-/- (Dravet Syndrome Model) | This compound 30 µM | Reduction in locomotor activity and brain epileptiform activity |
| Ethyl Ketopentenoate (EKP) Induced Seizures | This compound (3.75 - 30 µM) | Dose-dependent reduction in locomotor activity and epileptiform activity |
| Kainic Acid (KA) Induced Seizures | This compound | Reduction in locomotor activity and brain epileptiform activity |
| Data demonstrates proof-of-concept for this compound's utility across different seizure etiologies.[5] |
Mechanism of Action and Signaling Pathway
This compound's primary mechanism involves the activation of the 5-HT2C receptor, which is critical in modulating neuronal excitability.[1] This activation is thought to enhance GABAergic transmission, the main inhibitory signaling pathway in the brain, helping to counterbalance the excessive excitatory signals that trigger seizures.[1] The activation of 5-HT2C receptors has been shown to inhibit CaV3 calcium channels, which are involved in the high-frequency burst firing of neurons that can initiate seizures.[2]
Caption: this compound's proposed mechanism of action.
Experimental Protocols
Detailed methodologies for the key preclinical validation studies are outlined below to provide a comprehensive understanding of the experimental context.
Audiogenic Seizure Model in DBA/1 Mice (SUDEP Model)
-
Animal Model: 23-24-day-old male and female DBA/1 mice.
-
Seizure Induction: Mice were subjected to a 110-120 dB audiogenic stimulus to induce generalized tonic-clonic seizures, which can progress to respiratory arrest, a surrogate marker for SUDEP.[4]
-
Priming Phase: To ensure susceptibility, mice underwent a 3-day priming phase with a single tone presentation each day. Only mice exhibiting respiratory arrest on days 2 and 3 were selected for the testing phase.[4]
-
Drug Administration: On day 4, selected mice were orally administered either vehicle or this compound.
-
Testing: Seizure induction was performed at 0.5, 6, or 24 hours post-treatment.
-
Endpoints: The primary endpoints were the incidence and latency to different seizure types and respiratory arrest.[4]
Caption: Experimental workflow for the mouse SUDEP model.
Zebrafish Seizure Models
-
Animal Model: scn1lab-/- zebrafish larvae for the Dravet syndrome model, and wild-type larvae for chemically-induced seizure models.
-
Seizure Induction:
-
Drug Administration: this compound was added to the aqueous medium of the larvae.
-
Data Acquisition:
-
Endpoints: The primary outcomes were changes in locomotor activity and the frequency and severity of epileptiform discharges in the brain.
Clinical Validation and Future Directions
The promising preclinical data for this compound has been corroborated in clinical trials. The Phase 1b/2a PACIFIC trial and its open-label extension demonstrated a median reduction of 59.3% in countable motor seizure frequency in individuals with DEEs.[3] this compound was generally well-tolerated in these studies.[6] Based on these robust findings, this compound has advanced to late-stage clinical development with the global Phase 3 DEEp program, which includes trials for Dravet syndrome (DEEpSEA) and other DEEs like Lennox-Gastaut syndrome (DEEpOCEAN).[3][7] The U.S. Food and Drug Administration has granted Breakthrough Therapy designation to this compound for the treatment of seizures associated with DEEs in patients two years of age and older.[3]
This comprehensive validation in both preclinical models and clinical trials underscores the potential of this compound as a significant new therapeutic option for patients with severe, drug-resistant epilepsies. Further research will continue to elucidate its full therapeutic potential and mechanisms of action.[8]
References
- 1. labiotech.eu [labiotech.eu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Lundbeck to present new data on this compound at upcoming congress, highlighting long-term impact on seizure frequency in patients with rare epilepsy [lundbeck.com]
- 4. This compound reduces seizures and respiratory arrest in a mouse model of sudep [aesnet.org]
- 5. longboardpharma.com [longboardpharma.com]
- 6. dravetsyndromenews.com [dravetsyndromenews.com]
- 7. Longboard begins Phase III Dravet syndrome treatment trial [clinicaltrialsarena.com]
- 8. Evaluating this compound for the treatment of developmental epileptic encephalopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
Bexicaserin Safety Profile: A Comparative Analysis for Researchers
For researchers and drug development professionals, this guide provides a detailed comparative analysis of the safety profile of Bexicaserin, an investigational medication for developmental and epileptic encephalopathies (DEEs), against other approved treatments for similar indications. This document synthesizes data from clinical trials to offer an objective overview, supported by experimental protocols and visualizations of relevant signaling pathways.
Introduction to this compound and Comparator Drugs
This compound is a selective serotonin (B10506) 5-HT2C receptor superagonist under development for the treatment of seizures associated with DEEs, such as Dravet syndrome and Lennox-Gastaut syndrome.[1][2] Its mechanism of action is believed to involve the modulation of GABAergic neurotransmission, which helps to suppress central hyperexcitability.[3] The high selectivity for the 5-HT2C receptor is a key feature, differentiating it from less selective serotonergic agents and potentially minimizing certain adverse effects.[1][4][5]
For a comprehensive safety comparison, this guide evaluates this compound against three other medications approved for the treatment of DEEs:
-
Fenfluramine: A serotonin-releasing agent, also acting on serotonin 5-HT2 receptors and the sigma-1 receptor, used for seizures associated with Dravet syndrome and Lennox-Gastaut syndrome.[6][7][8]
-
Cannabidiol (B1668261) (CBD): A cannabinoid with a multimodal mechanism of action, approved for seizures associated with Dravet syndrome, Lennox-Gastaut syndrome, and tuberous sclerosis complex.[9][10][11][12][13]
-
Stiripentol (B1682491): An anticonvulsant that enhances GABAergic inhibition and is used as an adjunctive therapy for generalized tonic-clonic seizures in patients with severe myoclonic epilepsy in infancy (Dravet syndrome).[14][15][16][17][18]
Comparative Safety Profile: Adverse Events
The following tables summarize the treatment-emergent adverse events (TEAEs) reported in clinical trials for this compound and the comparator drugs. Data is presented to facilitate a clear comparison of the safety profiles.
Table 1: Common Treatment-Emergent Adverse Events (Reported in >10% of patients)
| Adverse Event | This compound | Fenfluramine | Cannabidiol | Stiripentol |
| Somnolence/Lethargy | ✓[19] | ✓[20] | ✓[9][19] | ✓[19] |
| Decreased Appetite | ✓[19] | ✓[20] | ✓ | ✓[19] |
| Diarrhea | ✓[19] | ✓[20] | ✓[9][19] | |
| Constipation | ✓[19] | ✓[20] | ||
| Vomiting | ✓[20] | ✓ | ||
| Pyrexia (Fever) | ✓[19] | ✓[20] | ||
| Upper Respiratory Tract Infection | ✓[19] | ✓[20] | ||
| Nasopharyngitis | ✓[20] | |||
| Ataxia/Gait Disturbance | ✓[20] | ✓[19] | ||
| Weight Decreased | ✓[20] | ✓[19] | ||
| Agitation | ✓[19] | |||
| Hypotonia | ✓[19] | |||
| Nausea | ✓[19] | |||
| Tremor | ✓[19] | ✓[19] | ||
| Dysarthria | ✓[19] | |||
| Insomnia | ✓[19] | |||
| Fatigue | ✓[19] | ✓[20] | ||
| Hypertension | ✓[19] | ✓[20] | ||
| Seizures | ✓[19] | ✓[20] | ||
| COVID-19 | ✓[19] | |||
| Pneumonia | ✓[19] | |||
| Sinusitis | ✓[19] | |||
| Rash | ✓[19] |
Table 2: Serious Adverse Events and Discontinuation Rates
| Metric | This compound | Fenfluramine | Cannabidiol | Stiripentol |
| Serious Adverse Events | Ankle fracture, constipation, increased seizures.[19] | Valvular heart disease and pulmonary hypertension (historical concern, not observed at low doses in recent trials for epilepsy).[20][21] | Elevated transaminases, somnolence, sedation.[22] | Neutropenia, thrombocytopenia, suicidal thoughts or behaviors.[16] |
| Discontinuation due to AEs (%) | 16.3% during titration, 4.7% during maintenance in the PACIFIC trial.[19] | 3.3% in a long-term open-label extension study.[20] | 12% in a meta-analysis of RCTs.[22] | Not specified in the provided search results. |
Experimental Protocols
A summary of the methodologies for the key clinical trials cited is provided below to contextualize the safety data.
This compound: The PACIFIC Trial
-
Study Design: A Phase 1b/2a randomized, double-blind, placebo-controlled clinical trial.[3][19] An open-label extension (OLE) followed the initial trial.[23][24]
-
Participant Population: 52 participants aged 12 to 65 years with a diagnosis of a DEE (including Dravet syndrome and Lennox-Gastaut syndrome) and experiencing at least four countable motor seizures per 28 days while on a stable regimen of 1 to 4 concomitant antiseizure medications.[3][19]
-
Dosing and Administration: Following a 28-day baseline period, participants underwent a 15-day flexible dose titration period (6, 9, or 12 mg three times daily).[3] This was followed by a 60-day maintenance period on the highest tolerated dose.[3]
-
Primary Endpoints: The primary endpoints were safety, assessed by monitoring adverse events, and efficacy, measured by the change from baseline in countable motor seizure frequency.[3]
Fenfluramine Clinical Trials
-
Study Design: Multiple randomized, double-blind, placebo-controlled, parallel-group, Phase 3 clinical trials.[20][21][25] Long-term safety was evaluated in open-label extension studies.[20]
-
Participant Population: Patients aged 2 to 18 years with a diagnosis of Dravet syndrome and poorly controlled convulsive seizures.[21][25][26] Specific trials included patients who were not receiving stiripentol, while others assessed its use in patients on a stiripentol-inclusive regimen.[20][21]
-
Dosing and Administration: Doses were titrated over a 2-week period and maintained for an additional 12 weeks.[21][25] Dosages were typically around 0.2 mg/kg/day to 0.7 mg/kg/day, with a maximum daily dose.[21][25]
-
Primary Endpoints: The primary endpoint was the change in mean monthly convulsive seizure frequency compared to baseline.[21][25]
Cannabidiol Clinical Trials
-
Study Design: Large multicenter, randomized, double-blind, placebo-controlled clinical trials and open-label extension studies.[27]
-
Participant Population: Children and adults (typically aged 2 years and older) with treatment-resistant seizures associated with Lennox-Gastaut syndrome, Dravet syndrome, or tuberous sclerosis complex.[22][28]
-
Dosing and Administration: Patients received a pharmaceutical formulation of highly purified CBD oral solution, typically titrated to a maintenance dose.
-
Primary Endpoints: Efficacy was primarily assessed by the reduction in the frequency of seizures (e.g., drop seizures in LGS, convulsive seizures in DS) compared to placebo.[22] Safety and tolerability were also key endpoints.[22]
Stiripentol Clinical Trials
-
Study Design: Prospective, observational open-label studies and retrospective chart reviews have provided long-term safety and efficacy data.[29][30]
-
Participant Population: Patients with Dravet syndrome, often with a confirmed SCN1A gene mutation, who are typically also taking clobazam and valproate.[29][30]
-
Dosing and Administration: Stiripentol is generally initiated at a low dose and gradually increased to a target maintenance dose, often around 50 mg/kg/day.[17]
-
Primary Endpoints: The primary efficacy measures were the reduction in the frequency of generalized tonic-clonic seizures and status epilepticus.[30] Safety was assessed by monitoring adverse events.[30]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways for this compound and the comparator drugs.
References
- 1. Lundbeck's this compound receives Breakthrough Therapy Designation in China for the treatment of seizures in severe rare epilepsies [prnewswire.com]
- 2. additional efficacy analyses of the this compound pacific study in participants with developmental and epileptic encephalopathies: responder rates, number needed to treat, and seizure-free days [aesnet.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound exhibits high selectivity and specificity for the 5-ht2c receptor with low potential for off-target activity [aesnet.org]
- 5. trial.medpath.com [trial.medpath.com]
- 6. The biggest source of information for doctors – proL... | medScope.pro [medscope.pro]
- 7. Fenfluramine - Wikipedia [en.wikipedia.org]
- 8. Fenfluramine: a plethora of mechanisms? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. The Potential Mechanism of Cannabidiol (CBD) Treatment of Epilepsy in Pentetrazol (PTZ) Kindling Mice Uncovered by Multi-Omics Analysis [mdpi.com]
- 11. Cannabidiol: Pharmacology and potential therapeutic role in epilepsy and other neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study Reveals How Cannabidiol Counters Epileptic Seizures | NYU Langone News [nyulangone.org]
- 13. The proposed mechanisms of action of CBD in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stiripentol--Update-on-Its-Mechanisms-of-Action-and-Biological-Properties [aesnet.org]
- 15. Stiripentol in the Management of Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. epilepsy.com [epilepsy.com]
- 18. The effects of stiripentol on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lundbeck.com [lundbeck.com]
- 20. Dravet Syndrome Study Design | FINTEPLA® (fenfluramine) oral solution [finteplahcp.com]
- 21. Fenfluramine in the treatment of Dravet syndrome: Results of a third randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Use of cannabidiol in the treatment of epilepsy: Lennox-Gastaut syndrome, Dravet syndrome, and tuberous sclerosis complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 24. Lundbeck announces positive results from 12-month Open-Label Extension (OLE) of the PACIFIC trial evaluating this compound in participants with Developmental and Epileptic Encephalopathies [prnewswire.com]
- 25. Fenfluramine-(FINTEPLA)-in-Dravet-syndrome--Results-of-a-third-randomized--placebo-controlled-clinical-trial-(Study-3) [aesnet.org]
- 26. researchgate.net [researchgate.net]
- 27. tandfonline.com [tandfonline.com]
- 28. Cannabidiol for Treating Lennox-Gastaut Syndrome and Dravet Syndrome in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 29. stiripentol use in dravet syndrome patients in the usa [aesnet.org]
- 30. Stiripentol efficacy and safety in Dravet syndrome: a 12-year observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enantiomeric Separation and Activity of Bexicaserin Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enantiomeric separation and pharmacological activity of Bexicaserin isomers. This compound, the (+)-enantiomer of a novel diazepine (B8756704) agonist, is a highly selective 5-hydroxytryptamine 2C (5-HT2C) receptor superagonist currently under investigation for the treatment of developmental and epileptic encephalopathies.[1][2][3] Understanding the distinct properties of its isomers is crucial for drug development and regulatory purposes. This document summarizes key experimental data, provides detailed methodologies for enantiomeric separation, and visualizes the relevant signaling pathways.
Enantiomeric Activity: A Tale of Two Isomers
This compound's pharmacological activity is stereospecific, with the therapeutic effects residing exclusively in the (+)-enantiomer. The (-)-enantiomer is considered to be inactive. This is substantiated by research indicating that the pharmacological activity of the racemic mixture is fully accounted for by the (+)-isomer.[4]
Comparative Pharmacological Data
The following table summarizes the in vitro 5-HT2C receptor binding affinity and functional activity of the racemic mixture of this compound and its active (+)-enantiomer.
| Compound | 5-HT2C Receptor Binding (Ki, nM) | 5-HT2C Receptor Functional Activity (EC50, nM) |
| (±)-Bexicaserin (racemic) | 5.8 | 1.2 |
| (+)-Bexicaserin | 4.1 | 0.8 |
| (-)-Bexicaserin | Not reported (presumed inactive) | Not reported (presumed inactive) |
Data sourced from "Diazepine Agonists of the 5-HT2C Receptor with Unprecedented Selectivity: Discovery of this compound (LP352)".[4]
Enantiomeric Separation: Isolating the Active Moiety
The separation of this compound's enantiomers is a critical step in its development and can be achieved through chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).[4]
Experimental Protocol: Chiral HPLC Separation
This protocol is a representative method for the analytical and semi-preparative separation of this compound enantiomers, based on methodologies described for similar compounds.[4]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
2. Chiral Stationary Phase:
-
A polysaccharide-based chiral column is recommended, such as a Chiralpak® series column (e.g., Chiralpak® IA, IB, IC, or AD). The selection should be optimized based on screening.
3. Mobile Phase:
-
A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol).
-
A starting point for method development could be a mobile phase composition of 80:20 (v/v) hexane:isopropanol.[5]
-
For basic compounds like this compound, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine (B46881) or triethylamine) to the mobile phase can improve peak shape and resolution.[5]
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min for analytical scale.
-
Column Temperature: 25°C.
-
Detection Wavelength: UV detection at a wavelength where this compound exhibits strong absorbance (to be determined by UV-Vis spectroscopy, typically in the range of 220-280 nm).
-
Injection Volume: 10 µL.
5. Sample Preparation:
-
Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
6. Data Analysis:
-
The two enantiomers should be resolved as distinct peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Experimental Workflow for Chiral Separation
Caption: Workflow for this compound enantiomer separation.
Mechanism of Action: 5-HT2C Receptor Signaling Pathway
This compound exerts its therapeutic effects by acting as a superagonist at the 5-HT2C receptor, a G-protein coupled receptor (GPCR).[1] Activation of this receptor initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling of the receptor to Gq/11 proteins.[6][7][8]
5-HT2C Receptor Signaling Cascade
Activation of the 5-HT2C receptor by this compound leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6][7] These events ultimately modulate neuronal excitability and neurotransmitter release, contributing to the anticonvulsant effects of this compound.
Caption: this compound's signaling pathway via 5-HT2C receptor.
References
- 1. lundbeck.com [lundbeck.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. trial.medpath.com [trial.medpath.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Bexicaserin: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Bexicaserin, a selective 5-HT2C receptor agonist used in research. The following procedures are based on available safety data and standard laboratory practices to ensure the safe handling and management of this compound waste.
Chemical and Safety Data
For safe handling and disposal, it is crucial to be aware of the specific properties of this compound. The following table summarizes key identification and safety information.
| Identifier | Value | Reference |
| Product Name | (S)-Bexicaserin | [1] |
| Synonyms | (S)-LP352 | [1] |
| CAS Number | 2035818-21-2 | [1] |
| Molecular Formula | C₁₅H₁₉F₂N₃O | [1] |
| Molecular Weight | 295.33 g/mol | [1] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| SARA 311/312 Hazards | No SARA Hazards | [1] |
Step-by-Step Disposal Procedures
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance[1]. However, all chemical waste should be managed responsibly to prevent environmental contamination. Disposal must be conducted in accordance with all applicable country, federal, state, and local regulations[1].
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure appropriate PPE is worn. This includes:
-
Standard laboratory coat
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
Waste Segregation and Collection
Proper segregation is the first step in the disposal process.
-
Uncontaminated Bulk Material (Pure this compound):
-
If regulations permit, and for very small "research-scale" quantities, the non-hazardous nature of the compound might allow for disposal as standard chemical waste.
-
For larger quantities, consult your institution's Environmental Health and Safety (EHS) office.
-
Collect the waste in a clearly labeled, sealed container. The label should include "this compound Waste," the quantity, and the date.
-
-
Contaminated Labware and Debris:
-
This includes items such as pipette tips, gloves, empty vials, and absorbent paper used during handling or spill cleanup.
-
Absorb solutions with a non-reactive material like diatomite or universal binders[1].
-
Decontaminate surfaces and equipment by scrubbing with alcohol[1].
-
Place all contaminated solid waste into a dedicated, sealed waste container or bag.
-
Label the container clearly as "this compound Contaminated Waste."
-
Final Disposal
The final disposal route depends on the waste type and institutional guidelines.
-
Non-Hazardous Chemical Waste: For agents deemed non-hazardous, a common procedure is to place the sealed waste containers into a designated drum or bin for non-hazardous chemical waste. These are typically collected by a certified waste management vendor for incineration[2].
-
Consult EHS: Always consult with your institution's EHS department to confirm the appropriate disposal pathway. They can provide specific guidance based on local regulations and facility protocols. Do not dispose of this compound down the drain or in regular trash unless explicitly approved by your EHS office[1].
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe segregation and disposal of this compound waste.
References
Comprehensive Safety and Handling Guide for Bexicaserin
For researchers, scientists, and drug development professionals, ensuring personal safety is paramount when handling investigational compounds like Bexicaserin. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. While this compound is not classified as a hazardous substance, adherence to rigorous safety protocols is crucial to mitigate any potential risks.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to ensure comprehensive protection when handling this compound. The following table summarizes the recommended PPE for various laboratory scenarios.
| Activity | Required PPE | Specifications |
| Weighing and Compounding (Dry Powder) | - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown | - NIOSH-approved respirator- Chemical safety goggles or a face shield- Nitrile gloves- A disposable, low-permeability gown with a solid front and tight-fitting cuffs |
| Handling Solutions | - Eye/Face Protection- Hand Protection- Lab Coat/Gown | - Chemical safety goggles- Nitrile gloves- A disposable or dedicated lab coat |
| Cleaning Spills | - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown- Shoe Covers | - NIOSH-approved respirator- Chemical safety goggles and a face shield- Two pairs of heavy-duty nitrile gloves- A disposable, low-permeability gown- Disposable shoe covers |
Emergency Procedures
Immediate and appropriate responses in case of exposure or a spill are critical.
| Emergency Situation | First Aid Measures |
| Eye Contact | Remove any contact lenses. Immediately flush eyes with large amounts of water. Separate eyelids to ensure adequate flushing and promptly call a physician.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1] |
| Inhalation | Immediately relocate the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician immediately.[1] |
Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound and ensure a safe laboratory environment.
| Aspect | Procedure |
| Safe Handling | Avoid inhalation, and contact with eyes and skin.[1] Avoid the formation of dust and aerosols.[1] Use only in areas with appropriate exhaust ventilation.[1] |
| Storage | Keep the container tightly sealed in a cool, well-ventilated area.[1] Store away from direct sunlight and sources of ignition.[1] Recommended storage temperature is 4°C for the solid product, sealed and away from moisture and light.[2] For solutions, store at -80°C for up to 6 months or -20°C for up to 1 month, sealed and away from moisture.[3] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is crucial for laboratory safety and environmental protection.
| Procedure | Steps |
| Accidental Release Measures | Use full personal protective equipment.[1] Avoid breathing vapors, mist, dust, or gas.[1] Ensure adequate ventilation.[1] Evacuate personnel to safe areas.[1] Prevent further leakage or spillage and keep the product away from drains or water courses.[1] |
| Spill Cleanup | For solutions, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1] Decontaminate surfaces and equipment by scrubbing with alcohol.[1] |
| Disposal | Dispose of contaminated material according to institutional and local regulations.[1] Unused investigational medications should be destroyed in accordance with the Federal Resource Conservation and Recovery Act (RCRA) guidelines. |
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
